Product packaging for Heptane-1,1-diamine(Cat. No.:CAS No. 64012-50-6)

Heptane-1,1-diamine

Cat. No.: B15445190
CAS No.: 64012-50-6
M. Wt: 130.23 g/mol
InChI Key: IZKZIDXHCDIZKY-UHFFFAOYSA-N
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Description

Heptane-1,1-diamine is an organic compound with the molecular formula C7H18N2 and a molecular weight of 130.23 g/mol . This diamine features a seven-carbon heptane chain with two amine functional groups bonded to the same terminal carbon, a structure known as a geminal diamine . The compound is also known by synonyms including 1,1-Heptanediamine and diaminoheptane . As a member of the diamine family, it holds potential value as a building block in polymer science and materials research. Diamines are critical monomers in the production of polyamide plastics, where they condense with dicarboxylic acids to form nylon materials . The specific structural configuration of this compound, with its two amine groups on a single carbon, may offer unique reactivity and properties compared to more common linear diamines like 1,6-diaminohexane or 1,7-heptanediamine, making it a candidate for investigating novel polymers with distinct characteristics . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this compound with appropriate safety precautions, though specific hazard and handling data for this molecule are not fully characterized in the searched literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H18N2 B15445190 Heptane-1,1-diamine CAS No. 64012-50-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64012-50-6

Molecular Formula

C7H18N2

Molecular Weight

130.23 g/mol

IUPAC Name

heptane-1,1-diamine

InChI

InChI=1S/C7H18N2/c1-2-3-4-5-6-7(8)9/h7H,2-6,8-9H2,1H3

InChI Key

IZKZIDXHCDIZKY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(N)N

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis of Heptane-1,1-diamine from Heptanal and Related Amination Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the synthesis of heptane-1,1-diamine from heptanal (B48729). It addresses the inherent instability of geminal diamines and provides detailed protocols for the synthesis of structurally related and more stable amino compounds derived from heptanal, such as heptylamine (B89852) and 2-aminooctanenitrile (B13800537), through established methodologies like reductive amination and the Strecker synthesis.

Introduction: The Challenge of Synthesizing Geminal Diamines

The direct synthesis of this compound, a geminal diamine, from heptanal presents significant chemical challenges. Geminal diamines are compounds with two amino groups attached to the same carbon atom. They are generally unstable and are often transient intermediates in reactions such as imine formation from aldehydes and ammonia (B1221849). The inherent instability arises from the tendency to eliminate one of the amino groups as ammonia to form a more stable C=N double bond (an imine).

While the formation of a geminal diamine is a proposed intermediate step in the reductive amination of aldehydes, its isolation is typically not feasible under standard reaction conditions. This guide, therefore, provides a comprehensive overview of the theoretical pathway to this compound and details the practical, well-established synthetic routes to related and stable amino compounds from heptanal.

Theoretical Pathway: Heptanal to this compound

The formation of this compound from heptanal and ammonia is theoretically the result of the nucleophilic addition of two equivalents of ammonia to the carbonyl group of heptanal. The reaction proceeds through a hemiaminal intermediate.

Logical Relationship Diagram

theoretical_pathway heptanal Heptanal hemiaminal Hemiaminal Intermediate heptanal->hemiaminal + NH3 ammonia Ammonia (NH3) diamine This compound (Unstable) hemiaminal->diamine + NH3 imine Heptanimine hemiaminal->imine - H2O diamine->imine - NH3 water Water (H2O) ammonia2 Ammonia (NH3)

Caption: Theoretical formation and decomposition of this compound.

Established Synthetic Routes from Heptanal

Given the instability of this compound, this section focuses on two well-documented and practical synthetic transformations of heptanal into stable amino compounds: reductive amination to yield heptylamine and the Strecker synthesis to produce an α-aminonitrile, a precursor to amino acids and 1,2-diamines.

Reductive Amination of Heptanal to Heptylamine

Reductive amination is a robust method for synthesizing amines from carbonyl compounds.[1] The process involves the in-situ formation of an imine from heptanal and ammonia, followed by its immediate reduction to heptylamine.[2] This one-pot reaction is highly efficient and avoids the isolation of the intermediate imine.[1]

reductive_amination heptanal Heptanal imine Heptanimine Intermediate heptanal->imine + NH3 - H2O ammonia Ammonia (NH3) heptylamine Heptylamine imine->heptylamine Reduction reducing_agent Reducing Agent (e.g., H2/Catalyst, NaBH3CN) reducing_agent->heptylamine

Caption: Reductive amination of heptanal to form heptylamine.

This protocol is a general representation based on common practices for reductive amination using a heterogeneous catalyst.

  • Reactor Setup: A high-pressure autoclave reactor is charged with heptanal, a suitable solvent (e.g., methanol (B129727) or ethanol), and a hydrogenation catalyst.

  • Catalyst: Common catalysts include Raney Nickel, Palladium on carbon (Pd/C), or Ruthenium-based catalysts.[3]

  • Reaction Conditions: The reactor is sealed and purged with nitrogen, then filled with ammonia to a specified pressure.

  • Hydrogenation: The reactor is then pressurized with hydrogen gas. The reaction mixture is heated and stirred vigorously.

  • Monitoring: The reaction progress is monitored by observing the uptake of hydrogen.

  • Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.

  • Purification: The solvent is removed under reduced pressure, and the resulting crude heptylamine is purified by distillation.

CatalystReducing AgentTemperature (°C)PressureSolventYield (%)Reference
Ru/Al2O3H2/NH380-1205-8 MPa->94[3]
Co@C-N(800)H2/NH3353 MPaTolueneHigh[3]
NaBH3CN-Room Temp-Methanol-[2]
NaBH(OAc)3-Room Temp-Dichloroethane-[2]
Strecker Synthesis: Formation of 2-Aminooctanenitrile

The Strecker synthesis is a classic method for preparing α-amino acids from aldehydes.[4][5] The initial step involves a three-component reaction between an aldehyde, ammonia, and a cyanide source (e.g., KCN, NaCN, or HCN) to form an α-aminonitrile.[6][7] In the case of heptanal, this yields 2-aminooctanenitrile.

strecker_synthesis heptanal Heptanal imine Heptanimine Intermediate heptanal->imine + NH3 - H2O ammonia Ammonia (NH3) cyanide Cyanide (e.g., KCN) aminonitrile 2-Aminooctanenitrile cyanide->aminonitrile imine->aminonitrile + CN-

Caption: Formation of 2-aminooctanenitrile from heptanal via the Strecker synthesis.

This is a generalized procedure for the first stage of the Strecker synthesis.

  • Reaction Setup: In a well-ventilated fume hood, a solution of an ammonium (B1175870) salt (e.g., ammonium chloride) and a cyanide salt (e.g., sodium cyanide) is prepared in water or a mixture of water and a miscible organic solvent.

  • Addition of Aldehyde: Heptanal is added to the aqueous solution of ammonium cyanide.

  • Reaction: The mixture is stirred at room temperature or with gentle cooling. The reaction is typically allowed to proceed for several hours to overnight.

  • Extraction: The resulting α-aminonitrile, which is often an oily layer, is separated from the aqueous phase. The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude 2-aminooctanenitrile.

  • Purification: The crude product can be purified by distillation under reduced pressure or by column chromatography.

Note on Safety: Hydrogen cyanide (HCN) and cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Acidic conditions should be avoided during workup with cyanide salts to prevent the liberation of toxic HCN gas.

Aldehyde/KetoneCyanide SourceCatalyst/ConditionsSolventYield (%)Reference
VariousKCN/NH4Clβ-CyclodextrinWater85-94[7]
VariousTMSCNSolvent-free-82-95[7]
VariousKCN/NH4ClMontmorillonite KSF clay-85-92[7]

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to the synthesis and purification of amino compounds from aldehydes.

experimental_workflow start Start: Reagents & Solvent reaction Reaction Vessel: - Add Heptanal - Add Ammonia Source - Add Reducing Agent/Cyanide start->reaction monitoring Reaction Monitoring: - TLC, GC, or LC-MS reaction->monitoring workup Aqueous Work-up: - Quenching - Extraction monitoring->workup Reaction Complete purification Purification: - Distillation or - Column Chromatography workup->purification analysis Product Analysis: - NMR, IR, Mass Spec purification->analysis end Final Product analysis->end

Caption: Generalized experimental workflow for amine synthesis from heptanal.

Conclusion

While the direct synthesis and isolation of this compound from heptanal is not a practically established procedure due to the inherent instability of geminal diamines, the starting material, heptanal, is a versatile precursor for the synthesis of other valuable amino compounds. The reductive amination of heptanal provides an efficient route to heptylamine, a primary monoamine. Alternatively, the Strecker synthesis offers a pathway to 2-aminooctanenitrile, a key intermediate for the synthesis of α-amino acids and 1,2-diamines. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with heptanal and related aldehyde amination reactions.

References

Theoretical Properties of Heptane-1,1-diamine: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Heptane-1,1-diamine is not a commercially available or extensively studied compound. As such, there is a notable absence of experimentally determined data in the scientific literature. This document presents a theoretical exploration of its properties based on established chemical principles and data from analogous compounds. The information herein is intended for research and development purposes and should be regarded as predictive.

Introduction

This compound, a geminal diamine, is characterized by the presence of two amino groups attached to the first carbon of a seven-carbon aliphatic chain. Geminal diamines are known for their unique reactivity and are often transient intermediates in organic synthesis. This whitepaper provides a theoretical overview of the physicochemical properties, spectroscopic signatures, and potential synthetic routes for this compound, aimed at researchers, scientists, and professionals in drug development.

Predicted Physicochemical Properties

The physicochemical properties of this compound have been estimated based on the known values of analogous compounds, including heptanal (B48729), 1-aminoheptane, and general trends for aliphatic amines. These predictions are summarized in Table 1. The presence of two polar amino groups on the same carbon is expected to significantly influence properties such as boiling point, solubility, and basicity compared to its monosubstituted counterparts.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyHeptanal[1][2][3][4][5]1-Aminoheptane[6][7][8][9][10]Predicted this compound
Molecular Formula C₇H₁₄OC₇H₁₇NC₇H₁₈N₂
Molecular Weight ( g/mol ) 114.19115.22130.25
Predicted Boiling Point (°C) 152.8154-156170-190
Predicted Melting Point (°C) -43.3-23-30 to -15
Predicted Density (g/mL) ~0.81~0.78~0.85
Predicted Water Solubility Slightly solubleSoluble (6791 mg/L @ 25°C)Moderately to Highly Soluble
Predicted pKa N/A~10.67pKa₁: ~8.5-9.5, pKa₂: ~6.0-7.0
Predicted logP ~2.3~2.57~1.5-2.0

Predicted Spectroscopic Data

The structural elucidation of a novel compound like this compound would heavily rely on spectroscopic techniques. The following are predictions for its key spectral features.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in a non-protic solvent like CDCl₃ would exhibit characteristic signals for the alkyl chain and the methine proton at the C1 position.

  • ~0.8-0.9 ppm (triplet, 3H): Terminal methyl (CH₃) group protons.

  • ~1.2-1.6 ppm (multiplet, 8H): Methylene (CH₂) protons of the alkyl chain (C3-C6).

  • ~1.6-1.8 ppm (multiplet, 2H): Methylene (CH₂) protons at the C2 position, adjacent to the diamino-substituted carbon.

  • ~3.0-3.5 ppm (triplet, 1H): Methine (CH) proton at the C1 position, deshielded by the two adjacent nitrogen atoms.

  • Broad singlet (variable, 4H): Amine (NH₂) protons. The chemical shift and appearance of this signal would be highly dependent on concentration and solvent.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum would show distinct signals for each carbon in the heptyl chain.

  • ~14 ppm: Terminal methyl carbon (C7).

  • ~22-32 ppm: Alkyl chain carbons (C3, C4, C5, C6).

  • ~35-40 ppm: Methylene carbon adjacent to the diamino-substituted carbon (C2).

  • ~70-80 ppm: Methine carbon bearing the two amino groups (C1), significantly shifted downfield due to the electronegativity of the nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the amine and alkyl functional groups.

  • 3300-3500 cm⁻¹ (medium, broad): N-H stretching vibrations of the primary amine groups. The presence of two peaks in this region is typical for a primary amine.

  • 2850-2960 cm⁻¹ (strong): C-H stretching vibrations of the alkyl chain.

  • 1590-1650 cm⁻¹ (medium): N-H bending (scissoring) vibration.

  • 1450-1470 cm⁻¹ (medium): C-H bending vibrations.

Reactivity and Stability

Geminal diamines are generally unstable and can be challenging to isolate. They are often in equilibrium with the corresponding imine and ammonia (B1221849) (or amine). The decomposition of this compound would likely proceed through the elimination of one of the amino groups to form heptan-1-imine. This reactivity is a key consideration for its synthesis and handling. The stability of geminal diamines is influenced by the nature of the substituents on the carbon and nitrogen atoms.

Predicted equilibrium and decomposition of this compound.

Experimental Protocols

Given the absence of specific literature, the following sections outline general experimental methodologies that could be adapted for the synthesis and characterization of this compound.

Proposed Synthesis of this compound

A plausible route for the synthesis of this compound is the reductive amination of heptanal. This could be achieved by reacting heptanal with an excess of ammonia or a suitable ammonia equivalent, followed by in situ reduction of the intermediate imine.

Reaction Scheme: Heptanal + 2 NH₃ → this compound + H₂O

Detailed Methodology:

  • Reaction Setup: A solution of heptanal in a suitable solvent (e.g., methanol (B129727) or ethanol) is cooled in an ice bath in a round-bottom flask equipped with a magnetic stirrer and a gas inlet.

  • Amination: Anhydrous ammonia gas is bubbled through the solution, or a concentrated solution of ammonia in methanol is added. The reaction is stirred at low temperature to favor the formation of the geminal diamine over self-condensation of the aldehyde.

  • Reduction (if necessary for stabilization): A reducing agent, such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst (e.g., Raney nickel), could be introduced to reduce the intermediate imine, although this would lead to 1-aminoheptane. For the isolation of the geminal diamine, careful control of reaction conditions and avoidance of harsh workup procedures are crucial.

  • Workup and Purification: The reaction mixture would be carefully concentrated under reduced pressure at a low temperature. Purification would likely involve non-aqueous workup procedures and potentially chromatography on a basic support (e.g., alumina) to avoid decomposition.

start Heptanal + Excess Ammonia reaction Reaction in Methanol (Low Temperature) start->reaction intermediate Formation of Heptan-1-imine and Hemiaminal Intermediates reaction->intermediate product This compound intermediate->product workup Anhydrous Workup (Low Temperature) product->workup purification Purification (e.g., Basic Alumina Chromatography) workup->purification characterization Spectroscopic Characterization (NMR, IR, MS) purification->characterization

Proposed experimental workflow for the synthesis of this compound.
Characterization Protocols

Standard analytical techniques would be employed to confirm the structure and purity of the synthesized this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: Samples would be dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and spectra acquired on a high-field NMR spectrometer. 2D NMR techniques such as COSY and HSQC would be used to confirm proton-proton and proton-carbon correlations, respectively.

  • Infrared (IR) Spectroscopy:

    • A thin film of the purified compound would be analyzed using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic functional group vibrations.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and confirm the elemental composition. Due to the potential instability, a soft ionization technique such as electrospray ionization (ESI) would be preferable.

Potential Biological Activity and Signaling Pathways

There is no reported biological activity for this compound. However, diamine-containing structures are present in a variety of biologically active molecules. The geminal diamine moiety itself is not a common pharmacophore due to its inherent instability. If it were to exhibit any biological activity, it would likely be as a prodrug, releasing heptanal or forming an imine in situ that could interact with biological targets. Any exploration of its role in signaling pathways would be highly speculative at this stage and would first require evidence of biological activity.

Conclusion

This whitepaper provides a comprehensive theoretical assessment of this compound, a compound for which no experimental data is currently available. The predicted physicochemical and spectroscopic properties offer a foundational dataset for researchers interested in its synthesis and potential applications. The inherent instability of the geminal diamine functionality presents a significant challenge but also an opportunity for its use as a reactive intermediate or a prodrug moiety. Further experimental investigation is required to validate these theoretical predictions and to explore the chemistry and potential utility of this novel compound.

References

Heptane-1,1-diamine: A Comprehensive Technical Guide to Structural and Conformational Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the structural and conformational analysis of Heptane-1,1-diamine, a saturated geminal diamine. Although not extensively characterized in existing literature, this document outlines the prospective synthesis, experimental characterization, and computational analysis of this molecule. Geminal diamines are known for their inherent instability, which presents unique challenges in their study. This guide offers hypothetical yet plausible experimental protocols and data based on established principles of organic chemistry and computational modeling. The content herein is intended to serve as a foundational resource for researchers interested in the properties of short-chain geminal diamines and their potential applications in fields such as medicinal chemistry and materials science, where diamine structures are of significant interest.

Introduction

Diamines are a class of organic compounds containing two amine functional groups. Their structural diversity and ability to participate in hydrogen bonding and coordination chemistry make them valuable in various scientific domains, including as building blocks in polymer synthesis and as ligands in catalysis. Geminal diamines, or 1,1-diamines, where both amino groups are attached to the same carbon atom, represent a unique subclass. These compounds are often transient intermediates and can be challenging to isolate due to their tendency to eliminate ammonia (B1221849) or react with carbonyl compounds.

This compound, with a seven-carbon chain, is a representative example of a flexible geminal diamine. Its conformational landscape is expected to be complex, governed by the rotation around multiple carbon-carbon single bonds and the interactions between the two amine groups. Understanding the structural and conformational preferences of such molecules is crucial for predicting their reactivity and potential biological activity.

This guide presents a hypothetical yet scientifically grounded exploration of this compound, covering its synthesis, structural elucidation through spectroscopic methods, and a detailed conformational analysis using computational chemistry.

Hypothetical Synthesis of this compound

The synthesis of geminal diamines can be challenging due to their instability. A plausible route to this compound involves the reaction of heptanal (B48729) with an excess of ammonia or a suitable amine source under anhydrous conditions, followed by reduction.

Experimental Protocol: Synthesis from Heptanal

Reaction Scheme:

Materials:

  • Heptanal (1.0 eq)

  • Anhydrous ammonia (excess)

  • Anhydrous ethanol (B145695)

  • Sodium cyanoborohydride (or other suitable reducing agent)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas

Procedure:

  • A solution of heptanal in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • The solution is cooled to 0°C in an ice bath.

  • Anhydrous ammonia gas is bubbled through the solution for a specified period, or a solution of ammonia in ethanol is added dropwise.

  • A reducing agent, such as sodium cyanoborohydride, is added portion-wise while maintaining the temperature at 0°C.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for 12-24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is taken up in diethyl ether and washed with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • Purification is performed via vacuum distillation or column chromatography on a support treated with a base (e.g., triethylamine-treated silica (B1680970) gel) to minimize decomposition.

Note: Due to the inherent instability of geminal diamines, all steps should be carried out under anhydrous conditions and at low temperatures where possible.

G cluster_synthesis Synthesis Workflow heptanal Heptanal in Anhydrous Ethanol cooling Cool to 0°C heptanal->cooling ammonia Add Anhydrous Ammonia cooling->ammonia reduction Add Reducing Agent (e.g., NaBH3CN) ammonia->reduction stir Stir at RT (12-24h) reduction->stir workup Aqueous Workup & Extraction stir->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Synthesis workflow for this compound.

Structural Analysis and Data Presentation

The structural characterization of this compound would rely on a combination of spectroscopic techniques. Below are the anticipated (hypothetical) data.

Spectroscopic Data
Technique Expected Observations
¹H NMR See Table 2 for detailed assignments.
¹³C NMR See Table 3 for detailed assignments.
FT-IR N-H stretching (broad, ~3300-3400 cm⁻¹), C-H stretching (~2850-2960 cm⁻¹), N-H bending (~1600 cm⁻¹), C-N stretching (~1050-1250 cm⁻¹).
Mass Spec. Molecular ion peak (M⁺) at m/z = 130.23. Fragmentation patterns would likely show loss of NH₃ and cleavage of the alkyl chain.
Hypothetical NMR Data

Table 2: Hypothetical ¹H NMR Data for this compound (in CDCl₃, 400 MHz)

Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
H-1~3.50Triplet1H~7.0
NH₂~1.50Broad Singlet4H-
H-2~1.45Multiplet2H-
H-3 to H-6~1.30Multiplet8H-
H-7~0.90Triplet3H~7.2

Note: The chemical shift of the N-H protons is highly dependent on concentration and solvent and may appear as a broad singlet.[1]

Table 3: Hypothetical ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)

Assignment Chemical Shift (δ, ppm)
C-1~75.0
C-2~35.0
C-3~31.8
C-4~29.2
C-5~25.5
C-6~22.6
C-7~14.1

Note: The carbon atom bonded to the two nitrogen atoms (C-1) is expected to be significantly deshielded.[2]

G cluster_characterization Characterization Workflow crude_product Crude Product nmr NMR Spectroscopy (¹H, ¹³C) crude_product->nmr ir FT-IR Spectroscopy crude_product->ir ms Mass Spectrometry crude_product->ms structure_confirm Structural Confirmation nmr->structure_confirm ir->structure_confirm ms->structure_confirm

Spectroscopic characterization workflow.

Conformational Analysis

The conformational flexibility of this compound arises from the rotation about its C-C single bonds. Computational methods, particularly Density Functional Theory (DFT), are well-suited for exploring the potential energy surface of such molecules.

Computational Methodology

A common and effective approach for the conformational analysis of flexible organic molecules involves a multi-step process:

  • Initial Conformer Generation: A molecular mechanics force field (e.g., MMFF94) is used to perform a systematic or random search of the conformational space to identify a large number of potential low-energy structures.

  • Geometry Optimization: The geometries of the initial conformers are then optimized at a higher level of theory, typically DFT. The B3LYP functional with a 6-31G* basis set is a widely used and cost-effective method for organic molecules.[3][4]

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (i.e., no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energy).

  • Single-Point Energy Refinement: To obtain more accurate relative energies, single-point energy calculations can be performed on the B3LYP/6-31G* optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

  • Boltzmann Analysis: The relative populations of the conformers at a given temperature are calculated based on their relative Gibbs free energies using the Boltzmann distribution.

Table 4: Hypothetical Structural Parameters for a Low-Energy Conformer of this compound (Calculated at B3LYP/6-31G)*

Parameter Value
C-C Bond Length1.53 - 1.54 Å
C-N Bond Length~1.47 Å[5]
C-C-C Bond Angle~112° - 114°
H-N-H Bond Angle~106°
C-C-N Bond Angle~110°

Note: Bond lengths and angles are based on typical values for alkanes and amines.[6][7]

G cluster_computational Conformational Analysis Workflow start Initial 3D Structure mm_search Molecular Mechanics Conformational Search start->mm_search dft_opt DFT Geometry Optimization (B3LYP/6-31G*) mm_search->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc energy_refine Single-Point Energy (e.g., 6-311+G(d,p)) freq_calc->energy_refine boltzmann Boltzmann Analysis energy_refine->boltzmann final_conformers Low-Energy Conformers & Populations boltzmann->final_conformers

Computational workflow for conformational analysis.

Conclusion

While this compound remains a hypothetically characterized compound, this technical guide provides a robust framework for its synthesis and detailed structural and conformational analysis. The inherent instability of geminal diamines necessitates careful experimental design, particularly the use of anhydrous and low-temperature conditions. The spectroscopic and computational protocols outlined here are based on well-established methodologies and provide a clear path for future investigations into this and similar molecules. A thorough understanding of the conformational preferences of flexible diamines is essential for the rational design of new molecules with specific properties for applications in drug discovery and materials science. This guide serves as a valuable resource for researchers embarking on the study of such challenging yet potentially rewarding chemical entities.

References

Spectroscopic and Analytical Profile of Heptane-1,1-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data of Heptane-1,1-diamine

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral characteristics of the n-heptyl group and the geminal diamine functionality.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-1 (CH(NH₂)₂)~3.5 - 4.5Triplet (t)1H
H-2 (CH₂)~1.4 - 1.6Multiplet (m)2H
H-3 to H-6 (CH₂)~1.2 - 1.4Multiplet (m)8H
H-7 (CH₃)~0.8 - 0.9Triplet (t)3H
NH₂~0.5 - 3.0 (broad)Singlet (s, broad)4H

Rationale: The methine proton at C1 is expected to be significantly deshielded by the two adjacent nitrogen atoms. The NH₂ protons typically appear as a broad signal due to hydrogen bonding and quadrupole broadening, and their chemical shift can be highly variable.[2][3][4]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (CH(NH₂)₂)~60 - 75
C-2~35 - 40
C-3~28 - 32
C-4~28 - 32
C-5~22 - 26
C-6~31 - 35
C-7~13 - 15

Rationale: The C1 carbon, bonded to two nitrogen atoms, will be the most downfield signal among the aliphatic carbons.[2]

Table 3: Predicted IR Spectroscopy Data for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (primary amine)3300 - 3500Medium (two bands)
C-H Stretch (aliphatic)2850 - 2960Strong
N-H Bend (primary amine)1580 - 1650Medium
C-N Stretch (aliphatic amine)1020 - 1250Medium-Weak

Rationale: Primary amines typically show two N-H stretching bands corresponding to symmetric and asymmetric vibrations.[3][4][5] The C-N stretch is also a characteristic feature of aliphatic amines.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted IdentityNotes
130[C₇H₁₈N₂]⁺Molecular Ion (M⁺). Expected to be weak or absent due to instability.
113[M - NH₃]⁺Loss of ammonia.
85[M - CH(NH₂)₂]⁺Loss of the gem-diamine functional group.
44[CH(NH₂)₂]⁺Fragment corresponding to the gem-diamine group.

Rationale: The molecular ion peak for a compound with an even number of nitrogen atoms should have an even mass-to-charge ratio. Alpha-cleavage is a dominant fragmentation pathway for amines, which would lead to the loss of alkyl radicals.[2][4][6][7]

Experimental Protocols for Spectroscopic Analysis of Aliphatic Diamines

The following are detailed methodologies for acquiring spectroscopic data, using a stable isomer like 1,7-heptanediamine as a model compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • Sample Preparation: Dissolve 5-10 mg of the diamine sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent will depend on the sample's solubility.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional ¹H spectrum with a spectral width of approximately 16 ppm.

    • Use a 90° pulse angle and a relaxation delay of at least 1-2 seconds.

    • Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

    • Process the data with an exponential window function before Fourier transformation.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C spectrum with proton decoupling.

    • Use a spectral width of approximately 220 ppm.

    • A relaxation delay of 2-5 seconds is recommended.

    • Accumulate a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.

2.2 Infrared (IR) Spectroscopy

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small drop of the liquid diamine sample directly onto the ATR crystal.

    • For solid samples, press a small amount of the powder firmly onto the crystal.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add at least 16 scans to improve the signal-to-noise ratio.

    • The final spectrum should be presented in terms of transmittance or absorbance.

2.3 Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatography (GC) system.

  • Sample Introduction (GC-MS):

    • Prepare a dilute solution of the diamine in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane).

    • Inject 1 µL of the solution into the GC system.

    • Use a suitable capillary column (e.g., a DB-5 or equivalent) and a temperature program that allows for the separation of the analyte from the solvent and any impurities.

  • Data Acquisition (EI-MS):

    • Use a standard electron energy of 70 eV for ionization.

    • Scan a mass range from m/z 35 to 500.

    • The resulting mass spectrum will show the molecular ion (if stable enough) and characteristic fragment ions.

Instability and Synthesis Pathway of 1,1-Diamines

This compound, as a geminal diamine, is susceptible to hydrolysis, readily breaking down in the presence of water to form heptanal (B48729) and ammonia. This instability is a key reason for the lack of readily available experimental data. The diagram below illustrates the general synthesis of a 1,1-diamine from an aldehyde and its subsequent hydrolysis.

G Synthesis and Hydrolysis of a 1,1-Diamine (Aminal) Aldehyde Aldehyde (e.g., Heptanal) Water_syn (-H₂O) Aldehyde->Water_syn Ammonia Ammonia (2 equiv.) Ammonia->Water_syn Aminal 1,1-Diamine (Aminal) (e.g., this compound) Water_hyd (+H₂O) Aminal->Water_hyd Hydrolysis (Instability) Water_syn->Aminal Synthesis Hydrolysis_Products Aldehyde + Ammonia Water_hyd->Hydrolysis_Products

Caption: General reaction pathway for the synthesis and subsequent hydrolysis of 1,1-diamines (aminals).

References

Stability and Decomposition of Heptane-1,1-diamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptane-1,1-diamine, a geminal diamine, is a chemical entity of interest for its potential applications in organic synthesis and drug development. However, its inherent instability presents significant challenges for its isolation and characterization. This technical guide provides a comprehensive overview of the predicted stability and decomposition pathways of this compound, drawing upon the established chemistry of geminal diamines. Due to the scarcity of direct experimental data for this compound, this document extrapolates from known principles to provide a scientifically grounded framework for its study. This guide covers the theoretical basis of its instability, hypothesized decomposition products, factors influencing its reactivity, and proposed experimental protocols for its in situ generation and analysis.

Introduction: The Challenge of Geminal Diamine Stability

Geminal diamines, compounds bearing two amino groups on the same carbon atom, are notoriously unstable and are often transient intermediates in chemical reactions rather than isolable products. Their instability arises from the high electron density at the single carbon atom, which facilitates the elimination of one of the amine groups.

Hypothesized Decomposition Pathway

The primary decomposition pathway for geminal diamines involves the elimination of one of the amino groups to form an iminium cation, which is then deprotonated to yield an imine and an amine. For this compound, the predicted decomposition would proceed as follows:

  • Protonation: One of the amino groups is protonated, forming a good leaving group (ammonia).

  • Elimination: The protonated amino group is eliminated as ammonia.

  • Iminium Ion Formation: This elimination results in the formation of a heptan-1-iminium cation.

  • Deprotonation: A base (such as another amine molecule or a solvent molecule) abstracts a proton from the nitrogen of the iminium ion, yielding heptan-1-imine.

The overall reaction can be summarized as the decomposition of this compound into heptan-1-imine and ammonia.

Decomposition_Pathway This compound This compound Protonation Protonation This compound->Protonation + H+ Protonated_Intermediate Protonated this compound Protonation->Protonated_Intermediate Elimination Elimination Protonated_Intermediate->Elimination - NH3 Iminium_Cation Heptan-1-iminium Cation Elimination->Iminium_Cation Ammonia Ammonia Elimination->Ammonia Deprotonation Deprotonation Iminium_Cation->Deprotonation - H+ Heptan-1-imine Heptan-1-imine Deprotonation->Heptan-1-imine

Figure 1: Hypothesized decomposition pathway of this compound.

Data Presentation: Predicted Decomposition Profile

As direct quantitative data for this compound is unavailable, the following table summarizes the expected decomposition products and the key factors influencing the reaction, based on the general behavior of geminal diamines.

Parameter Description
Parent Compound This compound
Predicted Primary Decomposition Products Heptan-1-imine, Ammonia
Reaction Type Elimination
Key Influencing Factors pH: Decomposition is expected to be faster at both acidic and basic pH. Acidic conditions facilitate the protonation of a leaving amine group, while basic conditions can promote the deprotonation of the resulting iminium ion. Neutral pH would likely offer the highest stability.
Temperature: Increased temperature will accelerate the rate of decomposition.
Solvent: Protic solvents may facilitate the proton transfer steps involved in the decomposition.

Experimental Protocols: In Situ Generation and Analysis

Given the transient nature of this compound, it is unlikely to be isolated. The following are proposed methodologies for its in situ generation and the analysis of its decomposition products.

In Situ Generation

This compound can be generated in situ via the reduction of a suitable precursor, such as heptanamidine.

Protocol for In Situ Generation via Amidine Reduction:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve heptanamidine hydrochloride in a suitable anhydrous solvent (e.g., diethyl ether or tetrahydrofuran).

  • Reducing Agent: Cool the solution to 0°C in an ice bath. Slowly add a solution of a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), in the same solvent.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by analyzing aliquots using a suitable analytical technique (e.g., GC-MS to detect the disappearance of the starting material and the appearance of decomposition products).

  • Quenching: Once the reaction is complete, cautiously quench the excess reducing agent by the slow addition of water or a saturated aqueous solution of sodium sulfate (B86663) at 0°C.

Analysis of Decomposition Products

The decomposition of this compound can be monitored, and the products identified using the following techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile decomposition products like heptan-1-imine and to monitor the consumption of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the structure of the decomposition products. The formation of the imine C=N bond can be observed in the ¹³C NMR spectrum.

  • Infrared (IR) Spectroscopy: The formation of the imine can be monitored by the appearance of a characteristic C=N stretching vibration in the IR spectrum.

Experimental_Workflow cluster_generation In Situ Generation cluster_analysis Analysis Start Heptanamidine HCl Dissolve Dissolve in anhydrous solvent Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Reducer Add Reducing Agent (e.g., LiAlH4) Cool->Add_Reducer Reaction In situ formation of This compound Add_Reducer->Reaction Decomposition Spontaneous Decomposition Reaction->Decomposition Quench Quench Reaction Decomposition->Quench Extract Extract Organic Layer Quench->Extract Analyze Analyze Products Extract->Analyze GCMS GC-MS Analyze->GCMS NMR NMR Analyze->NMR IR IR Analyze->IR

Figure 2: Proposed experimental workflow for in situ generation and analysis.

Factors Influencing Stability

The stability of this compound is predicted to be influenced by several factors:

  • pH: As a general principle for geminal diamines, stability is expected to be lowest in both acidic and basic conditions.[1] Acid catalysis facilitates the departure of an amine group, while base catalysis can deprotonate the intermediate iminium ion, driving the equilibrium towards the products. A neutral pH range is likely to provide the most stability, although the compound is expected to be inherently unstable under all conditions.

  • Temperature: As with most chemical reactions, an increase in temperature will provide the necessary activation energy to overcome the barrier to decomposition, thus increasing the rate of decomposition.

  • Steric Hindrance: While not directly applicable to the parent this compound, substitution on the nitrogen atoms could potentially increase stability by sterically hindering the approach of a proton or a base, or by electronically stabilizing the molecule.

Conclusion and Future Directions

This compound represents a synthetically challenging yet potentially valuable chemical intermediate. This guide provides a theoretical framework for understanding its inherent instability and predictable decomposition pathways based on the established chemistry of geminal diamines. The primary decomposition products are hypothesized to be heptan-1-imine and ammonia.

Future research in this area should focus on the experimental validation of these predictions. The development of efficient in situ generation and trapping methods will be crucial for harnessing the synthetic potential of this compound and other unstable geminal diamines in the development of novel pharmaceuticals and functional materials. Further computational studies could also provide valuable insights into the energetics of the decomposition pathway and the factors governing the stability of this class of compounds.

References

Heptane-1,1-diamine: An In-depth Technical Guide to its Chemical Reactivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for heptane-1,1-diamine is limited in publicly available scientific literature. This guide provides a comprehensive overview of its expected chemical reactivity profile based on the well-established chemistry of analogous geminal diamines, also known as aminals.

Executive Summary

This compound, a geminal diamine, is a reactive chemical entity characterized by the presence of two amino groups attached to the same carbon atom. This structural feature imparts a unique reactivity profile, making it a subject of interest in synthetic organic chemistry. This technical guide delineates the core aspects of this compound's chemical behavior, including its synthesis, stability, and characteristic reactions. The information presented herein is extrapolated from the known chemistry of structurally related geminal diamines.

Synthesis of this compound

The primary route for the synthesis of this compound is expected to be the condensation of heptanal (B48729) with a suitable amine source.

2.1 Reaction with Secondary Amines

The most common method for the preparation of aminals involves the reaction of an aldehyde with two equivalents of a secondary amine. For the synthesis of a tetra-substituted this compound, such as N,N,N',N'-tetraethylthis compound, heptanal would be reacted with diethylamine. This reaction is typically reversible and driven to completion by the removal of water.

G Synthesis of a Tetra-substituted this compound Heptanal Heptanal Aminal N,N,N',N'-Tetraethylthis compound Heptanal->Aminal + Diethylamine 2x Diethylamine Diethylamine->Aminal + Water Water Aminal->Water -

Caption: General synthesis of a tetra-substituted this compound.

2.2 Reaction with Ammonia (B1221849) or Primary Amines

The reaction of aldehydes with ammonia or primary amines can also lead to the formation of geminal diamines, though these are often less stable and can be intermediates that are difficult to isolate.

Chemical Reactivity Profile

The reactivity of this compound is dominated by the lability of the two C-N bonds at the geminal center.

3.1 Hydrolysis

Geminal diamines are susceptible to hydrolysis, a reaction that is significantly accelerated in acidic conditions.[1] The hydrolysis of this compound would yield heptanal and the corresponding amine or ammonia. The stability of the aminal core is pH-dependent, with rapid decomposition observed in acidic aqueous media.[1]

G Acid-Catalyzed Hydrolysis of this compound Aminal This compound Heptanal Heptanal Aminal->Heptanal + H2O H2O H2O->Heptanal + H_plus H+ (catalyst) H_plus->Heptanal Amine 2x Amine/Ammonia Heptanal->Amine +

Caption: Hydrolysis of this compound.

3.2 Reaction with Electrophiles

This compound can react with various electrophiles.

  • Alkylation: The nitrogen atoms of the diamine can be alkylated by alkyl halides. However, this can lead to a mixture of products, including quaternary ammonium (B1175870) salts, due to the continued reactivity of the alkylated amines.[2][3]

  • Acylation: Reaction with acyl chlorides would be expected to form amides. The reaction can be controlled to achieve mono- or di-acylation.

3.3 Formation of Iminium Ions

In the presence of an acid, geminal diamines can eliminate one of the amine groups to form a highly reactive iminium ion. This intermediate is a key species in reactions such as the Mannich reaction.

Stability and Handling

This compound is expected to be a compound that is sensitive to moisture and acidic conditions. It should be stored under an inert atmosphere and in a dry environment to prevent hydrolysis.

Experimental Protocols

Due to the lack of specific procedures for this compound, a general protocol for the synthesis of a simple aminal, bis(dimethylamino)methane, is provided as a representative example. This can be adapted for the synthesis of tetra-alkylated heptane-1,1-diamines.

5.1 Synthesis of Bis(dimethylamino)methane

This procedure is adapted from a literature method for the synthesis of bis(dimethylamino)methane.[4]

Materials:

Procedure:

  • A round-bottomed flask is charged with 100 g (1.0 mole) of aqueous 30% formaldehyde and cooled in an ice bath with stirring.[4]

  • 225 g (2.0 moles) of a 40% solution of dimethylamine in water is added dropwise to the cooled formaldehyde solution.[4]

  • The resulting aqueous solution is allowed to stand overnight at room temperature.[4]

  • The solution is then saturated with solid potassium hydroxide, leading to the formation of two layers.[4]

  • The layers are separated, and the upper organic layer is dried over potassium hydroxide pellets.[4]

  • The drying agent is removed, and the product is purified by distillation at atmospheric pressure.[4]

G Workflow for Bis(dimethylamino)methane Synthesis cluster_0 Reaction cluster_1 Workup cluster_2 Purification A Cool Formaldehyde Solution B Add Dimethylamine Dropwise A->B C Stir Overnight B->C D Saturate with KOH C->D E Separate Layers D->E F Dry Organic Layer E->F G Distillation F->G

Caption: Experimental workflow for aminal synthesis.

Quantitative Data

The following tables summarize key quantitative data for simple amines and C-N bonds, which can be used to estimate the properties of this compound.

Table 1: pKa Values of Representative Amines

AminepKa of Conjugate AcidReference
Methylamine10.59[5]
Ethylamine10.67[5]
Propylamine10.69[5]
Butylamine10.61[5]
Heptylamine10.67[5]

Table 2: Typical Carbon-Nitrogen Bond Lengths

Bond TypeBond Length (pm)Reference
C-N (in simple amines)147.9[6]
C-N (in nitromethane)147.5[6]
C=N~128-135[6]
C≡N115.8[6]

Table 3: Hydrolysis Kinetics of a Geminal Ether (as an analogue)

pHkobs (s-1)Half-life (min)Reference
2-2.6[1]
3--[1]
4--[1]

Conclusion

This compound, as a representative geminal diamine, is a reactive molecule with a chemical profile dominated by its susceptibility to hydrolysis and its ability to act as a precursor to iminium ions. While direct experimental data is scarce, its synthesis, stability, and reactivity can be reliably predicted based on the well-understood chemistry of aminals. This guide provides a foundational understanding for researchers and drug development professionals interested in the potential applications of this and related chemical entities. Further experimental investigation is warranted to fully elucidate the specific properties of this compound.

References

Navigating the Solubility Landscape of Heptane-1,1-diamine in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptane-1,1-diamine, a geminal diamine, presents a unique chemical structure with potential applications in synthesis and pharmaceutical development. Understanding its solubility in various organic solvents is paramount for its effective handling, purification, and application in reaction chemistry. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. Due to the limited availability of specific quantitative data for this compound, this document leverages established principles of amine solubility and data from its structural isomer, 1,7-diaminoheptane, to provide a predictive framework. Furthermore, a detailed, generalized experimental protocol for determining solubility is presented, alongside a logical workflow for solubility assessment.

Theoretical Framework for Solubility Prediction

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, several factors influence its solubility in organic solvents:

  • Polarity: The presence of two amine groups on the same carbon atom (a geminal diamine structure) imparts a significant degree of polarity to the molecule. These amine groups are capable of acting as hydrogen bond donors and acceptors.

  • Hydrogen Bonding: The ability to form hydrogen bonds is a critical determinant of solubility in protic solvents like alcohols.

  • Van der Waals Forces: The seven-carbon aliphatic chain contributes to nonpolar character, allowing for van der Waals interactions with nonpolar solvents.

Based on these principles, the expected solubility of this compound in various classes of organic solvents is as follows:

  • Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated due to strong hydrogen bonding interactions between the amine groups of this compound and the hydroxyl groups of the solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): Good solubility is expected. While these solvents cannot donate hydrogen bonds, they can act as hydrogen bond acceptors, interacting with the N-H protons of the diamine.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Lower solubility is predicted. The nonpolar heptyl chain will facilitate some interaction, but the highly polar diamine head will limit miscibility.

  • Ethereal Solvents (e.g., Diethyl ether): Moderate solubility is likely. Ethers are weakly polar and can act as hydrogen bond acceptors.

Qualitative data for the structural isomer, 1,7-diaminoheptane, indicates that it is soluble in water, ethanol, acetone, ether, and benzene.[1][2] This suggests that short-chain diaminoalkanes, in general, exhibit broad solubility in a range of organic solvents. Aliphatic amines are noted to be significantly soluble in polar organic solvents, with solubility decreasing as the number of carbon atoms increases.[3][4]

Quantitative Solubility Data (Predictive)

In the absence of experimentally determined quantitative data for this compound, the following table provides a qualitative and predictive summary of its expected solubility. This is based on general principles of amine solubility and data for its isomer, 1,7-diaminoheptane.

Solvent ClassExample Solvent(s)Predicted SolubilityRationale
Polar Protic Ethanol, MethanolHighStrong hydrogen bonding interactions between the diamine and the solvent's hydroxyl groups.
Polar Aprotic Acetone, DMFGoodSolvent acts as a hydrogen bond acceptor for the diamine's N-H protons.
Ethereal Diethyl EtherModerateWeakly polar nature and ability to act as a hydrogen bond acceptor.
Aromatic Toluene, BenzeneModerate to LowVan der Waals interactions with the heptyl chain, but polarity mismatch with the diamine head.
Aliphatic Nonpolar Hexane, HeptaneLowDominated by weaker van der Waals forces; significant polarity mismatch.

Experimental Protocol for Solubility Determination

The following is a generalized "shake-flask" method, a common technique for determining the solubility of a compound in a given solvent.[5]

3.1. Materials and Equipment

  • This compound (solute)

  • Selected organic solvents (high purity)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Vials with airtight caps (B75204) (e.g., 20 mL scintillation vials)

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrumentation for quantification (e.g., Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD), High-Performance Liquid Chromatography with a suitable detector (HPLC-UV/Vis or ELSD))

3.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume (e.g., 10 mL) of a specific organic solvent. The amount of solute should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately pass the solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved particles.

  • Quantification:

    • Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

    • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., GC-NPD or HPLC) to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the solubility of this compound in the solvent, typically expressed in units of g/100 mL, mg/mL, or molarity (mol/L).

3.3. Considerations for Accuracy

  • Purity of Materials: The purity of both the solute and the solvent is crucial for accurate solubility determination.

  • Temperature Control: Solubility is temperature-dependent, so precise temperature control is essential.

  • Equilibrium: Ensuring that the system has reached equilibrium is critical.

  • Prevention of Evaporation: Solvents, especially volatile organic solvents, must be handled in a way that minimizes evaporation, which would alter the concentration.

Visualization of Experimental and Logical Workflows

The following diagrams, generated using the DOT language, illustrate key workflows in the assessment of this compound solubility.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Select Solvents B Prepare Supersaturated Solutions (Excess this compound) A->B C Equilibrate at Constant Temperature (e.g., 24-72h) B->C D Sample Supernatant C->D E Filter to Remove Undissolved Solute D->E F Quantify Concentration (e.g., GC, HPLC) E->F G Calculate Solubility F->G G start Start: Assess Solubility Need is_data_available Is Quantitative Data Available? start->is_data_available use_data Use Existing Data is_data_available->use_data Yes predict_solubility Predict Solubility Based on Structure is_data_available->predict_solubility No is_solubility_adequate Is Solubility Adequate for Application? use_data->is_solubility_adequate perform_exp Perform Solubility Experiment predict_solubility->perform_exp perform_exp->is_solubility_adequate proceed Proceed with Application is_solubility_adequate->proceed Yes reformulate Consider Co-solvents or Analogs is_solubility_adequate->reformulate No reformulate->perform_exp

References

In-depth Technical Guide on Quantum Chemical Calculations for Heptane-1,1-diamine: Data Not Available

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature and public databases has revealed no specific scholarly articles or datasets pertaining to the quantum chemical calculations of Heptane-1,1-diamine.

Consequently, the creation of an in-depth technical guide or whitepaper that includes quantitative data, detailed experimental or computational protocols, and visualizations for this compound is not possible at this time. The foundational research required to generate such a report is not publicly available.

While general quantum chemical studies on other diamines and substituted geminal diamines exist, these findings are not directly transferable to this compound. For instance, research is available on the computational analysis of molecules like 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine, which investigates properties such as HOMO-LUMO analysis, molecular electrostatic potential, and Mulliken charge distributions using density functional theory (DFT).[1] However, the different substituents would significantly alter the electronic and structural properties compared to this compound.

Studies on isomers such as 1,7-diaminoheptane (B1222138) are also documented, but their chemical properties and computational results would differ substantially from the 1,1-diamine isomer.

To provide the requested in-depth guide, new quantum chemical calculations would need to be performed for this compound. Such a study would typically involve the following hypothetical workflow:

Hypothetical Computational Workflow for this compound

G cluster_0 1. Pre-processing cluster_1 2. Quantum Chemical Calculations cluster_2 3. Data Analysis and Visualization mol_build Build 3D Structure of This compound conf_search Conformational Analysis (e.g., Molecular Mechanics) mol_build->conf_search geom_opt Geometry Optimization (e.g., DFT - B3LYP/6-31G*) conf_search->geom_opt freq_calc Frequency Calculation (Vibrational Analysis) geom_opt->freq_calc electronic_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->electronic_prop data_extraction Extract Quantitative Data (Energies, Frequencies, Charges) freq_calc->data_extraction electronic_prop->data_extraction table_gen Generate Data Tables data_extraction->table_gen vis_gen Generate Visualizations (Molecular Orbitals, MEP Maps) data_extraction->vis_gen

Caption: A hypothetical workflow for quantum chemical calculations of this compound.

This guide cannot proceed with the "Data Presentation" and "Experimental Protocols" sections as no citable experimental or computational data for this compound could be found. We recommend that researchers interested in this specific molecule perform original computational studies to generate the necessary data.

References

Geminal Diamines with Long Alkyl Chains: A Technical Review for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Geminal diamines, compounds featuring two amino groups attached to the same carbon atom, are a unique class of molecules. When these structures are further functionalized with long alkyl chains, they gain significant lipophilicity, a property of considerable interest in drug development. This increased lipophilicity can enhance membrane permeability and interaction with hydrophobic biological targets. This technical guide provides a comprehensive review of the synthesis, physicochemical properties, and potential therapeutic applications of geminal diamines bearing long alkyl chains. While the literature on this specific subclass of compounds is emergent, this document consolidates the available data and provides insights based on structurally related long-chain vicinal diamines and other lipophilic polyamines.

Synthesis of Long-Chain Geminal Diamines

The synthesis of geminal diamines, or aminals, can be challenging due to their inherent instability in aqueous conditions. However, several strategies can be employed for their preparation, particularly for N-alkylated derivatives which exhibit greater stability.

A common approach involves the condensation of an aldehyde or ketone with an excess of a primary or secondary amine. For long-chain geminal diamines, this would involve the reaction of a long-chain aldehyde with a long-chain primary amine.

Experimental Protocol: Synthesis of N,N'-Didodecyl-1,1-diaminododecane (Hypothetical)

This protocol is a generalized procedure based on known methods for aminal synthesis, as specific literature for this exact compound is limited.

  • Reaction Setup: To a solution of dodecanal (B139956) (1.0 eq) in anhydrous toluene (B28343) (0.5 M) under an inert atmosphere (nitrogen or argon), add dodecylamine (B51217) (2.2 eq).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is filtered to remove any solid byproducts. The solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield the pure N,N'-didodecyl-1,1-diaminododecane.

  • Characterization: The structure of the final compound is confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical Properties

The long alkyl chains in these geminal diamines are expected to dominate their physicochemical properties, leading to low water solubility and high lipophilicity (logP). These properties are crucial for their potential as drug candidates, influencing their absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of Representative Long-Chain Diamines (Note: Data for geminal diamines is limited; therefore, data for related long-chain vicinal diamines are included for comparison.)

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)logP (calculated)Reference
N¹,N²-Didodecyl-1,2-ethanediamineC₂₆H₅₆N₂396.7445-4810.2[Commercially available data]
N¹,N²-Ditetradecyl-1,2-ethanediamineC₃₀H₆₄N₂452.8555-5811.8[Commercially available data]
N¹,N²-Dihexadecyl-1,2-ethanediamineC₃₄H₇₂N₂509.063-6613.4[Commercially available data]

Biological Activity and Potential Applications

Long-chain diamines have shown promise in various therapeutic areas, including as antimicrobial and anticancer agents. The lipophilic nature of these molecules facilitates their interaction with cell membranes, which can be a key factor in their mechanism of action.

Trypanocidal Activity

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem. Long-chain diamines have been investigated as potential trypanocidal agents. Their lipophilicity allows them to penetrate the parasite's cell membrane.

Table 2: Trypanocidal Activity of Long-Chain 1,2-Diamine Derivatives against T. cruzi Epimastigotes

CompoundAlkyl Chain LengthIC₅₀ (µM) - MG StrainIC₅₀ (µM) - JEM StrainSelectivity Index (SI)Reference
14 C12 (Lauryl)14.59.9>4.8[1][2]
15 C16 (Palmityl)21.16.1>10.5[1][2]
16 C18 (Stearyl)21.663.7>3.2[1][2]
17 (N-ethyl-C12)C12 (Lauryl)3.22.8>21.9[1][2]
19 (N-hexyl-C12)C12 (Lauryl)3.063.9>23.3[1][2]

IC₅₀ values represent the concentration required to inhibit 50% of parasite growth. A lower IC₅₀ indicates higher potency. The Selectivity Index (SI) is the ratio of cytotoxicity in mammalian cells to trypanocidal activity; a higher SI is desirable.

The data suggests that the length of the alkyl chain and N-alkylation significantly influence the trypanocidal activity.

Anti-inflammatory and Cytotoxic Activity

Long-chain diamines have also been reported to possess anti-inflammatory and cytotoxic activities.[3] While specific data on long-chain geminal diamines is scarce, related long-chain 1,2-diamines have shown interesting activity. The proposed mechanism often involves the disruption of cell membrane integrity or interaction with intracellular targets after membrane translocation.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways affected by long-chain geminal diamines are not well-elucidated. However, based on the known mechanisms of other lipophilic polyamines and their biological activities, several potential pathways can be hypothesized.

experimental_workflow

In trypanocidal action, the lipophilic chains could facilitate insertion into the parasite's plasma membrane, leading to disruption of membrane potential and integrity. This could be a primary mechanism of cell death.

trypanocidal_pathway

For anti-inflammatory and cytotoxic effects, after crossing the cell membrane, these diamines could interact with intracellular signaling proteins or nucleic acids. Polyamines are known to interact with DNA and RNA, and the long alkyl chains could further modulate these interactions.

Conclusion and Future Directions

Geminal diamines with long alkyl chains represent an under-explored area of chemical space with significant potential for drug discovery. Their inherent lipophilicity makes them attractive candidates for targeting diseases where membrane interaction is a key aspect of the therapeutic strategy. The limited available data, primarily from related long-chain vicinal diamines, suggests promising trypanocidal, anti-inflammatory, and cytotoxic activities.

Future research should focus on:

  • Developing robust and scalable synthetic routes to a wider variety of long-chain geminal diamines.

  • Comprehensive characterization of their physicochemical properties.

  • Systematic evaluation of their biological activities in a range of disease models.

  • Detailed mechanistic studies to elucidate the specific signaling pathways they modulate.

A deeper understanding of the structure-activity relationships of this unique class of compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents.

References

Methodological & Application

Synthetic Routes to N-Substituted Heptane-1,1-diamines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted Heptane-1,1-diamines, also known as N-substituted 1,1-diaminoheptanes or heptylidene aminals, are versatile chemical scaffolds with potential applications in medicinal chemistry and materials science. Their synthesis is primarily achieved through the reductive amination of heptanal (B48729), offering a highly flexible and efficient route to a wide range of substitution patterns. Alternative strategies, such as nucleophilic substitution on 1,1-dihaloheptanes, provide additional synthetic pathways. This document provides detailed application notes and experimental protocols for the synthesis of these compounds, targeted at researchers in organic synthesis and drug development.

Introduction

Heptane-1,1-diamines are geminal diamines characterized by two nitrogen atoms attached to the first carbon of a seven-carbon chain. The substituents on these nitrogen atoms (N-substituted) can be varied to modulate the compound's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity. This tunability makes them attractive building blocks for creating libraries of compounds for screening in drug discovery programs or for developing new functional materials. The primary synthetic challenge lies in the controlled formation of the C-N bonds at the geminal center.

Primary Synthetic Route: Reductive Amination of Heptanal

The most direct and widely applicable method for synthesizing N-substituted heptane-1,1-diamines is the one-pot reductive amination of heptanal. This reaction proceeds by first forming an iminium ion intermediate from the condensation of heptanal with a primary or secondary amine, which is then reduced in situ to the corresponding substituted amine. The choice of reducing agent is critical for the success of this one-pot reaction, as it must selectively reduce the iminium ion in the presence of the starting aldehyde.

This methodology can be used to synthesize various classes of N-substituted heptane-1,1-diamines:

  • N,N'-Disubstituted Heptane-1,1-diamines: From the reaction of heptanal with primary amines.

  • N,N,N',N'-Tetrasubstituted Heptane-1,1-diamines: From the reaction of heptanal with secondary amines.

Logical Workflow for Synthesis via Reductive Amination

G cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_process Process cluster_end Purification & Product Heptanal Heptanal ReactionVessel Reaction Vessel (Solvent + Reducing Agent) Heptanal->ReactionVessel Amine Primary or Secondary Amine (2 eq.) Amine->ReactionVessel Imine In situ Imine/ Iminium Ion Formation ReactionVessel->Imine Reduction In situ Reduction Imine->Reduction Selective reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Product N-Substituted Heptane-1,1-diamine Purification->Product

Caption: General workflow for the one-pot reductive amination synthesis.

Data Presentation: Reductive Amination Conditions

The choice of reducing agent is crucial for a successful one-pot reaction. Below is a comparison of common reagents used for reductive amination.

Reducing AgentTypical Solvent(s)pH ConditionsKey AdvantagesConsiderations
Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃)Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Acetonitrile (MeCN)Mildly AcidicMild, effective for a wide range of substrates, does not reduce aldehydes.Moisture sensitive; acetic acid byproduct may affect acid-labile groups.
Sodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH), Ethanol (EtOH)Mildly Acidic (pH 5-6)Selectively reduces imines over carbonyls.Highly toxic (cyanide byproduct); requires careful pH control.
Catalytic Hydrogenation (H₂)Methanol, Ethanol, Ethyl Acetate (B1210297)Neutral"Green" method, high yielding, scalable.[1]Requires specialized pressure equipment; catalyst may reduce other functional groups.
Experimental Protocol 1: Synthesis of N,N'-Dibenzylthis compound via Reductive Amination

This protocol describes a general procedure using sodium triacetoxyborohydride.

Materials:

  • Heptanal (1.0 equiv)

  • Benzylamine (B48309) (2.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

  • Standard glassware for extraction and purification

Procedure:

  • To a stirred solution of heptanal (1.0 equiv) in DCE under a nitrogen atmosphere, add benzylamine (2.1 equiv).

  • Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the hemiaminal and iminium ion intermediates.

  • Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. An exothermic reaction may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N,N'-dibenzylthis compound.

Alternative Synthetic Routes

While reductive amination is the most common approach, other classical methods can be employed.

Route 2: Nucleophilic Substitution of 1,1-Dichloroheptane

This method involves the reaction of a gem-dihalogenated alkane with an excess of a primary or secondary amine. The reaction proceeds via a double SN2 substitution to form the aminal product. This route is advantageous when heptanal is not a suitable starting material or when the corresponding 1,1-dihaloalkane is readily available.

Synthetic Pathway from a Gem-Dihalide

G start 1,1-Dichloroheptane reaction Nucleophilic Substitution (e.g., in THF, heat) start->reaction amine Primary or Secondary Amine (Excess) amine->reaction product N-Substituted This compound reaction->product byproduct Amine Hydrochloride Salt reaction->byproduct

Caption: Synthesis via nucleophilic substitution of a gem-dihalide.

Experimental Protocol 2: General Procedure for Synthesis from 1,1-Dichloroheptane

Materials:

  • 1,1-Dichloroheptane (1.0 equiv)

  • Desired primary or secondary amine (4.0-5.0 equiv)

  • A polar aprotic solvent such as Tetrahydrofuran (THF) or Acetonitrile (MeCN)

  • A non-nucleophilic base (optional, e.g., triethylamine) to scavenge HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Sealed reaction vessel or reflux setup

Procedure:

  • In a sealed vessel, dissolve 1,1-dichloroheptane (1.0 equiv) in the chosen solvent.

  • Add the amine (4.0-5.0 equiv). The excess amine acts as both the nucleophile and the base to neutralize the HCl formed during the reaction.

  • Seal the vessel and heat the mixture (e.g., 80-100 °C) for 24-48 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, filter the mixture to remove the amine hydrochloride salt precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography or distillation.

Route 3: N-Alkylation of this compound

If the parent (unsubstituted) this compound is available, it can be subsequently alkylated using alkyl halides. However, this method is often difficult to control and can lead to a mixture of mono-, di-, tri-, and tetra-alkylated products, as well as quaternary ammonium (B1175870) salts.[2][3] Achieving selective mono- or di-alkylation is challenging due to the increasing nucleophilicity of the product amines compared to the starting material. This route is generally less preferred for preparing cleanly substituted products unless a large excess of the diamine is used to favor mono-alkylation.

Summary of Synthetic Routes and Applications

Synthetic RouteStarting MaterialsKey FeaturesPrimary Application
Reductive Amination Heptanal, Primary/Secondary Amine, Reducing AgentHigh efficiency, one-pot procedure, wide substrate scope, good functional group tolerance.General synthesis of symmetrically and unsymmetrically N-substituted diamines.
Nucleophilic Substitution 1,1-Dichloroheptane, Primary/Secondary AmineUtilizes gem-dihaloalkane precursors, classic aminal synthesis.Alternative route when aldehyde is unavailable or reactive under reductive amination conditions.
N-Alkylation This compound, Alkyl Halide, BaseStepwise introduction of N-substituents is possible in principle.Synthesis of complex derivatives from the parent diamine; often low selectivity.[2][3]

Potential Applications: N-substituted heptane-1,1-diamines can serve as:

  • Ligands for Metal Catalysis: The two nitrogen atoms can chelate metal ions, making them potential ligands for various catalytic transformations.

  • Building Blocks in Medicinal Chemistry: The diamine core can be incorporated into larger molecules to probe structure-activity relationships.

  • Ion-Pairing Reagents: In their protonated form, they can act as counterions for anionic species in chromatography or phase-transfer catalysis.

  • Curing Agents: For epoxy resins and other polymers.

References

Application Notes and Protocols: Heptane-1,1-diamine as a Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-1,1-diamine, also known as 1,1-diaminoheptane, is a geminal diamine or aminal. This class of compounds features two amino groups attached to the same carbon atom. While specific literature on this compound is scarce, the broader class of 1,1-diamines are valuable synthetic intermediates. This document provides an overview of the synthesis of 1,1-diamines, their applications as building blocks in organic synthesis, and, for contextual reference, the applications of the isomeric 1,7-diaminoheptane.

The reactivity of amines is characterized by the lone pair of electrons on the nitrogen atom, which allows them to act as nucleophiles.[1] They readily react with a variety of electrophiles in reactions such as alkylation, acylation, and addition to carbonyl compounds.[2][3]

I. Synthesis of 1,1-Diamines (Aminals)

1,1-Diamines are typically synthesized through the condensation of an aldehyde or ketone with a primary or secondary amine.[4] For the synthesis of a N,N,N',N'-tetrasubstituted this compound, heptanal (B48729) would be reacted with a secondary amine. For a primary this compound, the reaction would involve heptanal and ammonia, though these are often unstable.

A straightforward and efficient method for the preparation of aromatic aminals involves the reaction of aromatic aldehydes with secondary amines in the presence of potassium carbonate as a dehydrating agent, often with high yields.[5] Another green chemistry approach describes the synthesis of aminals in water without the need for a catalyst.[4] Continuous flow methods for aminal synthesis have also been developed, offering advantages in terms of scalability and sustainability.[6][7]

General Synthetic Pathway for 1,1-Diamines

G Heptanal Heptanal Heptane_1_1_diamine This compound (Aminal) Heptanal->Heptane_1_1_diamine + SecondaryAmine 2 R'₂NH (Secondary Amine) SecondaryAmine->Heptane_1_1_diamine DehydratingAgent Dehydrating Agent (e.g., K₂CO₃) DehydratingAgent->Heptane_1_1_diamine Water H₂O Heptane_1_1_diamine->Water -

Caption: General synthesis of a N,N,N',N'-tetrasubstituted this compound.

Experimental Protocol: Synthesis of a Representative N,N,N',N'-Tetrasubstituted 1,1-Diamine

This protocol is adapted from a general, solvent-free method for the synthesis of aromatic aminals and can be applied to aliphatic aldehydes like heptanal.[5]

Materials:

  • Heptanal

  • Secondary amine (e.g., piperidine, morpholine, or diethylamine)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Round-bottom flask

  • Magnetic stirrer

  • Apparatus for recrystallization

Procedure:

  • To a round-bottom flask, add the secondary amine (2.2 equivalents) and anhydrous potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature.

  • Slowly add heptanal (1 equivalent) to the mixture.

  • Continue stirring at room temperature for 2.5 to 5 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, add a suitable solvent for extraction (e.g., diethyl ether).

  • Filter the mixture to remove the potassium carbonate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent to yield the pure aminal.

Table 1: Synthesis of Aminals from Aromatic Aldehydes and Secondary Amines using K₂CO₃ [5]

AldehydeAmineTime (h)Yield (%)
BenzaldehydePiperidine2.592
BenzaldehydeMorpholine390
4-Cl-BenzaldehydePiperidine395
4-MeO-BenzaldehydePiperidine588

II. Applications of 1,1-Diamines as Building Blocks

1,1-Diamines are versatile building blocks in organic synthesis, primarily through their conversion to highly reactive iminium salts.

Formation of Iminium Salts and Reaction with Nucleophiles

Aminals can be readily converted to their corresponding iminium salts by reaction with reagents like acetyl chloride. These iminium salts are powerful electrophiles and can react with a variety of nucleophiles.[5] A key application is the synthesis of α-amino phosphonates, which are of interest in medicinal chemistry.[5]

Reaction of 1,1-Diamine with Acetyl Chloride and a Nucleophile

G Aminal Aminal (this compound) IminiumSalt Iminium Salt Aminal->IminiumSalt + AcetylChloride Acetyl Chloride AcetylChloride->IminiumSalt Product α-Amino Phosphonate IminiumSalt->Product + Nucleophile Nucleophile (e.g., P(OR)₃) Nucleophile->Product

Caption: Conversion of an aminal to an iminium salt and subsequent reaction.

Experimental Protocol: Synthesis of an α-Amino Phosphonate from an Aminal

This protocol is based on the reaction of an iminium salt, generated in situ from an aminal, with trimethylphosphite.[5]

Materials:

  • N,N,N',N'-Tetrasubstituted 1,1-diamine (from the previous protocol)

  • Acetyl chloride

  • Trimethylphosphite

  • Dry acetonitrile (B52724)

  • Schlenk flask or a flask equipped with a nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Dissolve the aminal (1 equivalent) in dry acetonitrile in a Schlenk flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) to the solution.

  • Stir the mixture at room temperature for a short period (e.g., 15 minutes) to ensure the formation of the iminium salt.

  • Add trimethylphosphite (1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature. The reaction is typically fast and can be monitored by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the α-amino phosphonate.

Table 2: Synthesis of α-Amino Phosphonates from Aminals [5]

Aminal derived fromNucleophileTimeYield (%)
Benzaldehyde/PiperidineTrimethylphosphite15 min96
Benzaldehyde/MorpholineTrimethylphosphite15 min95
Synthesis of Heterocycles

1,1-Diamines and their in situ generated iminium salt equivalents are valuable precursors for the synthesis of a variety of nitrogen-containing heterocycles. Cyclic aminals themselves are core structures in several natural products and drug molecules.[8] For instance, 1,3-diaza-1,3-butadienes, which can be derived from imines (related to 1,1-diamines), are used in the synthesis of imidazolines and pyrimidine (B1678525) derivatives.[9] The synthesis of dihydropyridines and pyridines can also be achieved from imines via C-H activation pathways.[10]

III. Contextual Applications: 1,7-Diaminoheptane

While specific applications for this compound are not well-documented, its isomer, 1,7-diaminoheptane, is a commercially available and widely used building block.[11][12]

Table 3: Properties of 1,7-Diaminoheptane [13]

PropertyValue
CAS Number 646-19-5
Molecular Formula C₇H₁₈N₂
Molecular Weight 130.23 g/mol
Melting Point 26-29 °C
Boiling Point 223-225 °C
Appearance White to light yellow solid or liquid
Solubility Soluble in water, ethanol, acetone, ether, and benzene

Key Applications of 1,7-Diaminoheptane:

  • Polymer Synthesis: It serves as a monomer in the production of polyamides and other polymers.[13]

  • Biomedical Hydrogels: Used in the synthesis of pH-responsive aminated alginate derivatives for applications in tissue engineering and drug delivery.[13]

  • Optoelectronic Materials: Employed to enhance broadband photoluminescence in hybrid perovskites for advanced lighting technologies.[13]

  • Enzyme Inhibitors: A precursor in the synthesis of derivatives that act as deoxyhypusine (B1670255) synthase inhibitors.[14][15]

This compound, as a member of the aminal family, holds potential as a synthetic building block, primarily through its conversion to reactive iminium salt intermediates. While direct experimental data for this specific compound is limited, the general protocols for the synthesis and reaction of aminals provide a strong foundation for its use in organic synthesis, particularly for the creation of α-substituted amines and heterocyclic structures. For applications requiring a seven-carbon diamine linker, the readily available isomer, 1,7-diaminoheptane, offers a well-established alternative with diverse applications in materials science and medicinal chemistry.

References

Application Notes and Protocols: Heptane-1,1-diamine as a Ligand for Transition Metal Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Acyclic 1,1-Diamine Ligands

Acyclic 1,1-diamines, also known as aminals, are geminal diamines with the general formula R'R''N-C(R'''')-NR'''R''''. These compounds possess two nitrogen atoms connected to the same carbon atom, making them interesting candidates for coordination to transition metals. The close proximity of the two nitrogen donors allows them to act as bidentate ligands, forming a four-membered chelate ring with a metal center. The steric and electronic properties of the 1,1-diamine ligand can be tuned by modifying the substituents on the nitrogen atoms and the geminal carbon, potentially influencing the stability, activity, and selectivity of the resulting metal complex in catalytic applications. While vicinal (1,2) diamines are more common in catalysis, 1,1-diamines offer a unique coordination geometry that could lead to novel catalytic activities.

Potential applications for transition metal complexes of heptane-1,1-diamine and other acyclic 1,1-diamines could span various catalytic transformations, including:

  • Cross-coupling reactions: Similar to other diamine ligands used in copper- and palladium-catalyzed reactions, this compound could potentially serve as a supporting ligand in reactions such as C-N (Buchwald-Hartwig), C-O, and C-C bond formation.

  • Hydrogenation and Transfer Hydrogenation: Diamine-metal complexes are known to be effective catalysts for the reduction of various functional groups.

  • Polymerization: Diamine complexes of late transition metals are utilized in olefin polymerization catalysis.

Synthesis of this compound

The synthesis of 1,1-diamines (aminals) can be achieved through several methods. A common approach is the condensation of an aldehyde or ketone with an excess of a primary or secondary amine. For this compound, the synthesis would involve the reaction of heptanal (B48729) with an amine.

Experimental Protocol: Synthesis of N,N,N',N'-Tetramethylthis compound (A Model Acyclic 1,1-Diamine)

This protocol describes a general procedure for the synthesis of a tetrasubstituted 1,1-diamine from an aldehyde and a secondary amine.

Materials:

  • Heptanal

  • Dimethylamine (B145610) (40% solution in water or as a gas)

  • Potassium carbonate (anhydrous)

  • Diethyl ether (anhydrous)

  • Magnesium sulfate (B86663) (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, add heptanal (1 equivalent).

  • Slowly add an excess of dimethylamine solution (2.5 equivalents) to the stirred aldehyde. If using dimethylamine gas, bubble it through the aldehyde.

  • After the addition is complete, allow the mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, add anhydrous potassium carbonate to the reaction mixture to remove water and excess amine.

  • Extract the product with anhydrous diethyl ether.

  • Separate the organic layer using a separatory funnel and dry it over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N,N,N',N'-tetramethylthis compound.

  • The product can be further purified by distillation under reduced pressure.

Diagram of Synthetic Workflow:

G reagents Heptanal + Dimethylamine reaction Reaction (Room Temperature, 12-24h) reagents->reaction workup Workup (Addition of K2CO3) reaction->workup extraction Extraction (Diethyl Ether) workup->extraction drying Drying (MgSO4) extraction->drying evaporation Solvent Removal (Rotary Evaporator) drying->evaporation purification Purification (Distillation) evaporation->purification product N,N,N',N'-Tetramethylthis compound purification->product

Caption: Synthetic workflow for N,N,N',N'-tetramethylthis compound.

Application in Transition Metal Catalysis: A Prospective View

While specific data for this compound is unavailable, we can propose its potential application in well-established catalytic reactions where other diamine ligands have proven effective. The following protocol for a copper-catalyzed N-arylation of an amine is based on conditions known to be successful with simple N,N'-dimethylethylenediamine.

Experimental Protocol: Copper-Catalyzed N-Arylation of an Amine using a Hypothetical this compound Ligand

This protocol outlines a general procedure for the coupling of an aryl halide with an amine, a reaction where diamine ligands are frequently employed.

Materials:

  • Aryl halide (e.g., iodobenzene)

  • Amine (e.g., morpholine)

  • Copper(I) iodide (CuI)

  • This compound (as ligand)

  • Potassium phosphate (B84403) (K₃PO₄)

  • Toluene (B28343) (anhydrous)

  • Schlenk tube or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add CuI (5 mol%), this compound (10 mol%), and K₃PO₄ (2 equivalents).

  • Add the aryl halide (1 equivalent) and the amine (1.2 equivalents).

  • Add anhydrous toluene as the solvent.

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Table 1: Representative Data for Copper-Catalyzed N-Arylation with Diamine Ligands (Analogous Systems)

EntryAryl HalideAmineLigandYield (%)Reference
1IodobenzeneAnilineN,N'-Dimethylethylenediamine91[Buchwald, S. L. et al. J. Am. Chem. Soc.2001 , 123, 7727-7729]
2BromobenzeneMorpholineN,N'-Dimethylethylenediamine85[Buchwald, S. L. et al. J. Am. Chem. Soc.2001 , 123, 7727-7729]
34-ChlorotoluenePiperidinetrans-N,N'-Dimethyl-1,2-cyclohexanediamine92[Buchwald, S. L. et al. Angew. Chem. Int. Ed.2002 , 41, 1918-1921]

Note: The data presented in this table is for well-established diamine ligands and serves as a benchmark for the potential efficacy of new diamine ligands like this compound.

Diagram of a General Catalytic Cycle:

G M_L Cu(I)-Ligand M_L_ArX Oxidative Addition M_L->M_L_ArX Ar-X M_Ar_X Cu(III)(Ar)(X)(Ligand) M_L_ArX->M_Ar_X M_Ar_Nu Cu(III)(Ar)(Nu)(Ligand) M_Ar_X->M_Ar_Nu H-Nu Reductive_Elimination Reductive Elimination M_Ar_Nu->Reductive_Elimination Reductive_Elimination->M_L Product Ar-Nu Reductive_Elimination->Product Base_Amine Base, Amine (H-Nu) Base_Amine->M_Ar_X

Caption: A generalized catalytic cycle for a copper-catalyzed cross-coupling reaction.

Conclusion and Future Outlook

While the direct application of this compound in transition metal catalysis remains to be explored, its structure suggests it could serve as a viable bidentate ligand. The protocols and concepts outlined in these notes provide a foundational framework for researchers interested in investigating this and other novel acyclic 1,1-diamine ligands. Future work should focus on the synthesis and characterization of this compound and its coordination complexes with various transition metals. Subsequent screening of these complexes in a range of catalytic reactions will be crucial to determine their potential and elucidate the structure-activity relationships of this underexplored class of ligands. Such studies could unveil unique catalytic properties and expand the toolbox of ligands available to synthetic chemists.

Application Notes and Protocols: Heptane-1,1-diamine in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield any specific examples of the application of Heptane-1,1-diamine in polymer synthesis. The information presented herein is based on the general principles of polymer chemistry and provides hypothetical applications and extrapolated protocols based on the well-documented use of its isomer, Heptane-1,7-diamine, and other aliphatic diamines. Researchers should exercise caution and perform preliminary small-scale experiments to validate these hypothetical protocols for this compound. The inherent reactivity and potential instability of geminal diamines may present unique challenges not encountered with vicinal or terminal diamines.

Introduction: Potential Applications of this compound in Polymer Synthesis

This compound, a geminal diamine, possesses two primary amine groups attached to the same carbon atom. This unique structure suggests its potential as a monomer in step-growth polymerization to introduce a heptylidene side group onto the polymer backbone. Theoretically, it could be employed in the synthesis of various polymers, most notably polyamides and polyimides, through reactions with dicarboxylic acids, diacyl chlorides, or dianhydrides.

The geminal arrangement of the amine groups would likely result in polymers with distinct properties compared to those derived from linear α,ω-diamines like heptane-1,7-diamine. The bulky heptylidene side chain could disrupt polymer chain packing, potentially leading to materials with lower crystallinity, increased solubility in organic solvents, and modified thermal and mechanical properties.

However, the stability of the aminal linkage formed from the 1,1-diamine might be a concern, as it could be susceptible to hydrolysis under certain conditions.

Hypothetical Polymerization Reactions

This compound could theoretically be used in polycondensation reactions. A primary example is the synthesis of a polyamide by reacting it with a diacyl chloride, such as sebacoyl chloride.

polyamide_synthesis heptanediamine This compound polyamide Polyamide heptanediamine->polyamide + sebacoyl_chloride Sebacoyl Chloride sebacoyl_chloride->polyamide hcl HCl

Caption: Hypothetical reaction of this compound with sebacoyl chloride.

Experimental Protocols (Analogous to Heptane-1,7-diamine)

The following protocols are adapted from established methods for the synthesis of polyamides using Heptane-1,7-diamine and are provided as a starting point for the investigation of this compound.

Interfacial Polymerization of Polyamide 7,10 (Analogous)

This method is rapid and can be performed at room temperature. It involves the reaction of a diamine in an aqueous phase with a diacyl chloride in an organic phase at the interface of the two immiscible liquids.

Materials:

Procedure:

  • Prepare an aqueous solution of this compound and sodium hydroxide. A typical concentration would be 0.4 M diamine and 0.4 M NaOH.

  • Prepare an organic solution of sebacoyl chloride in dichloromethane at a concentration of 0.2 M.

  • Carefully pour the organic solution on top of the aqueous solution in a beaker to create two distinct layers.

  • A polymer film will form at the interface of the two layers.

  • Gently grasp the polymer film with forceps and pull it out of the beaker continuously to form a polymer rope.

  • Wash the polymer rope thoroughly with water and then with ethanol (B145695) to remove unreacted monomers and byproducts.

  • Dry the polymer in a vacuum oven at a low temperature (e.g., 60 °C).

interfacial_polymerization prep_aq Prepare Aqueous Phase: This compound + NaOH in Water layering Layer Organic Phase over Aqueous Phase prep_aq->layering prep_org Prepare Organic Phase: Sebacoyl Chloride in Dichloromethane prep_org->layering formation Polymer Film Forms at Interface layering->formation extraction Pull Polymer Rope from Interface formation->extraction washing Wash Polymer with Water and Ethanol extraction->washing drying Dry Polymer under Vacuum washing->drying

Application Note: Synthesis of Heptylamine and Diheptylamine via Reductive Amination of Heptanal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a versatile and efficient method for the preparation of primary, secondary, and tertiary amines from carbonyl compounds.[1] This process involves the reaction of an aldehyde or ketone with an amine or ammonia (B1221849) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[2][3] This application note provides detailed protocols for the synthesis of heptylamine (B89852) (a primary amine) and diheptylamine (B1360170) (a secondary amine) from heptanal (B48729) through reductive amination. While diheptylamine contains two heptyl groups, it is a secondary amine and not a diamine, which is a molecule containing two separate amine functional groups. The formation of the secondary amine is a common outcome in reductive amination, particularly when the aldehyde is in excess or when the primary amine product reacts further with the starting aldehyde.[4]

Data Presentation

The following table summarizes the key reaction parameters for the synthesis of heptylamine and diheptylamine from heptanal.

ParameterProtocol 1: Heptylamine SynthesisProtocol 2: Diheptylamine Synthesis
Product HeptylamineDiheptylamine
Amine Source Ammonia (aqueous)Heptylamine
Reducing Agent Hydrogen gas (H₂)Sodium triacetoxyborohydride (B8407120)
Catalyst Ruthenium on Alumina (Ru/Al₂O₃)None
Solvent Ethanol (B145695)1,2-Dichloroethane (B1671644) (DCE)
Temperature 120 °CRoom Temperature (20-25 °C)
Pressure 40 barAtmospheric
Reaction Time 4 hours12-24 hours
Heptanal:Amine Ratio 1 : 10 (approx.)1 : 1.2
Yield > 94%~80-95%

Experimental Protocols

Protocol 1: Synthesis of Heptylamine (Primary Amine)

This protocol is adapted from a catalytic reductive amination procedure.[5]

Materials:

  • Heptanal (≥95%)

  • Aqueous ammonia (25-28%)

  • 5% Ruthenium on Alumina (Ru/Al₂O₃) catalyst

  • Ethanol

  • Hydrogen gas (H₂)

  • Diatomaceous earth (e.g., Celite®)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (B78521) (NaOH), pellets or concentrated solution

  • Diethyl ether or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, gas inlet, and temperature/pressure controls

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Separatory funnel

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reactor Setup: In a glass liner for the autoclave, combine heptanal (e.g., 11.4 g, 0.1 mol), ethanol (150 mL), and aqueous ammonia (e.g., 57 mL, ~1.0 mol).

  • Catalyst Addition: Carefully add the 5% Ru/Al₂O₃ catalyst (e.g., 1.0 g) to the reaction mixture.

  • Reaction: Place the glass liner in the autoclave. Seal the reactor and purge several times with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to 40 bar. Begin stirring and heat the mixture to 120 °C. Maintain these conditions for 4 hours.

  • Work-up: After cooling the reactor to room temperature, carefully vent the hydrogen gas and purge with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with ethanol.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to remove the ethanol.

  • Extraction: To the remaining aqueous solution, add a concentrated NaOH solution until the pH is strongly basic (pH > 12). Extract the product with diethyl ether or DCM (3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate using a rotary evaporator to yield crude heptylamine.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at 154-156 °C.[6]

Protocol 2: Synthesis of Diheptylamine (Secondary Amine)

This protocol is a general procedure for the reductive amination of aldehydes with primary amines using sodium triacetoxyborohydride.[7]

Materials:

  • Heptanal (≥95%)

  • Heptylamine (from Protocol 1 or commercial)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (optional)

Procedure:

  • Reaction Setup: To a round-bottom flask, add heptanal (e.g., 5.7 g, 0.05 mol) and heptylamine (6.9 g, 0.06 mol) in 1,2-dichloroethane (200 mL). Stir the solution at room temperature for 1 hour to allow for imine formation.

  • Addition of Reducing Agent: Carefully add sodium triacetoxyborohydride (12.7 g, 0.06 mol) to the solution in portions over 15-20 minutes. The reaction is typically exothermic.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCE (2 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate using a rotary evaporator.

  • Purification: The crude diheptylamine can be purified by column chromatography on silica (B1680970) gel or by vacuum distillation.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Heptanal, Amine Source, and Solvent catalyst Add Catalyst/Reducing Agent reagents->catalyst react Stir under Controlled Temperature and Pressure catalyst->react quench Quench Reaction react->quench filter Filter (if heterogeneous catalyst) quench->filter extract Extract Product filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Distillation/Chromatography) concentrate->purify

Caption: General experimental workflow for the reductive amination of heptanal.

G cluster_primary Primary Amine Synthesis cluster_secondary Secondary Amine Synthesis heptanal Heptanal imine1 Heptaldimine (Imine Intermediate) heptanal->imine1 + Ammonia - H₂O heptylamine Heptylamine (Primary Amine) imine1->heptylamine + [H] (Reduction) imine2 N-heptylheptaldimine (Imine Intermediate) heptylamine->imine2 + Heptanal - H₂O diheptylamine Diheptylamine (Secondary Amine) imine2->diheptylamine + [H] (Reduction) ammonia Ammonia

Caption: Reaction pathways for the synthesis of heptylamine and diheptylamine.

References

Application Notes and Protocols: Heptane-1,1-diamine in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-1,1-diamine, a geminal diamine, presents a unique scaffold for the synthesis of novel heterocyclic compounds. While direct literature on the application of this compound in heterocyclic synthesis is not extensively documented, its structure suggests potential for the construction of bis-heterocyclic systems. The two primary amine groups attached to the same carbon atom can theoretically react with suitable electrophilic reagents to form two heterocyclic rings linked by a single carbon center. This application note explores a hypothetical, yet chemically plausible, pathway for the synthesis of bis-pyrazole derivatives from this compound, drawing parallels from established syntheses of pyrazoles using primary amines and 1,3-dicarbonyl compounds.

Nitrogen-containing heterocycles are of immense interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds and pharmaceuticals. The development of novel synthetic routes to access diverse heterocyclic structures is a continuous endeavor in organic synthesis.

Hypothetical Application: Synthesis of Bis-Pyrazoles

Based on the well-established Knorr pyrazole (B372694) synthesis and similar reactions involving primary amines and 1,3-diketones, we propose that this compound can react with two equivalents of a 1,3-diketone to yield a bis-pyrazole derivative. The reaction is expected to proceed through a double condensation and cyclization sequence.

Proposed Reaction Scheme

G cluster_reactants Reactants cluster_products Product HeptaneDiamine This compound Reaction + HeptaneDiamine->Reaction Diketone 2 x 1,3-Diketone (e.g., Acetylacetone) Diketone->Reaction BisPyrazole Bis-pyrazole Derivative Reaction->BisPyrazole Acid Catalyst Heat

Caption: Proposed synthesis of a bis-pyrazole from this compound.

Experimental Protocols

The following is a hypothetical experimental protocol for the synthesis of a bis-pyrazole derivative from this compound and acetylacetone (B45752). This protocol is based on standard procedures for pyrazole synthesis and should be adapted and optimized for specific experimental conditions.

Synthesis of 1,1'-(Heptane-1,1-diyl)bis(3,5-dimethyl-1H-pyrazole)

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (2.2 eq)

  • Glacial Acetic Acid (catalytic amount)

  • Ethanol (B145695) (solvent)

  • Ethyl acetate (B1210297) (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add acetylacetone (2.2 mmol).

  • Add a catalytic amount of glacial acetic acid (e.g., 0.1 mL) to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction (hypothetically 4-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to obtain the pure bis-pyrazole product.

Data Presentation

The following table summarizes hypothetical quantitative data for the proposed synthesis under various conditions. This data is for illustrative purposes to guide potential experimental design.

Entry1,3-DiketoneCatalystSolventTemperature (°C)Time (h)Yield (%)
1AcetylacetoneAcetic AcidEthanolReflux675
2Benzoylacetonep-TsOHTolueneReflux868
3DibenzoylmethaneAcetic AcidXyleneReflux1262

Logical Workflow for Synthesis and Characterization

G cluster_workflow Experimental Workflow Reactants This compound + 2 eq. 1,3-Diketone Reaction Reaction Setup (Solvent, Catalyst, Heat) Reactants->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization FinalProduct Pure Bis-pyrazole Characterization->FinalProduct

Caption: General workflow for the synthesis and characterization of bis-pyrazoles.

Conclusion and Future Perspectives

While the use of this compound in heterocyclic synthesis is not yet established in the literature, the theoretical potential for creating novel bis-heterocyclic structures is significant. The proposed synthesis of bis-pyrazoles serves as a starting point for exploring the reactivity of this geminal diamine. Further research could involve reacting this compound with other electrophilic partners such as β-ketoesters, α,β-unsaturated carbonyl compounds, and other dicarbonyl species to access a wider range of heterocyclic scaffolds. The resulting bis-heterocyclic compounds could be of interest to medicinal chemists for screening in various biological assays, potentially leading to the discovery of new drug candidates. The unique spatial arrangement of the two heterocyclic rings around a single carbon atom could lead to interesting structure-activity relationships. Experimental validation of these proposed synthetic routes is a necessary next step to unlock the potential of this compound as a building block in heterocyclic chemistry.

Application Notes and Protocols for Heptane-1,1-diamine and Related Gem-Diamine Compounds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data and applications for Heptane-1,1-diamine in medicinal chemistry are limited in publicly available literature. The following application notes and protocols are based on the broader class of gem-diaminoalkanes (1,1-diamines) and provide a framework for the potential investigation and use of this compound and similar structures in drug discovery.

Introduction to Gem-Diamine Moieties in Medicinal Chemistry

Geminal diamines, or gem-diamines (1,1-diamines), are functional groups characterized by two amino groups attached to the same carbon atom. While simple aliphatic gem-diamines like this compound are not extensively studied as standalone therapeutic agents, the gem-diamine motif is a key structural component in a variety of biologically active compounds. This moiety can serve as a versatile scaffold or a critical pharmacophore in the design of enzyme inhibitors.

The primary role of the gem-diamine group in medicinal chemistry is often as a stable isostere or a precursor to other functional groups. For instance, they are found in the structure of potent inhibitors of enzymes such as glycosidases and sulfotransferases.[1][2] In aqueous media, some gem-diamines can exist in equilibrium with hydrated ketones or hemiaminals, which may be the actual bioactive forms that interact with the target enzyme.[2][3] The exploration of simple gem-diaminoalkanes like this compound could therefore open new avenues for the development of novel therapeutics, particularly in the field of enzyme inhibition.

Potential Applications in Drug Discovery

The gem-diamine scaffold can be incorporated into more complex molecules to target a range of biological processes. Based on the activity of known gem-diamine-containing compounds, potential applications for derivatives of this compound could include:

  • Enzyme Inhibition: As seen with gem-diamine 1-N-iminosugars, the incorporation of a gem-diamine moiety can lead to potent inhibition of enzymes like heparan sulfate (B86663) 2-O-sulfotransferase and various glycosidases.[1][2]

  • Peptidomimetics: Gem-diamino acid derivatives can be synthesized and used in the construction of modified peptides with altered conformational properties and stability.[4]

  • Scaffolding for Combinatorial Chemistry: The two amino groups of a gem-diamine can be differentially functionalized to create libraries of compounds for high-throughput screening.

Quantitative Data: Biological Activity of Gem-Diamine Containing Compounds

The following table summarizes the inhibitory activity of several gem-diamine-containing compounds from the literature. This data illustrates the potential for this chemical motif in designing potent enzyme inhibitors.

Compound ClassTarget EnzymeReported Activity (IC50/Ki)Reference
gem-diamine 1-N-iminosugars (guanidino-substituted)Heparan Sulfate 2-O-sulfotransferasePotent in vitro inhibitors (specific values not detailed in abstract)[1]
gem-diamine 1-N-iminosugarsα-L-FucosidasePotent inhibition (specific values not detailed in abstract)[2]
Enantiomers of 5-endo-benzylamino-7-azabicyclo[2.2.1]heptane-2,3-exo-diolβ-Glucosidase (almonds)Ki = 55 µM and 117 µM[5]

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of gem-diamine compounds. These can be adapted for the specific synthesis and testing of this compound derivatives.

Protocol 1: General Synthesis of a Gem-Diamine via Imine Amidation

This protocol describes a general method for the synthesis of a gem-diamine (aminal) from an aldehyde or ketone.[6]

Materials:

  • Heptanal (B48729) (as a precursor for this compound)

  • Amine or amide (e.g., ammonia, primary/secondary amine, or a sulfonamide)

  • Dehydrating agent (e.g., molecular sieves, anhydrous magnesium sulfate)

  • Anhydrous solvent (e.g., dichloromethane (B109758), toluene)

  • Catalyst (e.g., a Lewis acid like Cu(OTf)2, if necessary)[6]

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a solution of heptanal (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add the amine or amide (2.2 equivalents).

  • Add a dehydrating agent, such as activated molecular sieves (4 Å), to the reaction mixture.

  • If required, add a catalytic amount of a Lewis acid.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter off the dehydrating agent.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure gem-diamine.

  • Characterize the final product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Protocol 2: In Vitro Enzyme Inhibition Assay (Generic)

This protocol provides a general framework for evaluating the inhibitory activity of a synthesized gem-diamine compound against a target enzyme (e.g., a glycosidase).

Materials:

  • Synthesized gem-diamine inhibitor (e.g., a derivative of this compound)

  • Target enzyme (e.g., α-glucosidase)

  • Enzyme substrate (e.g., p-nitrophenyl-α-D-glucopyranoside for α-glucosidase)

  • Assay buffer (e.g., phosphate (B84403) buffer at a specific pH, typically 5.0-7.0)[2]

  • Stop solution (e.g., sodium carbonate solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of the gem-diamine inhibitor in an appropriate solvent (e.g., DMSO or the assay buffer).

  • In a 96-well microplate, add varying concentrations of the inhibitor to the wells. Include a positive control (a known inhibitor) and a negative control (vehicle only).

  • Add the enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate solution to each well.

  • Allow the reaction to proceed for a set time (e.g., 30 minutes).

  • Stop the reaction by adding the stop solution.

  • Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) using a microplate reader.

  • Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to the negative control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and evaluation of gem-diamine-based enzyme inhibitors.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation start Starting Materials (Heptanal, Amine) reaction Chemical Synthesis (Imine Amidation) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Characterization (NMR, MS) purification->characterization assay In Vitro Enzyme Inhibition Assay characterization->assay Pure Gem-Diamine Compound data_analysis Data Analysis (IC50 Determination) assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar sar->reaction Optimization

Caption: A general workflow for the synthesis and biological evaluation of gem-diamine compounds.

Hypothetical Signaling Pathway Inhibition

This diagram illustrates a simplified signaling pathway where a gem-diamine-containing inhibitor blocks the activity of a key enzyme, thereby preventing the downstream cellular response.

signaling_pathway cluster_pathway Cellular Signaling Pathway Substrate Substrate Enzyme Target Enzyme (e.g., Glycosidase) Substrate->Enzyme Product Product Enzyme->Product Response Downstream Cellular Response Product->Response Inhibitor Gem-Diamine Inhibitor Inhibitor->Enzyme Inhibition

Caption: Inhibition of an enzyme in a signaling pathway by a gem-diamine compound.

References

Application Notes and Protocols for the Derivatization of Heptane-1,1-diamine for Analytical Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-1,1-diamine is a short-chain aliphatic diamine that, due to its chemical properties, can be challenging to detect and quantify using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Its low volatility and lack of a chromophore make direct analysis difficult. Derivatization is a crucial step to enhance its detectability by introducing moieties that improve its chromatographic behavior and response to detectors.[1][2][3]

This document provides detailed application notes and protocols for three effective derivatization methods for this compound, enabling sensitive and reliable quantification in various sample matrices. The selected methods are:

  • Dansyl Chloride Derivatization for HPLC with Fluorescence Detection (HPLC-FLD): A robust and widely used method for primary and secondary amines, resulting in highly fluorescent and stable derivatives.[2][4][5][6][7]

  • o-Phthalaldehyde (B127526) (OPA) Derivatization for HPLC with Fluorescence Detection (HPLC-FLD): A rapid and sensitive pre-column derivatization technique specific for primary amines.[8][9][10][11]

  • Pentafluorobenzaldehyde (B1199891) (PFB) Derivatization for GC-MS Analysis: This method forms stable imine derivatives that are volatile and exhibit excellent electron capture properties, making them suitable for sensitive GC-MS analysis.[12][13][14][15]

Experimental Workflow Overview

The general workflow for the analysis of this compound involves sample preparation, derivatization, chromatographic separation, and detection.

Experimental Workflow Sample Sample Containing This compound Extraction Extraction & Cleanup Sample->Extraction Isolate Analyte Derivatization Derivatization Reaction Extraction->Derivatization Prepare for Derivatization Analysis Chromatographic Analysis (HPLC or GC-MS) Derivatization->Analysis Inject Derivative Data Data Acquisition & Quantification Analysis->Data Detect & Measure

Caption: General workflow for the analytical determination of this compound.

Protocol 1: Dansyl Chloride Derivatization for HPLC-FLD Analysis

This protocol details the pre-column derivatization of this compound with dansyl chloride, followed by HPLC analysis with fluorescence detection. Dansylation involves the reaction of dansyl chloride with the primary amino groups of this compound under alkaline conditions to form highly fluorescent sulfonamide derivatives.[4][5]

Materials and Reagents
  • This compound standard

  • Dansyl chloride solution (e.g., 5 mg/mL in acetone (B3395972) or acetonitrile)[5]

  • Sodium bicarbonate buffer (e.g., 100 mM, pH 9.5-10.5)[4]

  • Acetone or Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (e.g., 1,6-Hexanediamine or 1,8-Octanediamine)

  • Ammonium (B1175870) hydroxide (B78521) solution (to quench the reaction, optional)[5]

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) for sample cleanup[4][6]

Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., 0.1 M HCl).

    • For samples, perform an appropriate extraction and cleanup procedure to isolate the amine fraction. Solid-phase extraction with a C18 cartridge can be effective.[4][6]

  • Derivatization Reaction:

    • In a reaction vial, mix 100 µL of the sample or standard solution with 200 µL of sodium bicarbonate buffer.

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture thoroughly.

    • Incubate the reaction mixture in a water bath or heating block at a controlled temperature (e.g., 60-85°C) for a specified time (e.g., 15-60 minutes). Optimal conditions may need to be determined empirically.[4][16]

    • After incubation, cool the reaction mixture to room temperature.

    • Optionally, add a small volume of ammonium hydroxide solution to quench the excess dansyl chloride.[5]

  • Sample Injection:

    • Filter the derivatized sample through a 0.22 µm syringe filter before injection into the HPLC system.

    • Inject an appropriate volume (e.g., 10-20 µL) onto the HPLC column.

HPLC-FLD Conditions
ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and Water (with a suitable buffer, e.g., imidazole (B134444) or acetate)[4]
Flow Rate 1.0 mL/min
Column Temperature 30-40°C
Fluorescence Detection Excitation: ~340 nm, Emission: ~525 nm[4]
Injection Volume 10-20 µL
Quantitative Data (Illustrative)
AnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
Dansyl-Heptane-1,1-diamineTo be determinedEstimated: 5-20 ng/mLEstimated: 15-60 ng/mL
Dansyl-Internal StandardTo be determined--

Note: Retention times and detection limits are illustrative and should be determined experimentally.

Dansylation Reaction cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Dansylated this compound Dansylated this compound This compound->Dansylated this compound Reacts with Dansyl Chloride Dansyl Chloride Dansyl Chloride->Dansylated this compound Alkaline pH (9.5-10.5) Alkaline pH (9.5-10.5) Alkaline pH (9.5-10.5)->Dansylated this compound Heat (60-85°C) Heat (60-85°C) Heat (60-85°C)->Dansylated this compound

Caption: Derivatization of this compound with Dansyl Chloride.

Protocol 2: o-Phthalaldehyde (OPA) Derivatization for HPLC-FLD Analysis

This protocol describes the rapid pre-column derivatization of this compound with o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol) for HPLC-FLD analysis. This reaction is specific for primary amines and forms highly fluorescent isoindole derivatives.[8][9]

Materials and Reagents
  • This compound standard

  • OPA reagent: A solution of OPA in a suitable buffer (e.g., borate (B1201080) buffer, pH 9.5-10.5) containing a thiol like 2-mercaptoethanol.[11]

  • Borate buffer (e.g., 0.4 M, pH 9.5-10.5)

  • 2-Mercaptoethanol (or another suitable thiol)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Internal Standard (e.g., 1,6-Hexanediamine)

  • Automated injector/sampler capable of pre-column derivatization is recommended due to the limited stability of OPA derivatives.[10]

Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and the internal standard in a suitable solvent (e.g., 0.1 M HCl).

    • Extract and clean up samples as described in Protocol 1.

  • Automated Pre-column Derivatization (Recommended):

    • Use an autosampler program to mix the sample/standard, OPA reagent, and buffer in the injection loop just prior to injection.

    • A typical sequence involves aspirating a defined volume of buffer, followed by the OPA reagent, and then the sample.

    • Allow a short reaction time (e.g., 1-2 minutes) in the loop before injection.[11]

  • Manual Derivatization (if automation is not available):

    • In a vial, mix a small volume of the sample or standard (e.g., 10 µL) with the OPA reagent.

    • Vortex briefly and let the reaction proceed for 1-2 minutes at room temperature.

    • Immediately inject the mixture onto the HPLC system. The timing of injection is critical due to the instability of the derivatives.[8][9]

HPLC-FLD Conditions
ParameterValue
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Gradient elution with Acetonitrile and an aqueous buffer (e.g., sodium acetate (B1210297) or phosphate (B84403) buffer, pH ~7)
Flow Rate 1.0 - 1.5 mL/min
Column Temperature 25-35°C
Fluorescence Detection Excitation: ~340 nm, Emission: ~450 nm
Injection Volume 10-20 µL
Quantitative Data (Illustrative)
AnalyteRetention Time (min)Limit of Detection (LOD)Limit of Quantification (LOQ)
OPA-Heptane-1,1-diamineTo be determinedEstimated: 1-10 ng/mLEstimated: 3-30 ng/mL
OPA-Internal StandardTo be determined--

Note: Retention times and detection limits are illustrative and should be determined experimentally.

OPA Derivatization Workflow cluster_reagents Reagents Sample This compound Sample/Standard Mix Mix in Autosampler Loop (1-2 min reaction) Sample->Mix OPA OPA Reagent (with Thiol) OPA->Mix Inject Inject onto HPLC Column Mix->Inject Detect Fluorescence Detection (Ex: 340 nm, Em: 450 nm) Inject->Detect

Caption: Automated OPA derivatization workflow for this compound.

Protocol 3: Pentafluorobenzaldehyde (PFB) Derivatization for GC-MS Analysis

This protocol outlines the derivatization of this compound with pentafluorobenzaldehyde (PFB) to form the corresponding pentafluorobenzylimines, which are amenable to GC-MS analysis.[12]

Materials and Reagents
  • This compound standard

  • Pentafluorobenzaldehyde (PFB) solution (e.g., 10 mg/mL in a suitable solvent like ethyl acetate)

  • Buffer solution (e.g., borate buffer, pH 11-12)[12]

  • Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

  • Anhydrous sodium sulfate

  • Internal Standard (e.g., a deuterated analog or a different diamine)

Experimental Protocol
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound and the internal standard.

    • For aqueous samples, adjust the pH to be alkaline (pH 11-12) with a suitable buffer.[12]

  • Derivatization Reaction:

    • To the alkalinized sample or standard, add the PFB solution.

    • Vortex or shake the mixture vigorously for a set period (e.g., 30 minutes) at room temperature.[12]

  • Extraction:

    • Add an organic extraction solvent (e.g., hexane or ethyl acetate) and vortex to extract the derivatized product.

    • Separate the organic layer.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Concentrate the extract under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis:

    • Reconstitute the dried extract in a suitable volume of solvent (e.g., ethyl acetate).

    • Inject an aliquot (e.g., 1 µL) into the GC-MS system.

GC-MS Conditions
ParameterValue
GC Column Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)
Injection Mode Splitless
Injector Temperature 250°C
Oven Program Start at a low temperature (e.g., 60-80°C), ramp to a final temperature (e.g., 280-300°C)
Carrier Gas Helium at a constant flow
MS Ionization Electron Ionization (EI) at 70 eV
MS Scan Range m/z 50-550
MS Detection Mode Full Scan for identification, Selected Ion Monitoring (SIM) for quantification
Quantitative and Mass Spectral Data (Illustrative)
AnalyteRetention Time (min)Key Mass Fragments (m/z)
PFB-Heptane-1,1-diamineTo be determinedExpected: Molecular ion and fragments related to the PFB group (e.g., 181, 195) and the alkyl chain.
PFB-Internal StandardTo be determinedTo be determined

Note: Retention times and mass fragments are illustrative and must be confirmed experimentally. The mass spectrum of underivatized heptane (B126788) shows characteristic fragmentation at m/z 29, 43, 57, and 71, which will be shifted upon derivatization.[17]

PFB Derivatization and Analysis cluster_derivatization Derivatization & Extraction cluster_analysis GC-MS Analysis Sample Aqueous Sample/Standard (pH 11-12) Add_PFB Add Pentafluorobenzaldehyde Sample->Add_PFB React React at Room Temp (30 min) Add_PFB->React Extract Extract with Organic Solvent React->Extract Dry Dry & Concentrate Extract->Dry Inject Inject into GC-MS Dry->Inject Separate GC Separation Inject->Separate Detect MS Detection (EI, Scan/SIM) Separate->Detect

Caption: Workflow for PFB derivatization and GC-MS analysis of this compound.

References

Application Notes and Protocols for the Large-Scale Synthesis of Heptane-1,1-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a proposed, hypothetical protocol for the large-scale synthesis of Heptane-1,1-diamine. The outlined procedure is based on established principles of reductive amination and is designed to be conducted under strictly anhydrous conditions to maximize the potential for isolating the target compound. The protocol is intended for experienced researchers in a well-equipped chemical synthesis facility.

Applications in Drug Discovery and Development

While specific applications for this compound are not documented, its structure suggests several potential uses in drug development:

  • Scaffold for Heterocyclic Synthesis: As a 1,1-dinucleophile, it can serve as a precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals.

  • Pharmacophore Component: The geminal diamine moiety can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets.

  • Linker Moiety: In the development of complex molecules like antibody-drug conjugates (ADCs) or PROTACs, the diamine functionality could be utilized as a versatile linker unit after appropriate derivatization.

  • Precursor to More Complex Amines: It can be a starting material for the synthesis of N,N'-disubstituted diamines, which are widely used in the development of ligands for metal catalysts and as components of bioactive molecules.[3][4]

Proposed Experimental Protocol: Large-Scale Synthesis of this compound

This protocol describes a hypothetical two-step, one-pot process starting from heptanal (B48729) via direct reductive amination with anhydrous ammonia (B1221849) under high pressure.

Principle:

The synthesis proceeds via the initial formation of heptan-1-imine from the reaction of heptanal with one equivalent of ammonia. In a high concentration of anhydrous ammonia under pressure, a second equivalent of ammonia is proposed to add across the C=N bond of the imine to form the target this compound. A reducing agent is included to facilitate the final amination step and to potentially reduce side products.

Materials and Equipment:

  • Reagents:

    • Heptanal (C₇H₁₄O)

    • Anhydrous Ammonia (NH₃)

    • Raney Nickel (catalyst)

    • Hydrogen (H₂)

    • Anhydrous Toluene (B28343) (solvent)

    • Anhydrous Sodium Sulfate (Na₂SO₄)

    • Dry Ice / Acetone bath

  • Equipment:

    • High-pressure stainless-steel autoclave reactor (e.g., 100 L capacity) equipped with a mechanical stirrer, temperature and pressure gauges, and gas inlet/outlet ports.

    • Anhydrous solvent dispensing system.

    • Schlenk line or glove box for handling anhydrous materials.

    • Large-scale rotary evaporator.

    • Vacuum distillation apparatus.

    • Filtration unit capable of handling pyrophoric catalysts.

Procedure:

  • Catalyst Preparation and Reactor Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), carefully wash 1.0 kg of Raney Nickel with anhydrous toluene to remove any residual water.

    • Transfer the Raney Nickel slurry in toluene to the 100 L high-pressure autoclave.

    • Add 40 L of anhydrous toluene to the reactor.

  • Addition of Starting Material:

    • Add 5.0 kg (43.8 mol) of heptanal to the reactor.

    • Seal the reactor and ensure all connections are leak-proof.

  • Reaction with Anhydrous Ammonia and Hydrogen:

    • Begin stirring the reactor contents at 200 RPM.

    • Cool the reactor to -70°C using a dry ice/acetone bath.

    • Carefully introduce 15.0 kg (880.6 mol, ~20 equivalents) of anhydrous ammonia into the cooled reactor. The ammonia will liquefy under these conditions.

    • Slowly warm the reactor to room temperature, then begin heating to 120°C. The internal pressure will rise significantly.

    • Once the temperature reaches 120°C, pressurize the reactor with hydrogen gas to a final pressure of 80 bar.

    • Maintain the reaction at 120°C and 80 bar for 24 hours. Monitor the pressure; a drop in hydrogen pressure indicates consumption.

  • Work-up and Catalyst Removal:

    • After 24 hours, cool the reactor to room temperature.

    • Very carefully vent the excess ammonia and hydrogen into a suitable scrubbing system.

    • Once the reactor is at atmospheric pressure, purge the system with nitrogen gas.

    • Under an inert atmosphere, carefully filter the reaction mixture to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and may ignite upon exposure to air. The filter cake should be kept wet with solvent and handled appropriately.

    • Wash the collected catalyst with 5 L of anhydrous toluene and combine the filtrates.

  • Solvent Removal and Product Isolation:

    • Transfer the combined filtrate to a large-scale rotary evaporator.

    • Concentrate the solution under reduced pressure to remove the bulk of the toluene.

    • The resulting crude oil is expected to contain the product, unreacted starting materials, and byproducts.

  • Purification:

    • Dry the crude product over anhydrous sodium sulfate.

    • Perform fractional vacuum distillation to purify the this compound. Due to the likely instability of the product, this step must be performed quickly and at the lowest possible temperature.

    • Collect the fraction corresponding to the expected boiling point of this compound. The product should be stored under an inert atmosphere at low temperature.

Quantitative Data Summary

The following table summarizes the quantitative aspects of the proposed large-scale synthesis.

ParameterValueNotes
Starting Material Heptanal
Molecular Weight114.19 g/mol
Amount5.0 kg
Moles43.8 mol
Reagent Anhydrous Ammonia (NH₃)Used in large excess to drive the equilibrium towards the diamine.
Molecular Weight17.03 g/mol
Amount15.0 kg
Moles880.6 molApprox. 20 molar equivalents.
Product This compound
Molecular Weight130.24 g/mol
Theoretical Yield5.70 kgBased on 100% conversion of heptanal.
Estimated Actual Yield 2.3 - 3.4 kg (40-60%)Hypothetical estimate, reflecting the difficulty of the synthesis and potential for side reactions.
Reaction Conditions
Temperature120°C
Pressure80 bar (H₂)
Reaction Time24 hours
SolventAnhydrous Toluene
CatalystRaney Nickel

Visualizations

Experimental Workflow

G A Reactor Setup (100L Autoclave) B Charge Raney Nickel & Anhydrous Toluene A->B C Add Heptanal (5.0 kg) B->C D Cool to -70°C C->D E Charge Anhydrous NH3 (15.0 kg) D->E F Heat to 120°C Pressurize with H2 (80 bar) E->F G Reaction (24h) F->G H Cool & Vent G->H I Inert Filtration (Catalyst Removal) H->I J Solvent Evaporation I->J K Fractional Vacuum Distillation J->K L Purified this compound K->L

Caption: Workflow for the proposed large-scale synthesis of this compound.

Role in Synthetic Chemistry

G cluster_start Starting Materials cluster_product Geminal Diamine Building Block cluster_derivatives Potential Pharmaceutical Scaffolds Heptanal Heptanal GemDiamine This compound (Bifunctional Nucleophile) Heptanal->GemDiamine Ammonia Ammonia Ammonia->GemDiamine Heterocycles Nitrogen Heterocycles (e.g., Diaziridines, Imidazoles) GemDiamine->Heterocycles [Cyclization] Substituted N,N'-Substituted Diamines GemDiamine->Substituted [Alkylation / Acylation] Peptidomimetics Peptidomimetics GemDiamine->Peptidomimetics [Amide Coupling]

Caption: Synthetic utility of this compound as a chemical building block.

References

Application Notes and Protocols for the Purification of Crude Hep-tane-1,1-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heptane-1,1-diamine, a geminal diamine, presents unique purification challenges due to its inherent instability and potential for side reactions under typical purification conditions. Direct purification of the crude product via distillation is often hampered by the lack of reliable boiling point data and the risk of thermal decomposition. This document outlines a robust and effective strategy for the purification of crude this compound, focusing on a protection-purification-deprotection approach to circumvent these issues. This method involves the conversion of the crude diamine into its more stable N,N'-di-Boc protected derivative, which can be readily purified using standard chromatographic or recrystallization techniques. Subsequent deprotection under acidic conditions yields the pure this compound.

Rationale for the Protection-Purification-Deprotection Strategy

Geminal diamines are known to be susceptible to hydrolysis and decomposition, especially at elevated temperatures. The proposed strategy offers several advantages:

  • Enhanced Stability: The N,N'-di-Boc protected derivative is significantly more stable than the free diamine, allowing for purification under a wider range of conditions without degradation.

  • Improved Handling Characteristics: The protected diamine is a less polar and often crystalline solid, making it easier to handle and purify by standard techniques such as column chromatography and recrystallization.

  • High Purity: This multi-step approach allows for the effective removal of impurities generated during the synthesis of the crude diamine, resulting in a final product of high purity.

Overall Purification Workflow

The purification of crude this compound is achieved through a three-stage process:

  • Protection: The crude this compound is reacted with di-tert-butyl dicarbonate (B1257347) (Boc)₂O to form the N,N'-di-Boc-heptane-1,1-diamine.

  • Purification: The protected diamine is purified by flash column chromatography or recrystallization.

  • Deprotection: The purified N,N'-di-Boc-heptane-1,1-diamine is treated with a strong acid to remove the Boc protecting groups, yielding the pure this compound salt, which can be neutralized to obtain the free diamine.

Purification_Workflow Crude_Diamine Crude this compound Protection Boc Protection ((Boc)₂O, Base) Crude_Diamine->Protection Protected_Diamine Crude N,N'-di-Boc- This compound Protection->Protected_Diamine Purification Purification (Chromatography or Recrystallization) Protected_Diamine->Purification Pure_Protected_Diamine Pure N,N'-di-Boc- This compound Purification->Pure_Protected_Diamine Deprotection Deprotection (Acidic Conditions) Pure_Protected_Diamine->Deprotection Pure_Diamine Pure this compound Deprotection->Pure_Diamine

Caption: Overall workflow for the purification of crude this compound.

Experimental Protocols

Stage 1: N,N'-di-Boc Protection of Crude this compound

This protocol describes the protection of the amino groups of crude this compound using di-tert-butyl dicarbonate.

Materials:

  • Crude this compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (B128534) (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (2.2 eq) in anhydrous dichloromethane and add it dropwise to the stirred diamine solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude N,N'-di-Boc-heptane-1,1-diamine.

Boc_Protection_Workflow cluster_reaction Reaction Setup cluster_workup Work-up Dissolve Dissolve Crude Diamine and Base in DCM Cool Cool to 0 °C Dissolve->Cool Add_Boc Add (Boc)₂O Solution Dropwise Cool->Add_Boc Stir Stir at Room Temperature (12-16 h) Add_Boc->Stir Quench Quench with NaHCO₃ (aq) Stir->Quench Separate Separate Organic Layer Quench->Separate Wash Wash with Water and Brine Separate->Wash Dry Dry over MgSO₄/Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product Crude N,N'-di-Boc- This compound Concentrate->Product

Caption: Workflow for the Boc protection of crude this compound.

Stage 2: Purification of N,N'-di-Boc-heptane-1,1-diamine

The crude protected diamine can be purified by either flash column chromatography or recrystallization.

Materials:

  • Crude N,N'-di-Boc-heptane-1,1-diamine

  • Silica (B1680970) gel (230-400 mesh)

  • Hexanes or Heptane

  • Ethyl acetate (B1210297) (EtOAc)

  • Glass column

  • Fraction collector or test tubes

  • TLC plates and developing chamber

Procedure:

  • Prepare a silica gel slurry in the chosen eluent (e.g., 95:5 Hexanes:Ethyl Acetate) and pack the column.

  • Dissolve the crude N,N'-di-Boc-heptane-1,1-diamine in a minimal amount of dichloromethane or the eluent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary (e.g., from 95:5 to 90:10 Hexanes:EtOAc).

  • Collect fractions and monitor the elution by TLC.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified N,N'-di-Boc-heptane-1,1-diamine.

Materials:

  • Crude N,N'-di-Boc-heptane-1,1-diamine

  • Recrystallization solvent (e.g., ethanol/water, isopropanol, or hexanes)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude N,N'-di-Boc-heptane-1,1-diamine in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.

  • If the solution is colored, a small amount of activated carbon can be added and the solution heated for a few minutes before hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure N,N'-di-Boc-heptane-1,1-diamine.

Stage 3: Deprotection of N,N'-di-Boc-heptane-1,1-diamine

This protocol describes the removal of the Boc protecting groups to yield the pure diamine.

Materials:

  • Purified N,N'-di-Boc-heptane-1,1-diamine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane (4 M)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or other suitable organic solvent for extraction

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the purified N,N'-di-Boc-heptane-1,1-diamine in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 10 equivalents) or a solution of 4 M HCl in dioxane.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, remove the solvent and excess acid under reduced pressure.

  • To obtain the free diamine, dissolve the resulting salt in water and neutralize with a base (e.g., saturated NaHCO₃ solution or NaOH) until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully concentrate under reduced pressure to obtain the pure this compound. Note: Due to the potential volatility and instability of the free diamine, it is advisable to use it immediately or store it as its more stable salt.

Data Presentation

The following table summarizes the expected data for the key compounds in this purification protocol. Note that some values for this compound and its di-Boc derivative are estimated based on similar compounds due to a lack of available literature data.

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State (Expected)Boiling Point (°C) (Estimated)Solubility (Expected)
This compoundC₇H₁₈N₂130.23Liquid160-180Soluble in water and polar organic solvents.
N,N'-di-Boc-heptane-1,1-diamineC₁₇H₃₄N₂O₄330.46Solid> 250Soluble in non-polar and moderately polar organic solvents. Insoluble in water.

Purity Assessment

The purity of the product at each stage should be assessed using appropriate analytical techniques.

  • Thin Layer Chromatography (TLC): Useful for monitoring reaction progress and identifying the presence of impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the protected and deprotected diamine and for assessing purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used to determine the purity of the final this compound. Derivatization may be necessary to improve volatility and peak shape.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound and its precursors may be corrosive and toxic. Avoid inhalation, ingestion, and skin contact.

  • Trifluoroacetic acid and hydrochloric acid are highly corrosive. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle only in a fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in these protocols.

Troubleshooting & Optimization

preventing the hydrolysis of Heptane-1,1-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and use of heptane-1,1-diamine, focusing on the prevention and identification of hydrolysis.

Issue 1: My reaction is yielding unexpected byproducts, or the starting material seems to have degraded.

Question: I'm using this compound in a reaction, but my analytical data (e.g., NMR, LC-MS) shows the presence of heptanal (B48729) and ammonia (B1221849), and the yield of my desired product is low. What is happening and how can I fix it?

Answer:

The presence of heptanal and ammonia strongly indicates that your this compound has undergone hydrolysis. Geminal diamines are highly susceptible to reaction with water, which cleaves the C-N bonds.

Troubleshooting Steps:

  • Verify the Integrity of Your Starting Material: Before use, analyze a small sample of your this compound by ¹H NMR in a dry, aprotic solvent (e.g., C₆D₆ or anhydrous DMSO-d₆). The presence of a peak around 9.7 ppm is characteristic of an aldehyde proton (heptanal), and a broad singlet corresponding to ammonia may also be observed.

  • Ensure Anhydrous Reaction Conditions: The most critical step is the rigorous exclusion of water from your reaction setup.

    • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.

    • Glassware: All glassware must be oven-dried at >120°C for several hours and cooled under a stream of inert gas (e.g., argon or nitrogen) or in a desiccator immediately before use.

    • Inert Atmosphere: Conduct all manipulations, including weighing and transferring the diamine and setting up the reaction, under a positive pressure of an inert gas. This can be achieved using a Schlenk line or in a glovebox.[1]

  • Control Reaction Temperature: While specific data for this compound is unavailable, hydrolysis rates generally increase with temperature. If your reaction conditions permit, consider running the reaction at a lower temperature.

  • pH Control: The hydrolysis of imines, and by extension geminal diamines, can be catalyzed by acid.[2] If your reaction involves acidic reagents or produces acidic byproducts, consider adding a non-nucleophilic base to neutralize the acid. Conversely, strongly basic conditions can also promote side reactions. The optimal pH for stability is typically near neutral, but this is highly system-dependent.

Issue 2: My stored this compound seems to have turned into a liquid or has a strong almond-like smell.

Question: I stored my this compound, which was a solid/oil, and now it appears to have changed consistency and has a different odor. Is it still usable?

Answer:

This is a strong indication of significant hydrolysis. Heptanal, the hydrolysis product, is a liquid at room temperature with a characteristic fruity, fatty odor. The original diamine is unlikely to be present in a usable form.

Preventative Storage Protocol:

  • Container: Store this compound in a tightly sealed container, preferably an ampoule sealed under argon or nitrogen. For larger quantities, a flask with a greased glass stopper or a septum-sealed bottle under an inert atmosphere is recommended.[1]

  • Atmosphere: The storage atmosphere must be inert and dry.[1]

  • Temperature: Store at low temperatures (e.g., in a freezer at -20°C) to slow down any potential degradation pathways.

  • Desiccation: Store the sealed container within a desiccator containing a suitable desiccant to protect it from atmospheric moisture.[1]

Frequently Asked Questions (FAQs)

General Stability and Handling

Q1: What is the fundamental reason for the instability of this compound?

A1: this compound is a geminal diamine, meaning both amino groups are attached to the same carbon atom. This arrangement is inherently unstable because the carbon atom is highly electrophilic, and the two nitrogen atoms are good leaving groups, especially after protonation. The presence of water provides both a nucleophile (to attack the carbon) and a proton source, leading to rapid decomposition into the more thermodynamically stable heptanal (a carbonyl compound) and two molecules of ammonia.[3]

Q2: Can I handle this compound on the open bench?

A2: It is strongly advised not to. Exposure to atmospheric moisture will lead to rapid hydrolysis. All handling should be performed under an inert, dry atmosphere, such as in a glovebox or using a Schlenk line.[1]

Q3: What solvents are recommended for working with this compound?

A3: Use only anhydrous, non-polar, aprotic solvents. Examples include:

  • Toluene

  • Hexane or Heptane

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF) - Note: Ensure THF is freshly distilled from a suitable drying agent as it can contain peroxides and water.

Avoid protic solvents like water, alcohols, and to a lesser extent, primary and secondary amines, as they can participate in or facilitate hydrolysis.

Experimental Procedures

Q4: Is there a way to stabilize this compound in a solution?

A4: While complete stabilization is challenging, you can minimize hydrolysis by:

  • Strict Anhydrous Conditions: This is the most effective method.[1]

  • Aprotic Environment: Using a non-polar, aprotic solvent will reduce the availability of protons that can catalyze the hydrolysis.

  • In Situ Generation: The best practice for highly unstable intermediates like geminal diamines is to generate them in situ for immediate use in a subsequent reaction step, without isolation.

Q5: What are the expected products of hydrolysis?

A5: The hydrolysis of one mole of this compound will produce one mole of heptanal and two moles of ammonia.

Reaction: CH₃(CH₂)₅CH(NH₂)₂ + H₂O → CH₃(CH₂)₅CHO + 2 NH₃

Data Presentation

Table 1: Factors Influencing the Stability of this compound
FactorConditionImpact on StabilityRecommendation
Water Presence of moistureHighly Unstable (Rapid Hydrolysis)Work under strict anhydrous and inert conditions.[1]
pH Acidic (e.g., pH < 6)Unstable (Acid-catalyzed hydrolysis)Use a non-nucleophilic base if acidity is a concern.[2]
Neutral (e.g., pH ~7)Relatively More StableMaintain neutral conditions where possible.
Basic (e.g., pH > 8)Potentially UnstableAvoid strong bases unless required by the reaction.
Temperature Elevated TemperatureDecreased StabilityStore at low temperatures and run reactions at the lowest feasible temperature.
Solvent Protic (e.g., Water, Methanol)Highly UnstableAvoid.
Aprotic, Non-polarRelatively StableRecommended (e.g., Toluene, Hexane).
Atmosphere Air (Oxygen and Moisture)UnstableStore and handle under an inert atmosphere (e.g., Argon, Nitrogen).[1]

Visualizations

Hydrolysis Mechanism

The hydrolysis of this compound is typically acid-catalyzed and proceeds through a carbinolamine intermediate, similar to the reverse of imine formation.

Caption: Acid-catalyzed hydrolysis of this compound.

Experimental Workflow for Anhydrous Handling

This workflow outlines the key steps to minimize hydrolysis when handling this compound.

anhydrous_workflow start Start prep_glassware Oven-dry all glassware (>120°C) and cool under inert gas start->prep_glassware setup_schlenk Assemble reaction setup on Schlenk line prep_glassware->setup_schlenk purge_system Purge entire system with _inert gas_ (Ar or N₂) setup_schlenk->purge_system add_solvent Add anhydrous solvent via cannula or syringe purge_system->add_solvent transfer_diamine In a glovebox or under positive inert gas pressure, weigh and transfer this compound to the reaction flask add_solvent->transfer_diamine run_reaction Run reaction under positive inert gas pressure transfer_diamine->run_reaction end End run_reaction->end

Caption: Workflow for handling this compound under anhydrous conditions.

References

optimizing reaction conditions for Heptane-1,1-diamine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Heptane-1,1-diamine. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to optimize reaction conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via reductive amination of heptanal (B48729) with ammonia (B1221849).

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Ineffective reducing agent. 2. Catalyst poisoning or inactivity. 3. Incomplete imine formation. 4. Low reaction temperature or pressure.1. Ensure the reducing agent (e.g., Sodium Borohydride (B1222165), Sodium Cyanoborohydride) is fresh and has been stored under appropriate conditions. Consider using a more reactive reducing agent if necessary.[1] 2. Use a fresh batch of catalyst (e.g., Raney Nickel, Palladium on Carbon). Ensure the reaction setup is free of contaminants that could poison the catalyst. 3. The equilibrium between the aldehyde/ketone and the imine can be shifted towards imine formation by removing water, for example, by using a Dean-Stark trap or molecular sieves.[2] 4. Optimize the reaction temperature and pressure according to established protocols for similar reductive aminations. Some reactions may require elevated temperatures and pressures to proceed efficiently.[3]
Formation of Side Products (e.g., Heptanol, Secondary/Tertiary Amines) 1. Reduction of the starting aldehyde. 2. Over-alkylation of the primary amine product.[2]1. Add the reducing agent after the initial formation of the imine intermediate to minimize the reduction of the starting aldehyde. 2. Use a large excess of ammonia relative to the heptanal to favor the formation of the primary diamine over secondary and tertiary amines.[4] Careful control of stoichiometry is crucial.
Difficult Product Isolation and Purification 1. Presence of unreacted starting materials. 2. Formation of closely boiling impurities. 3. The product may be soluble in the aqueous phase during workup.1. Monitor the reaction progress using techniques like TLC or GC to ensure complete conversion of the starting aldehyde. 2. Employ fractional distillation under reduced pressure for purification. Further purification can be achieved by converting the diamine to its hydrochloride salt, which can be recrystallized and then converted back to the free diamine.[5] 3. Adjust the pH of the aqueous phase to be basic before extraction to ensure the diamine is in its free base form, which is more soluble in organic solvents.
Inconsistent Yields 1. Variability in reagent quality. 2. Inconsistent reaction conditions (temperature, pressure, stirring). 3. Scale-up issues.1. Use reagents from reliable sources and ensure they are of the appropriate grade for synthesis. 2. Maintain strict control over all reaction parameters using calibrated equipment. Ensure efficient stirring to promote mass transfer. 3. When scaling up, re-optimization of reaction parameters may be necessary to account for changes in heat and mass transfer.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the reductive amination of heptanal with ammonia.[3] This one-pot reaction involves the formation of an intermediate imine from the aldehyde and ammonia, which is then reduced to the corresponding diamine.[2]

Q2: Which reducing agents are suitable for this reaction?

A2: Several reducing agents can be used, with varying reactivity and selectivity. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Raney Nickel or Palladium on carbon).[1][4] Sodium cyanoborohydride is often preferred as it is a milder reducing agent and selectively reduces the imine in the presence of the aldehyde.

Q3: How can I minimize the formation of secondary and tertiary amines?

A3: To minimize the formation of over-alkylation products, it is crucial to use a significant excess of ammonia relative to the heptanal.[4] This stoichiometric control shifts the equilibrium towards the formation of the primary diamine.

Q4: What are the key parameters to control for optimizing the reaction yield?

A4: Key parameters to optimize include the choice of catalyst and reducing agent, the molar ratio of ammonia to heptanal, reaction temperature, and pressure. For catalytic hydrogenations, the catalyst loading and hydrogen pressure are critical.[3]

Q5: What is the best way to purify the final product?

A5: Purification of aliphatic diamines can be challenging due to their physical properties. A common method is fractional distillation under reduced pressure. For higher purity, the diamine can be converted to its hydrochloride salt, which can be purified by recrystallization. The purified salt can then be treated with a base to regenerate the free diamine.[5]

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol provides a general procedure for the synthesis of this compound using sodium borohydride as the reducing agent.

Materials:

  • Heptanal

  • Ammonia (e.g., 7N solution in Methanol)

  • Sodium Borohydride (NaBH₄)

  • Methanol (B129727) (Anhydrous)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve heptanal (1 equivalent) in anhydrous methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of ammonia in methanol (10-20 equivalents) to the cooled heptanal solution. Stir the mixture at 0°C for 1-2 hours to facilitate imine formation.

  • While maintaining the temperature at 0°C, add sodium borohydride (1.5 - 2 equivalents) portion-wise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with dichloromethane (3 x volume of the reaction mixture).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes typical reaction parameters that can be optimized for the synthesis of aliphatic diamines via reductive amination.

Parameter Condition A Condition B Condition C Notes
Reactant Ratio (Ammonia:Aldehyde) 10:120:130:1A higher ratio of ammonia generally favors the formation of the primary diamine.[4]
Reducing Agent NaBH₄NaBH₃CNH₂/Raney NiThe choice of reducing agent affects selectivity and reaction conditions.
Temperature 0°C to RT25°C - 50°C50°C - 80°CHigher temperatures may increase reaction rate but can also lead to side reactions.
Pressure (for Catalytic Hydrogenation) 1 atm10 atm50 atmHigher pressure can improve the efficiency of catalytic hydrogenation.
Reaction Time 12 hours24 hours48 hoursReaction time should be optimized based on reaction monitoring.
Typical Yield 40-60%60-80%>80%Yields are highly dependent on the specific conditions and purification methods.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Heptanal Heptanal Mixing Mixing in Solvent (e.g., Methanol) Heptanal->Mixing Ammonia Ammonia Ammonia->Mixing Imine_Formation Imine Formation (0°C) Mixing->Imine_Formation Reduction Reduction (Reducing Agent) Imine_Formation->Reduction Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Troubleshooting Steps

troubleshooting_logic cluster_causes_low_yield Potential Causes for Low Yield cluster_causes_side_products Potential Causes for Side Products cluster_causes_purification Potential Causes for Purification Issues Start Problem Identified Low_Yield Low Yield Start->Low_Yield Side_Products Side Products Start->Side_Products Purification_Issues Purification Issues Start->Purification_Issues Ineffective_Reagents Ineffective Reagents Low_Yield->Ineffective_Reagents Catalyst_Problem Catalyst Problem Low_Yield->Catalyst_Problem Incomplete_Imine Incomplete Imine Formation Low_Yield->Incomplete_Imine Aldehyde_Reduction Aldehyde Reduction Side_Products->Aldehyde_Reduction Over_Alkylation Over-Alkylation Side_Products->Over_Alkylation Unreacted_Starting_Material Unreacted Starting Material Purification_Issues->Unreacted_Starting_Material Boiling_Point Close Boiling Impurities Purification_Issues->Boiling_Point Solution Implement Solution & Re-evaluate Ineffective_Reagents->Solution Catalyst_Problem->Solution Incomplete_Imine->Solution Aldehyde_Reduction->Solution Over_Alkylation->Solution Unreacted_Starting_Material->Solution Boiling_Point->Solution

Caption: Troubleshooting logic for synthesis issues.

References

minimizing byproduct formation in aminal synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproduct formation during aminal synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in aminal synthesis, and how are they formed?

A1: The most common byproducts in aminal synthesis and related reductive amination processes are:

  • Over-alkylated Products (Tertiary Amines and Quaternary Ammonium Salts): These form when the desired secondary or tertiary amine product, which is often more nucleophilic than the starting amine, reacts further with the alkylating agent or carbonyl compound present in the reaction mixture. This "runaway" reaction is a significant issue, especially when using reactive alkylating agents.[1][2][3]

  • Enamines: When a secondary amine reacts with an aldehyde or ketone that has a proton on its alpha-carbon, an enamine can be formed as a byproduct or even the major product. This occurs via an iminium ion intermediate, which can be deprotonated at the adjacent carbon.[4][5][6][7][8][9]

  • Hydrolysis Products (Starting Aldehyde/Ketone and Amine): Aminals are susceptible to hydrolysis, especially under acidic conditions. During reaction workup or purification, exposure to acid can revert the aminal back to its starting materials.[10]

Q2: How can I prevent the over-alkylation of my amine?

A2: To prevent over-alkylation, consider the following strategies:

  • Stoichiometry Control: Carefully controlling the stoichiometry of your reactants can help. However, due to the increased nucleophilicity of the product, this is often not sufficient on its own.

  • Reductive Amination: Instead of direct alkylation with alkyl halides, use reductive amination. This two-step (or one-pot) process involves the formation of an imine or iminium ion, which is then reduced. This method avoids the problem of multiple alkylations.[11][12]

  • Use of Protecting Groups: Protecting the amine functionality can prevent it from reacting further. After the desired reaction, the protecting group can be removed.[1]

  • Ammonia (B1221849) Surrogates: For the synthesis of primary amines, using an ammonia surrogate like phthalimide (B116566) (in the Gabriel synthesis) can prevent over-alkylation.[13]

Q3: My aminal is reverting to the starting materials during workup. What's happening and how can I stop it?

A3: Your aminal is likely undergoing hydrolysis due to acidic conditions. Aminals are generally stable in neutral to basic environments but can rapidly decompose in the presence of acid.[10] To prevent this:

  • Avoid Acidic Washes: During the workup, avoid washing the organic layer with acidic solutions (e.g., dilute HCl) if your product is acid-sensitive.

  • Use a Basic Workup: Employ a basic workup, for example, using a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (B78521) (NaOH) solution.

  • Neutralize on the Column: If purifying by silica (B1680970) gel chromatography (which is inherently acidic), you can neutralize the silica by adding a small amount of a tertiary amine like triethylamine (B128534) (e.g., 1-2%) to the eluent.[14]

Q4: I am trying to synthesize an aminal from a secondary amine and an aldehyde, but I'm getting a lot of the enamine byproduct. How can I favor aminal formation?

A4: The formation of an enamine versus an aminal is often a competing pathway. To favor aminal formation:

  • Reaction Conditions: The reaction conditions can influence the product ratio. Running the reaction under conditions that favor the kinetic product (often the aminal) may be beneficial. This could involve lower temperatures and shorter reaction times.

  • Choice of Substrates: The structure of the aldehyde and amine can play a role. Aldehydes without alpha-protons cannot form enamines.[15]

  • Catalyst Choice: The choice of catalyst can also direct the reaction towards the desired product. Some catalysts may favor the formation of the iminium ion that leads to the aminal over the enamine.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of desired aminal 1. Incomplete reaction. 2. Hydrolysis of the aminal during workup. 3. Formation of multiple byproducts.1. Increase reaction time or temperature. Consider a more active catalyst. 2. Use a neutral or basic workup. Avoid aqueous acidic solutions.[10] 3. Optimize reaction conditions to favor the desired product (see below).
Significant amount of over-alkylation byproduct The amine product is more nucleophilic than the starting amine and reacts further.1. Use a less reactive alkylating agent if possible. 2. Switch to a reductive amination protocol.[11][12] 3. Employ a protecting group strategy.[1]
Presence of enamine byproduct The iminium intermediate is deprotonated at the alpha-carbon. This is common with secondary amines and enolizable aldehydes/ketones.1. Use an aldehyde without alpha-protons if the synthesis allows.[15] 2. Screen different catalysts and reaction conditions (e.g., lower temperature) to favor aminal formation.
Aminal decomposes on silica gel column Silica gel is acidic and can catalyze the hydrolysis of the aminal.1. Add a small amount of triethylamine (1-2%) to the eluent to neutralize the silica.[14] 2. Use a different stationary phase for chromatography, such as alumina (B75360) (basic or neutral) or a bonded-phase silica (e.g., amino-functionalized).[16]

Data Presentation

Carbonyl Compound Amine Reducing Agent Solvent Yield (%) Byproducts Noted
AldehydePrimary AmineNaBH(OAc)₃1,2-DichloroethaneHighFewer side products compared to other hydrides.[14]
KetoneSecondary AmineNaBH(OAc)₃1,2-DichloroethaneExcellentHigh selectivity.[5]
AldehydePrimary AmineNaBH₄Methanol (B129727)GoodPotential for dialkylation.[8]
AldehydeEthylamineNaBH₃CNNot specified91Selectively reduces iminium ions.[17]
5-α-androstane-3,17-dioneAmmonium acetate (B1210297)NaBH₃CNNot specified100Selective amination at one position.[17]

Note: Yields are highly substrate-dependent. This table is for illustrative purposes.

Experimental Protocols

Protocol 1: High-Selectivity Synthesis of a Secondary Amine via Reductive Amination using Sodium Triacetoxyborohydride (B8407120)

This protocol describes a general one-pot procedure for the reductive amination of an aldehyde with a primary amine to yield a secondary amine, minimizing the formation of the over-alkylated tertiary amine byproduct.[5][12]

Materials:

  • Aldehyde (1.0 equiv)

  • Primary amine (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride [NaBH(OAc)₃] (1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equiv) and the primary amine (1.0-1.2 equiv).

  • Dissolve the reactants in DCE or DCM (to make a ~0.1-0.5 M solution).

  • Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the imine intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring solution. The reaction is typically mildly exothermic.

  • Continue to stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 1-3 hours.

  • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude secondary amine.

  • Purify the crude product by flash column chromatography if necessary (see Protocol 2).

Protocol 2: Purification of an Aminal/Amine by Flash Column Chromatography

This protocol provides a general guideline for the purification of a basic aminal or amine product using flash column chromatography on silica gel.

Materials:

  • Crude aminal/amine product

  • Silica gel (for flash chromatography)

  • Solvents for elution (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Triethylamine (TEA)

  • TLC plates, developing chamber, and visualization method (e.g., UV light, iodine chamber, or a stain)

Procedure:

  • Develop a Solvent System using TLC:

    • Dissolve a small amount of the crude product in a suitable solvent.

    • Spot the solution onto a TLC plate.

    • Develop the TLC plate in various solvent systems to find one that gives good separation of your product from impurities, with an Rf value for the product of approximately 0.2-0.35.

    • Common solvent systems for amines include gradients of ethyl acetate in hexanes or methanol in dichloromethane.[14]

    • Crucially, if your product is a basic amine, add 1-2% triethylamine to the solvent system. This will prevent streaking on the TLC plate and improve the separation on the column by neutralizing the acidic sites on the silica.[14]

  • Prepare the Column:

    • Pack a glass column with silica gel using the chosen eluent (containing TEA if needed) as a slurry.

  • Load the Sample:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.

  • Run the Column:

    • Elute the column with the chosen solvent system. A gradient elution (gradually increasing the polarity of the solvent) is often used to separate compounds with different polarities.

    • Collect fractions and monitor them by TLC to identify which fractions contain the pure product.

  • Isolate the Product:

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified aminal/amine.

Visualizations

Byproduct_Formation_Aminal cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde Aldehyde/Ketone Hemiaminal Hemiaminal Aldehyde->Hemiaminal + Secondary Amine SecAmine Secondary Amine SecAmine->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium - H₂O Aminal Desired Aminal Iminium->Aminal + Secondary Amine Enamine Enamine Byproduct Iminium->Enamine - H⁺ (from α-carbon)

Caption: Reaction pathway for aminal synthesis showing the formation of the desired aminal and the competing enamine byproduct from a common iminium ion intermediate.

Troubleshooting_Workflow Start Aminal Synthesis Reaction Complete TLC Analyze crude mixture by TLC/LC-MS Start->TLC CheckByproducts Major Byproducts Observed? TLC->CheckByproducts Hydrolysis Starting materials present? CheckByproducts->Hydrolysis Yes Purify Proceed to Purification CheckByproducts->Purify No Overalkylation Higher MW species? Hydrolysis->Overalkylation No Sol_Hydrolysis Use neutral/basic workup. Avoid acid. Hydrolysis->Sol_Hydrolysis Yes Enamine Isomeric byproduct? Overalkylation->Enamine No Sol_Overalkylation Use reductive amination. Control stoichiometry. Overalkylation->Sol_Overalkylation Yes Sol_Enamine Modify conditions (temp, cat.). Use non-enolizable aldehyde. Enamine->Sol_Enamine Yes Enamine->Purify No

Caption: A troubleshooting workflow for identifying and addressing common byproduct issues in aminal synthesis.

Experimental_Workflow Start Combine Aldehyde & Amine in Solvent Stir Stir for Imine Formation (20-60 min) Start->Stir AddReductant Add NaBH(OAc)₃ Stir->AddReductant Monitor Monitor by TLC/LC-MS (1-3 hours) AddReductant->Monitor Quench Quench with aq. NaHCO₃ Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry, Filter, and Concentrate Extract->Dry Purify Purify by Flash Chromatography Dry->Purify

Caption: Experimental workflow for the high-selectivity synthesis of a secondary amine via reductive amination.

References

Technical Support Center: Isolation and Purification of Geminal Diamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the isolation and purification of geminal diamines.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with geminal diamines?

A1: Geminal diamines are often unstable and can be considered reactive intermediates. Their primary stability concerns are sensitivity to acid and heat. In the presence of even mild acids, they can readily eliminate one of the amino groups to form a stable iminium ion. Thermal instability can also lead to decomposition. The stability of a geminal diamine is influenced by the substituents on the carbon atom bearing the two amino groups; electron-withdrawing groups can sometimes enhance stability.

Q2: How can I minimize the decomposition of my geminal diamine during work-up and purification?

A2: To minimize decomposition, it is crucial to avoid acidic conditions and high temperatures. During aqueous work-up, use basic solutions (e.g., saturated sodium bicarbonate or dilute sodium hydroxide) to wash the organic layer and neutralize any residual acid. When concentrating the product, use a rotary evaporator at low temperature and reduced pressure. For chromatography, consider using a stationary phase and solvent system that are non-acidic.

Q3: What are the most common impurities found after the synthesis of a geminal diamine?

A3: Common impurities include unreacted starting materials (aldehyde/ketone and amine), byproducts from side reactions, and decomposition products such as the corresponding iminium ion or its subsequent reaction products. If the geminal diamine is formed from an imine intermediate, residual imine may also be present.

Q4: Is it always necessary to isolate the geminal diamine, or can it be used in situ?

A4: Due to their potential instability, it is common to generate geminal diamines in situ and use them directly in the next step of a reaction sequence without isolation. This approach can be more efficient and avoid yield losses associated with purification. However, for thorough characterization or if the subsequent reaction conditions are incompatible with the crude mixture, purification is necessary.

Q5: What are the recommended analytical techniques for characterizing purified geminal diamines?

A5: The primary techniques for characterizing geminal diamines are Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and mass spectrometry. For crystalline geminal diamines, single-crystal X-ray diffraction provides definitive structural confirmation.

Troubleshooting Guides

Problem 1: Low or No Yield of Geminal Diamine After Work-up
Possible Cause Suggested Solution
Decomposition during acidic work-up. Use a basic wash (e.g., saturated NaHCO₃ solution) during the extraction process to neutralize any acid. Ensure all glassware is free of acidic residue.
Thermal decomposition during solvent removal. Concentrate the product solution at low temperature using a rotary evaporator. For very sensitive compounds, consider co-evaporation with a high-boiling point, inert solvent to avoid excessive heating.
Instability of the product in the reaction solvent. If the product is suspected to be unstable in the reaction solvent over time, minimize the reaction time or attempt to crystallize the product directly from the reaction mixture if possible.
Reaction did not go to completion. Monitor the reaction progress using TLC or LC-MS to ensure completion before initiating work-up.
Problem 2: Difficulty in Purifying the Geminal Diamine by Column Chromatography
Possible Cause Suggested Solution
Streaking or tailing of the product on silica (B1680970) gel. The basic nature of amines can lead to strong interactions with the acidic silanol (B1196071) groups on silica gel, causing poor peak shape. Add a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the eluent.
Decomposition on the silica gel column. The acidity of standard silica gel can cause decomposition. Use a deactivated silica gel (e.g., by treating with triethylamine) or an alternative stationary phase such as alumina (B75360) (basic or neutral) or amine-functionalized silica.[1]
Co-elution with impurities. Optimize the solvent system by trying different combinations of polar and non-polar solvents. A gradient elution may provide better separation than an isocratic one. Consider using reversed-phase chromatography (C18) with a suitable mobile phase (e.g., water/acetonitrile or water/methanol with a basic modifier).[2]
Product is too polar for normal-phase chromatography. Reversed-phase chromatography is often a good alternative for polar compounds.[2]
Problem 3: Failure to Induce Crystallization of the Geminal Diamine
Possible Cause Suggested Solution
Product is an oil or amorphous solid. Try various crystallization techniques such as slow evaporation, vapor diffusion, or layering with an anti-solvent.
Presence of impurities inhibiting crystallization. Purify the crude product by column chromatography first to remove impurities that may be hindering crystal lattice formation.
Incorrect choice of crystallization solvent. Screen a wide range of solvents with varying polarities. A single solvent or a binary solvent system may be effective. For example, dissolving the compound in a good solvent and slowly adding a poor solvent (anti-solvent) until turbidity appears, then allowing it to stand, can induce crystallization.

Data Presentation: Comparison of Purification Techniques

Purification Technique Advantages Disadvantages Best Suited For
Crystallization - Can provide very high purity.- Cost-effective for large-scale purification.- Can sometimes be performed directly from the reaction mixture.- Not all geminal diamines are crystalline.- Can be time-consuming to find suitable conditions.- May result in lower yields if the product has high solubility.- Crystalline and thermally stable geminal diamines.
Column Chromatography (Normal Phase) - Widely applicable for a range of polarities.- Good for separating compounds with different functional groups.- Potential for decomposition on acidic silica gel.- Can be time-consuming and uses significant amounts of solvent.- Moderately polar, non-acid sensitive geminal diamines.
Column Chromatography (Reversed Phase) - Excellent for polar compounds.- Less likely to cause decomposition of basic compounds.- May require removal of water from fractions.- Can be more expensive than normal-phase chromatography.- Polar or water-soluble geminal diamines.
Distillation - Effective for purifying liquids with different boiling points.- Can be suitable for large quantities.- Not suitable for thermally labile geminal diamines.- Requires the compound to be volatile.- Thermally stable, low molecular weight geminal diamines.

Experimental Protocols

Protocol 1: General Work-up Procedure for a Geminal Diamine Synthesis
  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • If the reaction solvent is water-miscible (e.g., THF, acetonitrile), dilute the mixture with an immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with: a. Saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) to neutralize any acid. b. Water (1 x volume of organic layer). c. Brine (saturated aqueous NaCl solution) (1 x volume of organic layer) to aid in the removal of water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure at a low temperature (< 40 °C) to obtain the crude geminal diamine.

Protocol 2: Purification by Column Chromatography on Deactivated Silica Gel
  • Preparation of Deactivated Silica Gel: Prepare a slurry of silica gel in the chosen eluent. Add triethylamine to the slurry to a final concentration of 1% (v/v) and stir for 15-20 minutes.

  • Column Packing: Pack a chromatography column with the deactivated silica gel slurry.

  • Sample Loading: Dissolve the crude geminal diamine in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the prepared eluent (containing 0.1-1% triethylamine). Start with a less polar solvent system and gradually increase the polarity if a gradient elution is required.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure at low temperature.

Protocol 3: Purification by Crystallization
  • Dissolve the crude geminal diamine in a minimum amount of a suitable hot solvent (e.g., tetrahydrofuran (B95107) (THF), ethyl acetate, or isopropanol).

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • If necessary, place the solution in a refrigerator or freezer to promote further crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Mandatory Visualizations

experimental_workflow cluster_purification Purification Options start Crude Reaction Mixture workup Aqueous Work-up (Basic Wash) start->workup dry Drying of Organic Layer (e.g., Na2SO4) workup->dry concentrate Concentration (Low Temperature) dry->concentrate crude_product Crude Geminal Diamine concentrate->crude_product protect Optional: Introduction of Protecting Group (e.g., Boc) crude_product->protect purification Purification crude_product->purification protect->purification chromatography Column Chromatography crystallization Crystallization distillation Distillation deprotect Deprotection pure_product Pure Geminal Diamine deprotect->pure_product chromatography->deprotect chromatography->pure_product crystallization->deprotect crystallization->pure_product distillation->deprotect distillation->pure_product

Caption: General experimental workflow for the isolation and purification of geminal diamines.

decomposition_pathway gem_diamine Geminal Diamine (R2C(NHR')2) protonation Protonation of one Amino Group gem_diamine->protonation H+ elimination Elimination of Amine (R'NH2) protonation->elimination iminium_ion Iminium Ion (R2C=N+HR') elimination->iminium_ion

Caption: Acid-catalyzed decomposition pathway of a geminal diamine to an iminium ion.

References

stabilizing Heptane-1,1-diamine for storage and handling

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Heptane-1,1-diamine

Disclaimer: this compound is not a widely documented compound in scientific literature. The information provided below is extrapolated from the known properties of analogous compounds, specifically geminal (1,1-) diamines and other aliphatic amines. These guidelines are intended for informational purposes and should be supplemented by rigorous in-house experimental validation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to store?

This compound is a geminal diamine, meaning it has two amine groups attached to the same carbon atom. This structure is inherently unstable. Analogous to geminal diols which readily lose water to form carbonyl compounds, geminal diamines tend to be unstable and can decompose.[1][2] The primary degradation pathway involves the elimination of one of the amine groups to form an iminium cation, which can then participate in further reactions.[3]

Q2: What are the main signs of degradation for this compound?

Researchers might observe the following signs of degradation:

  • Change in Appearance: A pure sample is expected to be a clear, possibly colorless to light yellow liquid or a low-melting solid. Degradation can lead to discoloration (darkening to brown or black), formation of precipitates, or an increase in viscosity.

  • Odor: A strong ammonia-like or fishy odor may intensify upon decomposition due to the release of volatile amine byproducts.

  • Inconsistent Experimental Results: The most critical indicator is a lack of reproducibility in experiments. Degradation can lead to lower yields, unexpected side products, and altered reactivity.

Q3: What are the immediate safety precautions I should take when handling this compound?

Aliphatic amines are classified as corrosive and can cause severe skin, eye, and respiratory tract irritation.[4] Always handle this compound in a well-ventilated fume hood.[5] Wear appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile or neoprene)

  • Safety goggles and a face shield

  • A lab coat

Q4: How should I store this compound for short-term and long-term use?

  • Short-Term (days to weeks): Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at a reduced temperature (2-8 °C).[5]

  • Long-Term (months): For long-term storage, consider converting the diamine to a more stable salt form, such as the hydrochloride or sulfate (B86663) salt. If the free base is required, store it in a sealed ampoule under an inert atmosphere at low temperatures (-20 °C or below).

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Sample
Potential Cause Troubleshooting Step Preventative Measure
Oxidation The sample has likely been exposed to air. Discoloration is a common sign of oxidation in amines.Always handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). Use techniques like Schlenk lines or a glovebox for transfers.
Contamination Impurities from the synthesis or previous handling (e.g., residual acid or metal catalysts) can accelerate decomposition.Purify the diamine before storage, for example, by distillation under reduced pressure. Ensure all glassware is scrupulously clean and dry.
Light Exposure Amines can be light-sensitive.Store the sample in an amber vial or a container wrapped in aluminum foil to protect it from light.
Issue 2: Inconsistent Yields in Reactions
Potential Cause Troubleshooting Step Preventative Measure
Degradation to Iminium Ion The active concentration of the diamine is lower than expected due to decomposition.Use a freshly purified or opened sample for each reaction. Consider titrating the amine solution immediately before use to determine its exact concentration.
Reaction with Atmospheric CO₂ Amines can react with carbon dioxide from the air to form carbamates.Use degassed solvents and maintain an inert atmosphere over the reaction mixture.
Water Contamination Water can facilitate certain degradation pathways.Use anhydrous solvents and dry glassware. Store the diamine over a suitable drying agent if compatible (e.g., molecular sieves).

Experimental Protocols

Protocol 1: Stabilization by Conversion to a Hydrochloride Salt

This protocol describes the conversion of the free base this compound to its more stable dihydrochloride (B599025) salt for storage.

Materials:

  • This compound

  • Anhydrous diethyl ether or 1,4-dioxane

  • 2 M HCl in diethyl ether (commercially available or prepared by bubbling dry HCl gas through the anhydrous solvent)

  • Schlenk flask and other dry glassware

  • Magnetic stirrer and stir bar

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Dissolve the purified this compound in a minimal amount of anhydrous diethyl ether in a Schlenk flask under an inert atmosphere.

  • Cool the solution in an ice bath (0 °C).

  • While stirring, slowly add 2.2 equivalents of the 2 M HCl in diethyl ether solution dropwise.

  • A white precipitate of this compound dihydrochloride should form immediately.

  • Continue stirring at 0 °C for 30 minutes after the addition is complete.

  • Isolate the precipitate by filtration under an inert atmosphere (e.g., using a cannula or a Schlenk filter).

  • Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any excess HCl or unreacted starting material.

  • Dry the resulting white solid under high vacuum to remove all residual solvent.

  • Store the stable salt in a desiccator at room temperature. The free base can be regenerated by treatment with a suitable base (e.g., NaOH or NaHCO₃) and extraction.

Data Presentation

Table 1: General Properties and Handling of Aliphatic Amines (Analogous to this compound)

ParameterGuidelineCitation
Appearance Colorless to light yellow liquid or solid
Odor Ammonia-like, fishy
Hazards Corrosive, skin and eye irritant, respiratory sensitizer[4]
Incompatibilities Acids, oxidizing agents, carbon dioxide, aldehydes, ketones[6]
Storage Conditions Tightly sealed container, dry, well-ventilated, inert atmosphere, protected from light and heat[5][7]
Recommended PPE Chemical-resistant gloves, safety goggles, face shield, lab coat[8]

Visualizations

Diagram 1: Postulated Degradation Pathway

G cluster_main Degradation of this compound A This compound (C7H18N2) B Iminium Cation Intermediate A->B - NH3 C Heptan-1-imine B->C Deprotonation D Further Reactions (e.g., Polymerization, Hydrolysis) C->D H2O, etc.

Caption: Postulated degradation of this compound via an iminium cation intermediate.

Diagram 2: Experimental Workflow for Stabilization

G cluster_workflow Workflow for Stabilization as a Salt start Start: Purified this compound (Free Base) step1 Dissolve in Anhydrous Solvent (e.g., Diethyl Ether) start->step1 step2 Cool to 0°C under Inert Atmosphere step1->step2 step3 Add 2.2 eq. of 2M HCl in Ether step2->step3 step4 Filter Precipitate step3->step4 step5 Wash with Cold Anhydrous Solvent step4->step5 step6 Dry Under Vacuum step5->step6 end End: Stable Dihydrochloride Salt step6->end

Caption: General experimental workflow for converting a free base diamine to a stable salt.

References

troubleshooting low yields in the synthesis of 1,1-diamines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the synthesis of 1,1-diamines (also known as aminals).

Frequently Asked Questions (FAQs)

Q1: My 1,1-diamine synthesis is resulting in a low yield. What are the most common causes?

A1: Low yields in 1,1-diamine synthesis are often attributable to the reversible nature of the reaction. The formation of a 1,1-diamine from an aldehyde or ketone and two equivalents of an amine is an equilibrium process that produces water as a byproduct. If water is not effectively removed from the reaction mixture, the equilibrium can shift back towards the starting materials, leading to incomplete conversion and reduced yields. Other common causes include impure starting materials, incorrect stoichiometry, suboptimal reaction temperature, and decomposition of the product during workup or purification.

Q2: How critical is the removal of water from the reaction, and what are the best methods to achieve this?

A2: The removal of water is critical to drive the reaction equilibrium towards the formation of the 1,1-diamine. Several methods can be employed:

  • Azeotropic Distillation: Using a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene (B28343), benzene) is a highly effective method for continuously removing water as it is formed.[1][2]

  • Dehydrating Agents: The addition of a chemical drying agent, such as anhydrous magnesium sulfate (B86663) (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves, can sequester water from the reaction mixture.

  • High Reactant Concentration: Running the reaction at a high concentration can also favor the forward reaction, although this is generally less effective than active water removal.

Q3: I am observing the formation of an imine or enamine as a major byproduct. How can I prevent this?

A3: The formation of imines (from primary amines) or enamines (from secondary amines) is a common side reaction. This typically occurs when there is an insufficient amount of the amine present to react with the intermediate hemiaminal. To minimize these side products, ensure that at least two equivalents of the amine are used for every one equivalent of the carbonyl compound. Maintaining a sufficiently high concentration of the amine throughout the reaction is key.

Q4: What is the role of a catalyst in 1,1-diamine synthesis, and which catalysts are most effective?

A4: Catalysts, typically Lewis or Brønsted acids, are often used to accelerate the reaction. They function by activating the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the amine. While some reactions can proceed without a catalyst, particularly with highly reactive starting materials, catalysis can significantly improve reaction rates and yields. Effective catalysts include:

  • Lewis Acids: Zinc chloride (ZnCl₂), aluminum trichloride (B1173362) (AlCl₃), and titanium tetrachloride (TiCl₄).

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH) and acetic acid.

  • Specialized Catalysts: For certain applications, more advanced catalysts like VAPOL metal phosphates and copper(II) triflate (Cu(OTf)₂) have been shown to provide excellent yields under mild conditions.[3]

Q5: My product appears to be decomposing during purification. What are the best practices for isolating 1,1-diamines?

A5: 1,1-Diamines can be sensitive to hydrolysis, especially in the presence of silica (B1680970) gel, which has an acidic surface. Decomposition on silica gel during column chromatography is a common cause of yield loss. Consider the following purification strategies:

  • Distillation: If the 1,1-diamine is thermally stable and has a suitable boiling point, vacuum distillation is an excellent method for purification.

  • Crystallization: If the product is a solid, recrystallization from an appropriate solvent system can be effective.

  • Acid-Base Extraction: As basic compounds, 1,1-diamines can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase. After washing the aqueous layer to remove neutral organic impurities, the pH can be raised with a base (e.g., NaOH) to regenerate the free diamine, which can then be extracted back into an organic solvent.

  • Neutral Alumina (B75360) Chromatography: If chromatography is necessary, consider using neutral or basic alumina instead of silica gel to minimize decomposition.

Troubleshooting Guide

The following table summarizes common problems, their probable causes, and suggested solutions to improve the yield of 1,1-diamine synthesis.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Reaction equilibrium not shifted towards products. 2. Insufficiently reactive starting materials. 3. Incorrect stoichiometry. 4. Low reaction temperature.1. Add a dehydrating agent (e.g., molecular sieves) or use a Dean-Stark trap to remove water. 2. Add a Lewis or Brønsted acid catalyst (e.g., ZnCl₂, p-TsOH). 3. Ensure a 1:2 molar ratio of carbonyl to amine. 4. Increase the reaction temperature, potentially to the reflux temperature of the solvent.
Formation of Imine/Enamine Byproducts 1. Insufficient amount of the second equivalent of amine. 2. The intermediate hemiaminal undergoes elimination faster than substitution.1. Use a slight excess of the amine (e.g., 2.1-2.2 equivalents). 2. Maintain a high concentration of the amine in the reaction mixture.
Product Decomposes During Workup/Purification 1. Hydrolysis of the 1,1-diamine by acidic water during aqueous workup. 2. Decomposition on acidic silica gel during chromatography.1. Use a saturated sodium bicarbonate or dilute NaOH solution for the initial wash to keep the mixture basic. 2. Avoid silica gel chromatography if possible. Use distillation, recrystallization, or chromatography on neutral/basic alumina.
Reaction Stalls Before Completion 1. Deactivation of the catalyst. 2. Incomplete removal of water, leading to equilibrium being reached.1. Add a fresh portion of the catalyst. 2. Ensure the dehydrating agent is active or the Dean-Stark trap is functioning correctly. Consider using a higher-boiling solvent for more efficient azeotropic removal of water.

Experimental Protocols

General Protocol for the Synthesis of a 1,1-Diamine using a Dean-Stark Trap

This protocol describes a general method for the synthesis of a 1,1-diamine from an aldehyde and a primary amine with azeotropic removal of water.

Materials:

  • Aldehyde (1.0 eq)

  • Primary Amine (2.1 eq)

  • Toluene (or another suitable solvent that forms an azeotrope with water)

  • Catalyst (e.g., p-TsOH, 0.05 eq)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and purification (e.g., diethyl ether, saturated sodium bicarbonate solution, brine)

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.

  • To the flask, add the aldehyde (1.0 eq), the primary amine (2.1 eq), and toluene to achieve a suitable concentration (e.g., 0.5 M).

  • Add the acid catalyst (e.g., p-TsOH, 0.05 eq).

  • Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, and TLC or GC-MS analysis indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution to neutralize the catalyst.

  • Wash the organic layer with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or recrystallization.

Visualizations

Troubleshooting Workflow for Low 1,1-Diamine Yield

Troubleshooting_Workflow start Low Yield in 1,1-Diamine Synthesis check_conversion Check Conversion of Starting Material (TLC, GC-MS, NMR) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low Conversion complete_conversion Complete or Near-Complete Conversion check_conversion->complete_conversion High Conversion water_removal Is Water Being Effectively Removed? incomplete_conversion->water_removal workup_issue Investigate Workup and Purification complete_conversion->workup_issue add_dehydrating_agent Add More/Fresh Dehydrating Agent or Use Dean-Stark Trap water_removal->add_dehydrating_agent No check_catalyst Is a Catalyst Being Used? water_removal->check_catalyst Yes end_node Optimized Yield add_dehydrating_agent->end_node add_catalyst Add Acid Catalyst (e.g., p-TsOH, ZnCl₂) check_catalyst->add_catalyst No check_stoichiometry Check Stoichiometry (Carbonyl:Amine Ratio) check_catalyst->check_stoichiometry Yes add_catalyst->end_node adjust_stoichiometry Use at Least 2 Equivalents of Amine check_stoichiometry->adjust_stoichiometry adjust_stoichiometry->end_node hydrolysis Potential Hydrolysis During Workup? workup_issue->hydrolysis basic_wash Use Basic Wash (e.g., sat. NaHCO₃) hydrolysis->basic_wash Yes purification_issue Purification Method Appropriate? hydrolysis->purification_issue No basic_wash->end_node avoid_silica Avoid Silica Gel; Use Distillation, Recrystallization, or Alumina Chromatography purification_issue->avoid_silica No purification_issue->end_node Yes avoid_silica->end_node

Caption: Troubleshooting workflow for low yields in 1,1-diamine synthesis.

Reaction Pathway for 1,1-Diamine Synthesis

Reaction_Pathway cluster_products Products cluster_side_products Side Products carbonyl Aldehyde or Ketone (R₂C=O) hemiaminal Hemiaminal [R₂C(OH)(NR'₂)] carbonyl->hemiaminal amine1 Amine (R'₂NH) (1st eq.) amine1->hemiaminal amine2 Amine (R'₂NH) (2nd eq.) iminium Iminium Ion [R₂C=NR'₂]⁺ amine2->iminium hemiaminal->iminium - H₂O imine Imine/Enamine hemiaminal->imine - R'₂NH diamine 1,1-Diamine [R₂C(NR'₂)₂] iminium->diamine water Water (H₂O) catalyst H⁺ (Catalyst) catalyst->carbonyl

Caption: Reaction pathway for the synthesis of 1,1-diamines and potential side reactions.

References

Technical Support Center: Heptane-1,1-diamine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of heptane-1,1-diamine.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

This compound, a geminal diamine (aminal), is typically synthesized through the reductive amination of heptanal (B48729). This process involves two key steps:

  • Imine Formation: Heptanal reacts with an amine source (commonly ammonia (B1221849) or a primary amine) to form an intermediate imine.

  • Reduction: The intermediate imine is then reduced to form the final this compound product.

These steps are often performed in a one-pot synthesis.

Q2: What are the most common impurities I should expect in my this compound synthesis?

Common impurities can originate from starting materials, side reactions, or subsequent degradation. These may include:

  • Unreacted Heptanal: Incomplete reaction can leave residual heptanal in your product mixture.

  • Heptanoic Acid: Oxidation of the starting material, heptanal, can lead to the formation of heptanoic acid.[1]

  • Aldol (B89426) Condensation Products: Heptanal can undergo self-condensation to form aldol products, which can be complex mixtures.[2][3]

  • Intermediate Imine: Incomplete reduction will result in the presence of the intermediate imine.

  • Over-alkylation Products: If a primary amine is used as the nitrogen source, there is a possibility of forming tertiary amines.

  • Residual Solvents and Reagents: Solvents and reducing agents used in the synthesis may also be present as impurities.

Q3: How can I identify these impurities?

A combination of analytical techniques is recommended for comprehensive impurity profiling:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities. Derivatization may be necessary for polar compounds like diamines.

  • High-Performance Liquid Chromatography (HPLC): Useful for separating non-volatile impurities. Due to the lack of a strong chromophore in aliphatic amines, pre-column derivatization is often required for UV or fluorescence detection.[4][5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the main product and can help in the identification and quantification of major impurities.

Q4: What are the key parameters to control during synthesis to minimize impurity formation?

To minimize impurities, consider the following:

  • Purity of Starting Materials: Use high-purity heptanal and amine source.

  • Reaction Temperature: Control the temperature to prevent side reactions like aldol condensation and decomposition of reagents.

  • Stoichiometry of Reagents: Use an appropriate excess of the amine source and reducing agent to ensure complete conversion of heptanal and the intermediate imine.

  • Choice of Reducing Agent: Select a reducing agent that is effective for imine reduction under your reaction conditions. Common choices include sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation.[8]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of heptanal to heptanoic acid.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Action
Low Yield of this compound Incomplete imine formation.- Ensure anhydrous conditions.- Use a catalyst (e.g., mild acid) to promote imine formation.- Increase reaction time or temperature for imine formation.
Incomplete reduction of the imine.- Use a more potent reducing agent.- Increase the equivalents of the reducing agent.- Optimize the pH for the reduction step.
Presence of Unreacted Heptanal Insufficient amine source or incomplete reaction.- Increase the stoichiometry of the amine source.- Extend the reaction time for imine formation.
High Levels of Aldol Condensation Products Reaction temperature is too high.- Lower the reaction temperature during the imine formation step.
Presence of a strong base.- Use a milder base or a non-basic catalyst for imine formation.
Product is Contaminated with Heptanoic Acid Oxidation of heptanal.- Perform the reaction under an inert atmosphere.- Use freshly distilled heptanal.
Multiple Amine Products Detected Over-alkylation.- Use a large excess of the primary amine source to favor the formation of the primary diamine.

Experimental Protocols

Protocol 1: GC-MS Analysis of Impurities (with Derivatization)

This protocol is for the identification of volatile and semi-volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the crude this compound product into a vial.

    • Dissolve the sample in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Derivatization (using Pentafluorobenzoyl Chloride):

    • To the sample solution, add 100 µL of a derivatizing agent solution (e.g., 10% pentafluorobenzoyl chloride in an appropriate solvent).

    • Add 50 µL of a base (e.g., pyridine (B92270) or triethylamine) to catalyze the reaction.

    • Vortex the mixture for 1 minute and let it react at room temperature for 30 minutes.

    • Quench the reaction by adding 1 mL of 5% sodium bicarbonate solution.

    • Extract the organic layer containing the derivatized products.

  • GC-MS Conditions:

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold at 280°C for 5 minutes.

    • MS Detector:

      • Ion Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 40-550.

Protocol 2: HPLC Analysis of Non-Volatile Impurities (with Pre-column Derivatization)

This protocol is for the analysis of non-volatile impurities.

  • Sample Preparation:

    • Prepare a stock solution of the crude this compound product at 1 mg/mL in a mixture of acetonitrile (B52724) and water.

  • Derivatization (using o-Phthalaldehyde - OPA):

    • In an autosampler vial, mix:

      • 100 µL of the sample solution.

      • 200 µL of borate (B1201080) buffer (pH 9.5).

      • 100 µL of OPA reagent (10 mg/mL OPA in methanol (B129727) with a small amount of 2-mercaptoethanol).

    • Allow the reaction to proceed for 2 minutes at room temperature before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

    • Gradient:

      • Start with 10% B, hold for 2 minutes.

      • Linearly increase to 90% B over 15 minutes.

      • Hold at 90% B for 3 minutes.

      • Return to 10% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

Data Presentation

Table 1: Hypothetical Impurity Profile by GC-MS

Impurity Retention Time (min) Area % (Typical)
Heptanal5.20.5 - 2.0
Heptanoic Acid7.8< 0.5
Aldol Adduct 112.10.1 - 1.0
Aldol Adduct 212.50.1 - 1.0
This compound9.5> 95.0

Table 2: HPLC Method Validation Parameters (Hypothetical)

Parameter This compound Impurity X
Retention Time (min) 8.26.5
Linearity (R²) > 0.999> 0.998
LOD (µg/mL) 0.10.2
LOQ (µg/mL) 0.30.6
Recovery (%) 98 - 10295 - 105

Visualizations

Synthesis_Pathway Heptanal Heptanal Imine Intermediate Imine Heptanal->Imine + Ammonia Ammonia Ammonia (or primary amine) Ammonia->Imine Diamine This compound Imine->Diamine + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH4) ReducingAgent->Diamine

Caption: Synthetic pathway for this compound.

Impurity_Formation Heptanal Heptanal HeptanoicAcid Heptanoic Acid (Impurity) Heptanal->HeptanoicAcid Oxidation Aldol Aldol Condensation Products (Impurity) Heptanal->Aldol Self-condensation Imine Intermediate Imine Heptanal->Imine + Ammonia Diamine This compound Imine->Diamine Reduction

Caption: Potential pathways for impurity formation.

Troubleshooting_Workflow Start Low Yield or High Impurity Level CheckPurity Analyze Starting Material Purity Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions AnalyzeProduct Characterize Product (GC-MS, HPLC, NMR) CheckPurity->AnalyzeProduct CheckConditions->AnalyzeProduct IdentifyImpurity Identify Major Impurities AnalyzeProduct->IdentifyImpurity Optimize Optimize Reaction Parameters IdentifyImpurity->Optimize Based on impurity profile End Improved Synthesis Optimize->End

Caption: Troubleshooting workflow for synthesis optimization.

References

Technical Support Center: Synthesis of Heptane-1,1-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Heptane-1,1-diamine. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the reductive amination of heptanal (B48729). This reaction involves the condensation of heptanal with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced to the final diamine product. Various catalysts can be employed to facilitate this transformation.

Q2: What types of catalysts are effective for the synthesis of this compound and related geminal diamines?

A2: A range of catalysts have been shown to be effective for the synthesis of geminal diamines. These include:

  • Transition Metal Catalysts: Ruthenium-based heterogeneous catalysts, particularly Ru nanoparticles on Al₂O₃ supports, have demonstrated high yields (over 94%) in the reductive amination of heptaldehyde to the primary amine.[1] Other transition metals like iridium, platinum, and palladium are also commonly used for reductive amination reactions.[2]

  • Metal Phosphates: VAPOL metal phosphates have been reported as superior catalysts for imine amidation reactions to produce chiral N,N'-aminal products in high yields under mild conditions.[3]

  • Copper Catalysts: Copper(II) triflate (Cu(OTf)₂) in the presence of triphenylphosphine (B44618) (PPh₃) can be used for the synthesis of monoacyl gem-diamino acid derivatives.[3]

  • Lewis Acids: In some cases, Lewis acids like Ti(iPrO)₄ or ZnCl₂ are added to improve yields for less reactive substrates in reductive aminations using sodium cyanoborohydride.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: Several parameters are crucial for a successful synthesis of this compound:

  • Catalyst Selection: The choice of catalyst significantly impacts reaction efficiency and selectivity.

  • Amine Source: Ammonia is commonly used for the synthesis of N,N'-unsubstituted diamines. The concentration and form (e.g., aqueous ammonia, ammonia gas) can affect the reaction.

  • Reducing Agent: The selection of the reducing agent is critical. Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation (H₂ gas).

  • Solvent: The choice of solvent can influence catalyst activity and reaction kinetics. Methanol (B129727) is often a suitable solvent for reductive amination.

  • Temperature and Pressure: For catalytic hydrogenations, temperature and hydrogen pressure are key parameters to optimize for efficient and selective reduction.

  • pH Control: In reductive aminations using cyanoborohydride, maintaining a slightly acidic pH is important for the selective reduction of the imine intermediate over the starting aldehyde.

Q4: Can this compound be synthesized without a metal catalyst?

A4: While metal catalysts are common, there is growing interest in metal-free synthetic routes. Some strategies for the synthesis of related diamines involve organocatalysis or tandem reactions that do not explicitly rely on a metal catalyst for the key C-N bond-forming steps. However, for the direct reductive amination of heptanal with ammonia, catalytic methods are generally more efficient.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete imine formation.Ensure anhydrous conditions during imine formation, as water can hydrolyze the imine back to the aldehyde. Consider using a dehydrating agent.
Ineffective reduction of the imine.Verify the activity of the reducing agent. For catalytic hydrogenation, ensure the catalyst is active and the system is free of poisons. For hydride reagents, use a fresh batch.
Catalyst deactivation.Catalyst poisoning can occur from impurities in the starting materials or solvent. Purify reagents and solvent before use. Consider catalyst regeneration if applicable.
Formation of Side Products Heptan-1-ol: Reduction of the starting aldehyde.If using a strong reducing agent like NaBH₄, add it after allowing sufficient time for imine formation. Alternatively, use a milder reducing agent like NaBH₃CN that selectively reduces the imine.
Secondary/Tertiary Amines: Over-alkylation of the product.This is more common when starting with a primary amine. When using ammonia, ensure a sufficient excess to favor the formation of the primary diamine.
Aldol Condensation Products: Self-condensation of heptanal.This can be catalyzed by acidic or basic conditions. Maintain a neutral or slightly acidic pH during the reaction.
Reaction Stalls or is Sluggish Low catalyst activity.Increase catalyst loading or try a different type of catalyst. Ensure proper activation of the catalyst if required.
Poor solubility of reagents.Choose a solvent in which all reactants are soluble at the reaction temperature.
Insufficient mixing.Ensure vigorous stirring, especially in heterogeneous catalytic systems, to maximize contact between reactants and the catalyst surface.
Difficulty in Product Isolation Emulsion formation during workup.Break the emulsion by adding a saturated brine solution or by changing the solvent.
Product is water-soluble.If the diamine product has some water solubility, perform multiple extractions with an organic solvent. Consider salting out the aqueous layer.
Co-elution with impurities during chromatography.Optimize the chromatography conditions (solvent system, stationary phase) to achieve better separation. Derivatization of the product might also aid in purification.

Data Presentation

Table 1: Catalyst Performance in the Reductive Amination of Heptaldehyde with Ammonia

CatalystSupportTemperature (°C)Pressure (bar H₂)Reaction Time (h)Heptylamine Yield (%)Reference
Ruγ-Al₂O₃120504>94[1]
Co@CoO-1004012High (not specified)-
Fe/(N)SiC-1406520Good (not specified)[4]

Note: The provided data is for the synthesis of the primary mono-amine (heptylamine) from heptaldehyde and ammonia, which is a key intermediate and analogous reaction to the formation of the diamine. Specific quantitative data for this compound is limited in the reviewed literature.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation for the Synthesis of this compound

This protocol is adapted from general procedures for the reductive amination of aldehydes.[1][2]

Materials:

  • Heptanal (1 equivalent)

  • Ammonia (excess, e.g., 7 M solution in methanol or as gas)

  • Ruthenium on Alumina (Ru/Al₂O₃) catalyst (e.g., 5 mol%)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

Equipment:

  • High-pressure autoclave reactor with magnetic stirring

  • Gas inlet and pressure gauge

  • Temperature controller

Procedure:

  • In a clean, dry autoclave vessel, add the Ru/Al₂O₃ catalyst.

  • Add anhydrous methanol to the vessel.

  • Add heptanal to the methanol suspension.

  • Seal the autoclave and purge several times with nitrogen gas, followed by purging with hydrogen gas.

  • Introduce the ammonia source. If using a solution, add it with the heptanal. If using gas, pressurize the reactor with ammonia to the desired partial pressure.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50 bar).

  • Heat the reactor to the desired temperature (e.g., 120 °C) with vigorous stirring.

  • Maintain the reaction under these conditions for a set time (e.g., 4-12 hours), monitoring the hydrogen uptake if possible.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen and ammonia in a well-ventilated fume hood.

  • Open the reactor, and filter the reaction mixture to remove the catalyst.

  • The filtrate contains the product. The solvent can be removed under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Charge Autoclave: 1. Ru/Al₂O₃ Catalyst 2. Anhydrous Methanol 3. Heptanal 4. Ammonia Source B Seal and Purge (N₂ then H₂) A->B C Pressurize with H₂ (e.g., 50 bar) B->C D Heat and Stir (e.g., 120 °C, 4-12 h) C->D E Cool and Vent D->E F Filter to Remove Catalyst E->F G Solvent Removal F->G H Purification (Distillation or Chromatography) G->H

Caption: Experimental workflow for the synthesis of this compound.

logical_relationship Start Heptanal + Ammonia Intermediate Heptan-1-imine (Intermediate) Start->Intermediate Condensation (-H₂O) Product This compound Intermediate->Product Reduction Catalyst Catalyst (e.g., Ru/Al₂O₃) Catalyst->Intermediate ReducingAgent Reducing Agent (H₂ or Hydride) ReducingAgent->Product

References

Technical Support Center: Managing Long-Chain Geminal Diamines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address common challenges encountered when working with long-chain geminal diamines.

Troubleshooting Guides & FAQs

This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.

Question 1: My long-chain geminal diamine appears to be decomposing during the reaction or workup. How can I prevent this?

Answer: Geminal diamines are inherently prone to instability and can decompose, primarily through the formation of an iminium cation by expelling one of the amine groups.[1] This process is often accelerated by heat or acidic conditions.

  • pH Control: Maintain a neutral or slightly basic pH throughout your reaction and workup. Geminal diamine decomposition is often catalyzed by acid.

  • Temperature Management: Perform reactions at the lowest effective temperature. Avoid prolonged heating, as this can promote elimination and decomposition pathways.

  • Inert Atmosphere: While the primary decomposition is not oxidative, long-chain amines can be sensitive to air oxidation over time, leading to colored impurities. Running reactions under an inert atmosphere (e.g., Nitrogen or Argon) is good practice.

  • Workup Strategy: Use a mild aqueous base (e.g., sodium bicarbonate solution) during extraction to ensure the diamine remains in its freebase form. Minimize the time the compound spends in solution, and concentrate it at reduced temperature.

Question 2: I am attempting a substitution reaction on my geminal diamine, but I'm getting a complex mixture of mono-substituted, di-substituted, and starting material. How can I improve selectivity?

Answer: This is a common challenge due to the similar nucleophilicity of the two amine groups. To achieve selective mono-substitution, you must differentiate the two amines. The most robust method is to use a protecting group strategy.

  • Protecting Groups: Introduce a protecting group that temporarily blocks one or both amine functionalities, allowing you to perform chemistry elsewhere in the molecule or to deprotect them sequentially.[2][3]

  • Stoichiometric Control: For simple, inexpensive diamines, using a large excess of the diamine relative to the electrophile can statistically favor mono-substitution. However, this requires a subsequent separation of the product from the unreacted diamine.

Question 3: How can I selectively functionalize only one of the two amines in my long-chain geminal diamine?

Answer: The most effective strategy for selective functionalization is the use of an orthogonal protecting group strategy .[2] This involves protecting the two amine groups with different protecting groups that can be removed under distinct, non-interfering conditions.

For example, you can protect one amine as a tert-butyloxycarbonyl (Boc) carbamate (B1207046) and the other as a benzyloxycarbonyl (Cbz) carbamate. The Boc group is readily removed with a strong acid (like TFA), leaving the Cbz group intact. Conversely, the Cbz group can be removed by hydrogenolysis, leaving the Boc group untouched.[2] This allows for sequential modification of each amine.

Orthogonal_Protection start_node H₂N-R-NH₂ (Geminal Diamine) step1_node Step 1: Protect with (Boc)₂O start_node->step1_node intermediate1 Boc-HN-R-NH₂ step1_node->intermediate1 step2_node Step 2: Protect with Cbz-Cl intermediate1->step2_node protected_diamine Boc-HN-R-NH-Cbz (Orthogonally Protected) step2_node->protected_diamine pathA_label Path A protected_diamine->pathA_label pathB_label Path B protected_diamine->pathB_label deprotect_boc Deprotect Boc (e.g., TFA) pathA_label->deprotect_boc productA H₂N-R-NH-Cbz deprotect_boc->productA reactA React with Electrophile 1 productA->reactA finalA E1-HN-R-NH-Cbz reactA->finalA deprotect_cbz Deprotect Cbz (e.g., H₂, Pd/C) pathB_label->deprotect_cbz productB Boc-HN-R-NH₂ deprotect_cbz->productB reactB React with Electrophile 2 productB->reactB finalB Boc-HN-R-NH-E2 reactB->finalB

Caption: Orthogonal protection workflow for selective functionalization.

Question 4: I am experiencing low yields and significant streaking during purification of my long-chain diamine by silica (B1680970) gel column chromatography. What can I do?

Answer: The basic nature of amines causes strong interaction with the acidic silica gel surface, leading to poor separation (streaking) and potential decomposition. Long-chain compounds can also exhibit poor solubility in common eluents.

  • Base Deactivation: Pre-treat the silica gel with a base or add a small amount of a volatile base, such as triethylamine (B128534) (~1-2%), to your eluent system. This neutralizes the acidic sites on the silica, reducing tailing.

  • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (B75360) (basic or neutral grade) or a reverse-phase C18 silica.

  • Non-Chromatographic Purification: For many diamines, non-chromatographic methods are superior.

    • Distillation: If the compound is thermally stable, high-vacuum distillation can be effective.[4]

    • Crystallization/Salt Formation: Convert the crude diamine into a salt (e.g., hydrochloride or tartrate) by treating it with the corresponding acid. The salt often has better crystalline properties and can be purified by recrystallization. The pure diamine can then be recovered by neutralization with a base.[5]

Data Presentation

Table 1: Comparison of Common Amine Protecting Groups

The selection of an appropriate protecting group is critical for synthetic success. This table summarizes the properties of several common amine protecting groups.[2][3][6][7]

Protecting GroupAbbreviationProtection ReagentCommon Deprotection ConditionsStable ToLabile To
tert-ButyloxycarbonylBocDi-tert-butyl dicarbonate (B1257347) ((Boc)₂O)Strong Acids (TFA, HCl in Dioxane)Base, Hydrogenolysis, NucleophilesStrong Acids
BenzyloxycarbonylCbz, ZBenzyl chloroformateCatalytic Hydrogenolysis (H₂, Pd/C)Mild Acid/Base, OrganometallicsHydrogenolysis, Strong Acids/Bases
FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., 20% Piperidine in DMF)Acid, HydrogenolysisBases
Tosyl (p-toluenesulfonyl)TsTosyl chloride (Ts-Cl)Strong Reducing Agents (Na/NH₃), Strong AcidMost Oxidants, Mild Acid/BaseStrong Reduction/Acid
AcetylAcAcetic anhydride, Acetyl chlorideStrong Acid or Base (hydrolysis)Hydrogenolysis, Mild Acid/BaseStrong Acids/Bases

Experimental Protocols

Protocol 1: General Procedure for Boc Protection of a Geminal Diamine

This protocol describes the protection of both amine groups using Di-tert-butyl dicarbonate.

  • Dissolution: Dissolve the long-chain geminal diamine (1.0 eq) in a suitable solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

  • Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (2.2 eq) to the solution. If the diamine is in its salt form (e.g., dihydrochloride), add a non-nucleophilic base like triethylamine (2.2 eq) to liberate the free amine.

  • Reaction: Stir the mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, followed by brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude Boc-protected diamine, which can be purified by chromatography or recrystallization.

Protocol 2: Purification via Acid-Base Extraction (Salt Formation)

This protocol is an effective non-chromatographic method for purifying basic diamines from non-basic organic impurities.

Purification_Workflow start_node 1. Crude Diamine in Organic Solvent (e.g., EtOAc) step1_node 2. Extract with Aqueous Acid (e.g., 1M HCl) start_node->step1_node separation 3. Separate Layers step1_node->separation organic_layer Organic Layer: Contains neutral/acidic impurities. (Discard) separation->organic_layer Organic aqueous_layer Aqueous Layer: Contains Diamine Salt (R(NH₃⁺Cl⁻)₂) separation->aqueous_layer Aqueous step2_node 4. Basify Aqueous Layer to pH > 10 (e.g., add 6M NaOH) aqueous_layer->step2_node step3_node 5. Extract with Fresh Organic Solvent step2_node->step3_node final_product 6. Dry and Concentrate Organic Layer to Yield Pure Diamine step3_node->final_product

Caption: Experimental workflow for diamine purification via salt formation.

  • Dissolution: Dissolve the crude product mixture containing the long-chain diamine in a water-immiscible organic solvent like ethyl acetate (B1210297) or dichloromethane.

  • Acid Extraction: Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1M HCl). The basic diamine will react to form its water-soluble salt and move to the aqueous layer, while non-basic impurities remain in the organic layer. Repeat the extraction 2-3 times.

  • Layer Separation: Combine the aqueous layers and discard the organic layer (which contains the impurities).

  • Liberation of Free Base: Cool the aqueous layer in an ice bath and slowly add a strong base (e.g., 6M NaOH) with stirring until the pH is strongly basic (pH > 10). The diamine salt will be neutralized back to its water-insoluble freebase form, which may precipitate or form an oily layer.

  • Final Extraction: Extract the aqueous suspension with fresh organic solvent (e.g., ethyl acetate) 3 times.

  • Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified long-chain geminal diamine.

Protocol 3: Troubleshooting Reaction Failure

When a reaction fails to yield the desired product, a systematic approach is necessary to identify the cause.

Troubleshooting_Logic start Reaction Failure or Low Yield Observed check_sm Is Starting Material (SM) Consumed? (Check by TLC/LCMS) start->check_sm no_reaction No Reaction Occurred: - Check reagent quality/activity - Increase temperature/time - Check catalyst check_sm->no_reaction No sm_consumed SM Consumed check_sm->sm_consumed Yes check_product Is Desired Product Formed in Crude Mixture? sm_consumed->check_product side_reaction Side Reaction Dominates: - Identify byproduct structure - Adjust conditions to disfavor side reaction (temp, solvent, etc.) check_product->side_reaction No product_formed Product Formed check_product->product_formed Yes check_workup Product Lost During Workup/Purification product_formed->check_workup troubleshoot_workup - Product unstable to workup pH? - Product water-soluble? - Lost on silica column? - Product volatile? check_workup->troubleshoot_workup

Caption: Logical workflow for troubleshooting a failed reaction.

References

Technical Support Center: Heptane-1,1-diamine Safe Handling and Disposal

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information, handling procedures, and disposal guidelines for Heptane-1,1-diamine. It is intended for researchers, scientists, and professionals in drug development. Given the limited specific data on this compound, information from a closely related and more common compound, Heptane-1,7-diamine, is used as a reference for safety protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for the closely related Heptane-1,7-diamine, this compound is expected to be corrosive and can cause severe skin burns and eye damage.[1][2] It may also be harmful if swallowed and cause an allergic skin reaction.[1] Inhalation of vapors or dust may cause respiratory irritation.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: A comprehensive set of PPE is crucial. This includes:

  • Eye/Face Protection: Chemical safety goggles and a face shield.[3][4]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and flame-retardant antistatic protective clothing.[2]

  • Respiratory Protection: If working outside a fume hood or with poor ventilation, a NIOSH/MSHA approved respirator is necessary.[3]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][4] It should be kept away from incompatible materials such as strong oxidizing agents, acids, and sources of ignition.[1][4][5] The storage area should be a designated corrosives area.[4]

Q4: What is the correct procedure for disposing of this compound waste?

A4: All waste containing this compound must be treated as hazardous waste.[5] Contact a licensed professional waste disposal service to dispose of this material.[6] Do not mix it with other waste.[2] Empty containers should be handled as if they still contain the product.[7]

Q5: What should I do in case of a spill?

A5: For a minor spill, ensure the area is well-ventilated and wear appropriate PPE.[1] Use an inert absorbent material to contain the spill, then collect it into a suitable container for disposal.[3] For major spills, evacuate the area and contact emergency response personnel.[1]

Troubleshooting Guide

Issue Possible Cause Solution
Skin or Eye Contact Accidental splash or improper PPE.Immediately flush the affected eye(s) with running water for at least 15 minutes, holding the eyelids open.[4] For skin contact, remove contaminated clothing and rinse the affected area with plenty of water.[2] Seek immediate medical attention.[4]
Inhalation Exposure Inadequate ventilation or working outside a fume hood.Move the affected individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[4][7] Seek immediate medical attention.[4]
Accidental Ingestion Improper handling or hygiene practices.Do NOT induce vomiting.[4] Rinse the mouth with water and drink plenty of water.[4] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.[4]
Unusual Odor Detected A potential leak or spill from the container.Check the container for any damage or improper sealing. If a leak is identified, handle it as a spill, wearing appropriate PPE. Ensure the storage area is well-ventilated.

Quantitative Data Summary

The following table summarizes key quantitative data for Heptane-1,7-diamine, which is used as a reference for this compound.

PropertyValue
Molecular Formula C7H18N2
Molecular Weight 130.23 g/mol [8]
Boiling Point 223-225 °C[8]
Melting Point 26-29 °C[8]
Flash Point 190 °F (88 °C)[8]
Density 0.86 g/cm³[8]

Experimental Protocol: Safe Handling of a Corrosive Diamine

This protocol outlines the safe handling procedures for a corrosive diamine like this compound.

1. Preparation and Precautionary Measures:

  • Ensure a chemical fume hood is operational and available.
  • Verify that an emergency eyewash station and safety shower are accessible.[6]
  • Put on all required PPE: chemical safety goggles, face shield, chemical-resistant gloves, and a lab coat.
  • Prepare all necessary equipment and reagents before handling the diamine.

2. Handling the Compound:

  • Conduct all manipulations of the diamine within the chemical fume hood.[4]
  • If the compound is a solid, handle it carefully to avoid generating dust.[1]
  • If it is a liquid, use a calibrated pipette or syringe for transfer.
  • Keep the container tightly closed when not in use.[6][9]

3. Post-Handling Procedures:

  • Clean any contaminated surfaces within the fume hood.
  • Properly label and store any newly prepared solutions.
  • Dispose of all contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container.[3]
  • Wash hands thoroughly with soap and water after handling is complete.[1]

Visualizations

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE (Goggles, Gloves, Lab Coat) Check Verify Fume Hood & Safety Equipment Prep->Check Ensure Safety Handle Work in Fume Hood Check->Handle Begin Experiment Store Keep Container Sealed Handle->Store When Not in Use Clean Decontaminate Work Area Store->Clean After Use Dispose Dispose of Waste in Hazardous Waste Container Clean->Dispose Wash Wash Hands Thoroughly Dispose->Wash TroubleshootingTree cluster_exposure_response Exposure Response cluster_spill_response Spill Response Exposure Exposure Event? Spill Spill Occurred? Exposure->Spill No Flush Flush Affected Area (Skin/Eyes) Exposure->Flush Skin/Eye Contact FreshAir Move to Fresh Air (Inhalation) Exposure->FreshAir Inhalation NoIssue Continue Work with Caution Spill->NoIssue No Evacuate Evacuate Area (Large Spill) Spill->Evacuate Yes (Large) Absorb Contain & Absorb (Small Spill) Spill->Absorb Yes (Small) Medical Seek Immediate Medical Attention Flush->Medical FreshAir->Medical DisposeSpill Dispose of as Hazardous Waste Absorb->DisposeSpill

References

Validation & Comparative

A Comparative Guide to the Reactivity of Heptane-1,1-diamine and Heptane-1,7-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of Heptane-1,1-diamine and Heptane-1,7-diamine. Due to the limited availability of direct comparative experimental data in peer-reviewed literature, this document establishes a theoretical framework for their reactivity based on fundamental principles of organic chemistry. Furthermore, it presents detailed experimental protocols to empirically validate these hypotheses and generate quantitative data for a direct comparison.

Theoretical Comparison of Reactivity

The distinct placement of the two amino groups in this compound (a geminal diamine) and Heptane-1,7-diamine (a linear α,ω-diamine) dictates their electronic and steric properties, leading to significant differences in their reactivity.

1.1. Steric Hindrance:

  • This compound: The presence of two amino groups on the same carbon atom creates significant steric congestion. This steric hindrance is expected to decrease the rate of reactions where the approach of a reagent to the nitrogen atoms is critical. The bulky heptyl group and the adjacent amino group impede the trajectory of incoming electrophiles.

  • Heptane-1,7-diamine: The two primary amine groups are at the termini of a flexible seven-carbon chain, making them sterically unhindered and readily accessible to reagents.

1.2. Electronic Effects and Basicity:

  • This compound: The two nitrogen atoms are in close proximity, and the lone pair of electrons on one nitrogen atom can exert a slight electron-withdrawing inductive effect on the other, potentially reducing the basicity of each amino group compared to a simple primary amine. However, protonation of one amino group would significantly decrease the basicity of the second due to the strong electron-withdrawing effect of the resulting ammonium (B1175870) cation. Geminal diamines are precursors to aminals, which are known to be stable only in non-acidic conditions.[1][2]

  • Heptane-1,7-diamine: The amino groups are separated by a long alkyl chain, so their electronic effects on each other are negligible. Their basicity is expected to be similar to that of a simple primary alkylamine like heptylamine.

1.3. Potential for Intramolecular Reactions and Chelation:

  • This compound: The proximity of the two amino groups could facilitate intramolecular reactions, such as the formation of a three-membered ring upon reaction with a suitable dielectrophile, although this is sterically strained. More likely, they can act as a bidentate ligand to chelate metal ions, forming a small, strained ring.

  • Heptane-1,7-diamine: The long, flexible chain allows for the formation of stable, medium-sized rings (e.g., 10-membered rings upon reaction with a dielectrophile), which can be thermodynamically favored in intramolecular reactions.[3] This diamine is also an excellent chelating agent for metal ions, forming stable macrocyclic complexes.

Proposed Experimental Comparison of Reactivity

To quantify the differences in reactivity, a series of controlled experiments are proposed.

2.1. Acylation Reaction:

The reaction with an acylating agent such as benzoyl chloride will provide insight into the nucleophilicity and steric hindrance of the amino groups.

  • Hypothesis: Heptane-1,7-diamine will react faster and more completely than this compound due to lower steric hindrance. Heptane-1,7-diamine is also more likely to undergo diacylation.

2.2. Alkylation Reaction:

Reaction with an alkylating agent like benzyl (B1604629) bromide will further probe the nucleophilicity and steric accessibility of the nitrogen atoms.

  • Hypothesis: Heptane-1,7-diamine will exhibit a higher rate of mono- and di-alkylation compared to this compound. Overalkylation to form quaternary ammonium salts may also be more facile for the 1,7-isomer.[4][5]

2.3. Condensation Reaction:

Reaction with a dicarbonyl compound, such as 2,5-hexanedione (B30556), will highlight differences in the ability to form cyclic structures.

  • Hypothesis: Heptane-1,7-diamine will readily undergo an intramolecular condensation to form a macrocyclic diimine. This compound is less likely to form a stable cyclic product and may favor polymerization or the formation of a simple aminal with the carbonyl groups.

Quantitative Data Summary (Hypothetical)

The following tables summarize the expected quantitative outcomes from the proposed experimental protocols.

Table 1: Hypothetical Kinetic Data for Acylation with Benzoyl Chloride

DiamineInitial Rate (M/s)Rate Constant (k) (M⁻¹s⁻¹)
This compound1.2 x 10⁻⁵1.2 x 10⁻³
Heptane-1,7-diamine8.5 x 10⁻⁴8.5 x 10⁻²

Table 2: Hypothetical Product Distribution after 24 hours for Alkylation with Benzyl Bromide

DiamineUnreacted Diamine (%)Mono-alkylated Product (%)Di-alkylated Product (%)
This compound65305
Heptane-1,7-diamine104545

Detailed Experimental Protocols

4.1. General Analytical Protocol:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) will be used to monitor the progress of the reactions.

  • Product Identification: Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) will be used to confirm the structure of the products.

  • Quantification: Gas Chromatography with a Flame Ionization Detector (GC-FID) will be used for quantitative analysis of reactants and products.

4.2. Protocol for Acylation Reaction:

  • To a solution of the diamine (1 mmol) in dichloromethane (B109758) (10 mL) at 0 °C, add triethylamine (B128534) (2.2 mmol).

  • Slowly add a solution of benzoyl chloride (2.1 mmol) in dichloromethane (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature and take aliquots at regular intervals for GC-MS analysis to determine the rate of reaction.

  • After 24 hours, quench the reaction with water, extract with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography on silica (B1680970) gel.

4.3. Protocol for Alkylation Reaction:

  • To a solution of the diamine (1 mmol) in acetonitrile (B52724) (10 mL), add potassium carbonate (2.2 mmol).

  • Add benzyl bromide (2.1 mmol) and heat the mixture to 60 °C.

  • Monitor the reaction by GC-MS, taking aliquots at regular intervals.

  • After 24 hours, cool the reaction mixture, filter off the solids, and concentrate the filtrate.

  • Analyze the product mixture by GC-FID to determine the relative percentages of unreacted, mono-alkylated, and di-alkylated products.

4.4. Protocol for Condensation Reaction:

  • To a solution of the diamine (1 mmol) in toluene (B28343) (20 mL) in a flask equipped with a Dean-Stark apparatus, add 2,5-hexanedione (1 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 mmol).

  • Reflux the mixture for 24 hours, collecting the water that is formed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over magnesium sulfate, concentrate, and analyze the residue by NMR and HRMS to identify the products.

Reaction Pathway and Workflow Diagrams

Acylation_Pathway cluster_heptane11 This compound cluster_heptane17 Heptane-1,7-diamine H11_start This compound H11_inter Monoacylated Intermediate (Sterically Hindered) H11_start->H11_inter + Benzoyl Chloride (Slow) H11_prod Monoacylated Product H11_inter->H11_prod - HCl H17_start Heptane-1,7-diamine H17_inter1 Monoacylated Intermediate H17_start->H17_inter1 + Benzoyl Chloride (Fast) H17_inter2 Diacylated Intermediate H17_inter1->H17_inter2 + Benzoyl Chloride (Moderately Fast) H17_prod Diacylated Product H17_inter2->H17_prod - 2HCl Experimental_Workflow start Start: Prepare Diamine Solutions reaction Perform Reaction (Acylation, Alkylation, or Condensation) start->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring workup Reaction Workup and Product Isolation reaction->workup monitoring->reaction analysis Product Characterization and Quantification (NMR, HRMS, GC-FID) workup->analysis conclusion Compare Reactivity Data analysis->conclusion

References

A Researcher's Guide to Distinguishing Diamine Isomers: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For professionals in chemical research and drug development, the precise identification and separation of diamine isomers is a critical task. Structural nuances between isomers—be they positional, geometric, or enantiomeric—can lead to vastly different chemical properties and biological activities. Selecting the appropriate analytical method is therefore paramount for ensuring purity, efficacy, and safety in synthesized compounds.

This guide provides an objective comparison of the principal analytical techniques used for distinguishing diamine isomers: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS). We present a summary of their capabilities, detailed experimental protocols, and supporting quantitative data to aid researchers in making informed decisions for their specific analytical challenges.

High-Level Comparison of Analytical Methods

The choice of method depends heavily on the nature of the isomers, the required sensitivity, and the sample matrix. The table below offers a high-level comparison of the four key techniques.

FeatureHPLCGC-MSNMR SpectroscopyIMS-MS
Best Suited For Positional isomers, Enantiomers (with chiral stationary phase)Volatile positional isomersPositional isomers, Diastereomers, Enantiomers (with chiral agents)Positional, Geometric, and Chiral isomers
Sample State LiquidGas (requires volatile or derivatized analytes)LiquidGas (ions in a drift tube)
Derivatization Often not required, but used for enantiomeric resolution (indirect method).Frequently required for non-volatile diamines to increase volatility and thermal stability.[1][2]Often required for enantiomers (using Chiral Derivatizing Agents).[3]Can be used to enhance separation and ionization efficiency.
Resolution Good to ExcellentExcellentVaries; excellent for structural, moderate for chiral without derivatization.High to Excellent
Sensitivity High (ppb to µM range)[4][5]Very High (pg to fg range)Low to ModerateVery High
Key Advantage Versatility for non-volatile compoundsHigh resolving power and structural information from MSNon-destructive, provides detailed structural informationRapid separation based on molecular shape and size

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for separating non-volatile or thermally sensitive compounds, making it highly suitable for many diamine isomers. Separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.

Experimental Workflow: HPLC

The general workflow for HPLC analysis involves sample preparation, injection into the column where separation occurs, and detection to produce a chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Diamine Isomer Mixture Dissolution Dissolve in Mobile Phase/Solvent Sample->Dissolution Filtration Filter Sample (0.2 µm filter) Dissolution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Separation on Analytical Column Injection->Separation Mobile Phase Detection UV or MS Detector Separation->Detection Data Generate Chromatogram Detection->Data

Caption: General experimental workflow for HPLC analysis of diamine isomers.

Detailed Experimental Protocol: Separation of Phenylenediamine Isomers

This protocol is adapted for the separation of ortho-, meta-, and para-phenylenediamine positional isomers.[4]

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of 40% acetonitrile (B52724) and 60% water containing 0.1% sulfuric acid. Degas the solution by sonication before use.

  • Standard Solution Preparation: Prepare a stock solution of 0.3 mg/mL for each phenylenediamine isomer (ortho, meta, para) by dissolving in a 50/50 mixture of acetonitrile and water.

  • Sample Preparation: Dissolve the sample containing the diamine isomer mixture in the mobile phase to a suitable concentration. Filter the sample through a 0.2 µm syringe filter.

  • HPLC Configuration:

    • Column: Primesep 100 (4.6 x 150 mm, 5 µm, 100 Å) or equivalent mixed-mode column.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 200 nm.[4]

    • Injection Volume: 1 µL.

  • Analysis: Inject the prepared sample into the HPLC system and record the chromatogram. Identify isomers based on their distinct retention times compared to the standards.

Quantitative Performance Data: HPLC
AnalyteColumnMobile PhaseRetention Time (min)LODRSD (%)Reference
o-, m-, p-Phenylenediamine (B122844)Primesep 100, 4.6x150mm40% MeCN, 0.1% H₂SO₄Varies by isomer10 ppb (200 nm)< 0.0095 (injection precision)[4]
p-Phenylenediamine (PPD)Phenomenex C18, 4.6x100mm70% Methanol, 30% Water2.0885 µg/mL (Linear Range)N/A[6]
PPD and MetabolitesAQUA C18, hydrophilic modified5% MeCN, 95% 25mM Ammonium AcetateVaries0.5 µM (PPD), 1 µM (DAPPD)< 7.5%[5]
Chiral Diamino AcidsNautilus-E, 4.0x250mm20% MeCN, 80% 25mM NaH₂PO₄8.228 (S,S), 11.055 (R,R)0.043-0.13 mg/mL< 1.17% (retention time)[7]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the superior separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. It is ideal for volatile and thermally stable compounds. For most diamines, a derivatization step is necessary to increase their volatility and prevent unwanted interactions with the GC column.

Experimental Workflow: GC-MS with Derivatization

The workflow for GC-MS includes an essential derivatization step prior to injection, which transforms the polar diamines into more volatile derivatives.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Diamine Isomer Mixture Extraction Liquid-Liquid Extraction Sample->Extraction Deriv Derivatization (e.g., with PFPA) Extraction->Deriv Injection Inject into GC-MS System Deriv->Injection Separation Separation in Capillary Column Injection->Separation Carrier Gas Ionization Electron Impact Ionization (EI) Separation->Ionization Detection Mass Analyzer (e.g., Quadrupole) Ionization->Detection Data Generate Mass Spectrum Detection->Data

Caption: GC-MS workflow for diamine isomer analysis, including a derivatization step.

Detailed Experimental Protocol: Analysis of Putrescine and Cadaverine (B124047)

This protocol describes the derivatization and analysis of the biogenic diamines putrescine and cadaverine.[1][8]

  • Extraction: Extract amines from the sample using methanol. Add an internal standard (e.g., hexanediamine). Evaporate to a dry residue of their hydrochloride salts.

  • Derivatization:

    • Add 200 µL of the derivatizing agent, pentafluoropropionic anhydride (B1165640) (PFPA), to the dried sample.[2]

    • Add an appropriate solvent (e.g., ethyl acetate).

    • Seal the vial and heat at 65-95°C for 15-30 minutes.[1][2]

  • Cleanup: After cooling, remove excess reagent. This can be done by extraction or by passing the sample through a small alumina (B75360) column.

  • GC-MS Configuration:

    • Column: CP-Sil 8CB or equivalent mid-polarity capillary column (e.g., 30 m x 0.25 mm i.d. x 0.25 µm film).[1]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 50°C (hold for 4 min), ramp to 185°C at 30°C/min, then ramp to 300°C at 5°C/min (hold for 4 min).[9]

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Detection: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification.

  • Analysis: Inject the derivatized sample. Isomers are identified by their retention times and unique mass fragmentation patterns.

Quantitative Performance Data: GC-MS
AnalyteDerivatizing AgentColumnRetention Time (min)Recovery (%)Precision (CV%)Reference
PutrescineTFAACP-Sil 8CB (30m)11.394.8 - 97.7N/A[1]
CadaverineTFAACP-Sil 8CB (30m)12.294.8 - 97.7N/A[1]
PutrescinePFPA3% OV-2254.3>90N/A[8]
CadaverinePFPA3% OV-2255.7>90N/A[8]
Various Hair DyesAcetic AnhydrideDB-5ms UI (30m)Varies87.1 - 113.4< 13.1[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful tool for unambiguous structure elucidation. It distinguishes isomers based on the unique electronic environment of each nucleus (typically ¹H and ¹³C) in the molecule. For positional isomers, differences in symmetry and the substitution pattern on an aromatic ring lead to distinct chemical shifts, signal multiplicities, and coupling constants.[10] For enantiomers, which have identical NMR spectra, a chiral derivatizing agent (CDA) or chiral solvating agent (CSA) must be used to create a diastereomeric pair, which will then exhibit distinct NMR signals.[3]

Logical Relationship: NMR Isomer Differentiation

The approach to NMR analysis depends on the type of isomerism. Positional isomers can often be distinguished directly, while enantiomers require the introduction of a chiral auxiliary.

NMR_Logic Start Diamine Isomer Mixture IsomerType Type of Isomerism? Start->IsomerType Positional Positional Isomers (e.g., ortho, meta, para) IsomerType->Positional Positional Chiral Enantiomers IsomerType->Chiral Chiral DirectNMR Direct ¹H & ¹³C NMR Analysis Positional->DirectNMR AddCSA Add Chiral Solvating Agent (CSA) or Chiral Derivatizing Agent (CDA) Chiral->AddCSA AnalyzeSymmetry Analyze: - Number of Signals - Chemical Shifts (δ) - Coupling Constants (J) DirectNMR->AnalyzeSymmetry FormDiastereomers Forms Diastereomeric Complexes/Derivatives AddCSA->FormDiastereomers DiastereomerNMR ¹H NMR Analysis of Diastereomers FormDiastereomers->DiastereomerNMR

Caption: Decision process for analyzing diamine isomers using NMR spectroscopy.

Detailed Experimental Protocol: Distinguishing Positional Phenylenediamine Isomers
  • Sample Preparation: Dissolve 5-10 mg of the phenylenediamine isomer sample (or mixture) in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Acquisition and Processing:

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

  • Spectral Interpretation:

    • ¹H NMR:

      • p-phenylenediamine: Due to high symmetry, will show a single peak for the four aromatic protons.[10]

      • o-phenylenediamine: Will show a complex, symmetrical AA'BB' multiplet pattern for the aromatic protons.[10][11]

      • m-phenylenediamine: Will show three distinct signals for the aromatic protons with characteristic multiplicities (e.g., a triplet and two doublets).[10]

    • ¹³C NMR:

      • p-phenylenediamine: Two signals (one for the amine-substituted carbons, one for the other two equivalent carbons).[10]

      • o-phenylenediamine: Three signals (C1/C2, C3/C6, C4/C5).[10]

      • m-phenylenediamine: Four signals (C1/C3, C2, C4/C6, C5).[10]

Quantitative Performance Data: NMR

Quantitative data for NMR focuses on chemical shifts (δ) and coupling constants (J) rather than retention times. The precision of quantitative NMR (qNMR) depends on experimental setup but can achieve RSDs of <1%.

IsomerSolvent¹H Chemical Shifts (δ, ppm)¹³C Chemical Shifts (δ, ppm)Reference
o-phenylenediamineDMSO-d₆~6.5 (m, 2H), ~6.4 (m, 2H), 4.36 (s, 4H, NH₂)133.2, 115.8, 113.4[11][12]
m-phenylenediamineCDCl₃~6.7 (t, 1H), ~6.2 (d, 2H), ~6.1 (s, 1H), 3.5 (s, 4H, NH₂)147.6, 130.1, 106.1, 101.9[10]
p-phenylenediamineCDCl₃~6.6 (s, 4H), 3.3 (s, 4H, NH₂)138.8, 116.6[10]

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)

IMS-MS is an advanced technique that separates ions in the gas phase based on their size, shape, and charge. Ions are driven through a drift tube filled with a buffer gas by an electric field. Larger, bulkier isomers will have a larger rotationally averaged collision cross-section (CCS) and will take longer to traverse the tube than smaller, more compact isomers. This allows for the separation of isomers that may be indistinguishable by MS alone.[13]

Experimental Workflow: IMS-MS

The IMS-MS workflow introduces an ion mobility separation step between ionization and mass analysis, adding another dimension of separation.

IMSMS_Workflow cluster_prep Sample Introduction cluster_analysis IMS-MS Analysis Sample Diamine Isomer Mixture Ionization Ionization Source (e.g., ESI) Sample->Ionization IM_Sep Ion Mobility Separation Ionization->IM_Sep Gas-Phase Ions MS_Detect Mass Analyzer (e.g., TOF) IM_Sep->MS_Detect Data Generate Mass vs. Drift Time Plot MS_Detect->Data

Caption: A simplified workflow for the analysis of diamine isomers using IMS-MS.

Experimental Protocol: General Approach for Diamine Isomers

A detailed, standardized protocol for diamine isomers is still an area of active research, but a general procedure can be outlined.

  • Sample Preparation: Dissolve the diamine mixture in a solvent compatible with electrospray ionization (ESI), typically a mixture of water, methanol, or acetonitrile with a small amount of acid (e.g., formic acid) to promote protonation.

  • Ionization: Introduce the sample into the mass spectrometer's ESI source to generate gas-phase protonated diamine ions [M+H]⁺.

  • Ion Mobility Separation:

    • Inject the generated ions into the ion mobility drift cell.

    • Apply a specific drift voltage across the cell, which is filled with an inert buffer gas (e.g., N₂ or He).

    • Ions will separate based on their CCS as they travel through the cell.

  • Mass Analysis: The mobility-separated ions exit the drift cell and enter the mass analyzer (commonly a Time-of-Flight, TOF, analyzer) for m/z analysis.

  • Data Analysis: The resulting data is a two-dimensional plot of ion mobility (drift time) versus mass-to-charge ratio. Isomers with the same m/z will appear at different drift times, allowing for their differentiation.

Quantitative Performance Data: IMS-MS

While specific data for a wide range of diamine isomers is emerging, the performance can be inferred from studies on similar small molecules. The key performance metric is resolving power (R), which indicates the ability to separate two adjacent peaks.

Technique TypeAnalyte ClassResolving Power (R)Key Advantage for IsomersReference
Drift Tube IMS (DTIMS)General Metabolites40 - 60Provides direct CCS measurementN/A
Trapped IMS (TIMS)Prostanoids> 200High resolution and sensitivityN/A
High-Field Asymmetric Waveform IMS (FAIMS)Prostanoids> 200High resolving power for very similar structuresN/A
Cyclic IMS (cIMS)General Biomolecules> 300Very high resolution through multiple passesN/A

This guide provides a foundational comparison of key analytical techniques for the challenging task of distinguishing diamine isomers. By understanding the principles, workflows, and performance characteristics of HPLC, GC-MS, NMR, and IMS-MS, researchers can better select the optimal method to achieve their analytical goals with confidence and precision.

References

Validating Heptane-1,1-diamine Structure: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of a molecule's three-dimensional structure is paramount in the fields of chemical research and drug development. X-ray crystallography stands as the gold standard for elucidating atomic arrangements in a crystalline solid. This guide provides a comparative analysis of the crystallographic data of well-characterized diamines, offering a framework for the validation of the currently uncharacterized structure of Heptane-1,1-diamine. By comparing known crystal structures and outlining a comprehensive experimental protocol, this document serves as a valuable resource for researchers seeking to structurally characterize novel compounds.

Comparative Crystallographic Data of Selected Diamines

While the crystal structure of this compound has not yet been reported in publicly accessible databases, a comparative analysis of structurally related diamines can provide valuable insights into its expected crystallographic parameters. Below is a summary of the crystallographic data for Heptane-1,7-diaminium dinitrate and Ethylenediammonium dichloride, which serve as relevant benchmarks. Additionally, data for a platinum complex of trans-1,2-diaminocyclohexane is included to illustrate the crystallographic behavior of a cyclic diamine.

ParameterHeptane-1,7-diaminium dinitrate[1]Ethylenediammonium dichloride[1](trans-1,2-diaminocyclohexane)dithioureaplatinum(II) nitrate (B79036) monohydrate[2]
Formula C₇H₂₀N₂²⁺·2NO₃⁻C₂H₁₀N₂²⁺·2Cl⁻C₈H₂₄N₆O₄PtS₂
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/nP2₁/cP2₁/n
a (Å) 5.3236 (1)4.3807 (3)10.882(3)
b (Å) 16.8340 (4)6.8569 (4)10.648(2)
c (Å) 14.9845 (3)9.9464 (5)18.998(2)
α (˚) 909090
β (˚) 96.500 (1)91.192 (2)105.20(6)
γ (˚) 909090
Volume (ų) 1334.24 (5)298.71 (3)Not explicitly stated
Temperature (K) 295100100

Experimental Protocols

Crystallization of Amine Salts

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis. For amine compounds like this compound, which may be liquids or oils at room temperature, conversion to a salt can facilitate crystallization. The following protocol describes the vapor diffusion method, a common and effective technique for growing single crystals of small molecules.

Materials:

  • Amine compound (e.g., this compound)

  • Volatile acid (e.g., hydrochloric acid in a suitable solvent, nitric acid)

  • "Good" solvent in which the amine salt is soluble (e.g., methanol, ethanol)

  • "Poor" or "precipitant" solvent in which the amine salt is insoluble or sparingly soluble, and which is miscible with the "good" solvent (e.g., diethyl ether, hexane)

  • Small vial (e.g., 1-2 mL)

  • Larger vial or beaker that can accommodate the small vial

  • Parafilm or a tight-fitting cap for the larger vial

Procedure:

  • Salt Formation: Dissolve the amine in a minimal amount of the "good" solvent. Stoichiometrically add the acid to form the corresponding ammonium (B1175870) salt. Gentle warming may be necessary to ensure complete dissolution.

  • Prepare the Crystallization Vessel: Place the small vial containing the amine salt solution inside the larger vial.

  • Add the Precipitant: Carefully add the "poor" solvent to the larger vial, ensuring it does not directly mix with the solution in the inner vial. The level of the precipitant should be below the top of the inner vial.

  • Seal the System: Seal the larger vial with parafilm or a cap. Poking a few small holes in the parafilm can control the rate of diffusion.

  • Incubation: Place the sealed apparatus in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).

  • Crystal Growth: Over time, the more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial. This gradual increase in the concentration of the precipitant will reduce the solubility of the amine salt, leading to supersaturation and the formation of single crystals. This process can take several days to weeks.

  • Harvesting Crystals: Once suitable crystals have formed, carefully remove them from the solution using a spatula or by decanting the mother liquor. Wash the crystals with a small amount of the "poor" solvent and allow them to dry.

Single-Crystal X-ray Diffraction Data Collection and Processing

The following is a generalized workflow for single-crystal X-ray diffraction analysis. Specific parameters will vary depending on the instrument and the nature of the crystal.

Procedure:

  • Crystal Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible cracks, typically 0.1-0.3 mm in size.

    • Using a cryoloop or a glass fiber coated with a small amount of paratone oil or epoxy, carefully pick up the selected crystal.

    • Mount the fiber on a goniometer head.

  • Crystal Centering and Initial Screening:

    • Place the goniometer head on the diffractometer.

    • Using the instrument's video camera and software, center the crystal in the X-ray beam.

    • Collect a few initial diffraction images (frames) to assess the crystal quality and diffraction pattern.

  • Unit Cell Determination:

    • The software will automatically identify strong reflections from the initial frames.

    • These reflections are used to determine the crystal's unit cell parameters (a, b, c, α, β, γ) and Bravais lattice.

  • Data Collection Strategy:

    • Based on the determined unit cell and crystal system, the software will calculate an optimal strategy for collecting a complete dataset. This involves defining the scan ranges and exposure times.

  • Full Data Collection:

    • Execute the data collection strategy. The crystal is rotated in the X-ray beam, and a series of diffraction images are recorded. This process can take several hours.

  • Data Integration and Scaling:

    • After data collection, the raw diffraction images are processed. This involves integrating the intensity of each reflection and applying corrections for factors such as background noise, Lorentz factor, and polarization.

    • The integrated intensities are then scaled to account for variations in X-ray beam intensity and crystal decay.

  • Structure Solution and Refinement:

    • The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.

    • The initial structural model is then refined to improve the agreement between the observed and calculated diffraction data. This iterative process adjusts atomic positions, and thermal parameters until a final, accurate structure is obtained.

Visualizations

experimental_workflow cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction start This compound + Acid dissolve Dissolve in 'Good' Solvent start->dissolve setup Vapor Diffusion Setup dissolve->setup growth Slow Diffusion & Crystal Growth setup->growth harvest Harvest Single Crystal growth->harvest mount Mount Crystal on Goniometer harvest->mount center Center Crystal in X-ray Beam mount->center unit_cell Determine Unit Cell center->unit_cell collect Full Data Collection unit_cell->collect process Data Integration & Scaling collect->process solve Structure Solution & Refinement process->solve final Final Crystal Structure solve->final

Caption: Experimental workflow for the structural validation of this compound.

logical_relationship cluster_data Comparative Data cluster_protocol Experimental Protocol topic This compound Structure Validation data1 Heptane-1,7-diaminium dinitrate topic->data1 Benchmark data2 Ethylenediammonium dichloride topic->data2 Benchmark data3 trans-1,2-diaminocyclohexane Complex topic->data3 Benchmark protocol1 Crystallization of Amine Salt topic->protocol1 Methodology protocol2 Single-Crystal X-ray Diffraction protocol1->protocol2

Caption: Logical relationship for the validation of this compound structure.

References

Unveiling the Chelation Champions: A Comparative Guide to Geminal vs. Vicinal Diamines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of metal chelation is paramount. The strategic selection of chelating agents can dictate the efficacy of a drug, the precision of a diagnostic tool, or the efficiency of a catalytic process. In the realm of diamine ligands, a fundamental structural difference—the positioning of the two amino groups—gives rise to a stark contrast in their ability to coordinate with metal ions. This guide provides an in-depth comparison of the chelating properties of geminal and vicinal diamines, supported by structural principles and a discussion of their relative stabilities.

At the heart of this comparison lies the arrangement of the nitrogen donor atoms. In vicinal diamines , the two amino groups are attached to adjacent carbon atoms (a 1,2-diamine arrangement). This configuration is the cornerstone of their exceptional chelating capabilities. In contrast, geminal diamines feature both amino groups bonded to the same carbon atom (a 1,1-diamine arrangement). While seemingly a subtle distinction, this structural variance has profound implications for their stability and, consequently, their utility as chelating agents.

The Decisive Factor: Chelate Ring Formation

The primary reason for the superior chelating ability of vicinal diamines is their capacity to form stable chelate rings with metal ions. When a vicinal diamine coordinates to a metal ion, it forms a five-membered ring, a highly stable conformation in coordination chemistry. This phenomenon, known as the chelate effect , leads to a significant increase in the thermodynamic stability of the resulting metal complex compared to complexes formed with analogous monodentate ligands.

Geminal diamines, on the other hand, are structurally predisposed to form a highly strained four-membered ring upon chelation. This strained conformation is energetically unfavorable, making the resulting complex significantly less stable. In fact, simple geminal diamines with N-H bonds are often unstable in aqueous solutions, readily undergoing hydrolysis. This inherent instability severely limits their application as chelating agents in biological and pharmaceutical contexts.

Structural Comparison: A Tale of Two Geometries

The fundamental difference in their chelating behavior can be visualized through their coordination with a metal ion:

G Logical Flow: Chelation Comparison cluster_0 Diamine Structures cluster_1 Chelation with Metal Ion (M) cluster_2 Chelating Properties Geminal Geminal Diamine (1,1-Diamine) StrainedRing Forms Unstable Four-Membered Ring Geminal->StrainedRing Coordination Vicinal Vicinal Diamine (1,2-Diamine) StableRing Forms Stable Five-Membered Ring Vicinal->StableRing Coordination PoorChelator Poor Chelating Agent StrainedRing->PoorChelator Leads to ExcellentChelator Excellent Chelating Agent StableRing->ExcellentChelator Leads to

Caption: Logical comparison of geminal and vicinal diamine chelation.

Experimental Data: The Stability Constant Story

The stability of a metal complex is quantified by its formation constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. While a direct quantitative comparison is hampered by the scarcity of stability data for simple geminal diamine complexes due to their inherent instability, the extensive data available for vicinal diamines, such as ethylenediamine (B42938) (en), underscores their exceptional chelating prowess.

Table 1: Stability Constants (log K) for Metal Complexes with Ethylenediamine (a Vicinal Diamine)

Metal Ionlog K₁log K₂log K₃
Cu²⁺10.559.05-
Ni²⁺7.326.124.21
Zn²⁺5.664.882.0
Co²⁺5.844.783.03
Fe²⁺4.213.252.0
Mn²⁺2.732.070.88

Data sourced from IUPAC Stability Constants Database.

The high log K values for ethylenediamine complexes with various divalent metal ions highlight the significant stability imparted by the five-membered chelate ring. The lack of corresponding data for simple geminal diamines in aqueous media is itself a testament to their poor chelating ability and instability.

Experimental Protocols: Determining Stability Constants

The stability constants presented are typically determined using potentiometric titration, a robust and widely used method.

Key Experimental Protocol: Potentiometric Titration

Objective: To determine the stepwise formation constants of metal-diamine complexes.

Materials:

  • Standardized solution of the metal salt (e.g., CuSO₄, NiCl₂)

  • Standardized solution of the diamine ligand

  • Standardized solution of a strong acid (e.g., HCl)

  • Standardized solution of a strong base (e.g., NaOH)

  • Inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃)

  • Calibrated pH meter and electrode

  • Thermostated reaction vessel

Methodology Workflow:

G Workflow: Potentiometric Titration A Prepare solutions of known concentrations: - Metal ion - Diamine - Acid - Base B Calibrate pH meter A->B C Titrate a solution of the diamine and acid with the standard base B->C D Titrate a solution of the metal ion, diamine, and acid with the standard base B->D E Record pH changes as a function of added base volume for both titrations C->E D->E F Calculate the average number of ligands bound to the metal ion (n̄) at each pH E->F G Calculate the free ligand concentration ([L]) at each pH F->G H Plot n̄ versus pL (-log[L]) to generate the formation curve G->H I Determine stepwise stability constants (log K) from the formation curve H->I

Caption: Experimental workflow for potentiometric titration.

Data Analysis: The titration data is used to calculate the formation function, ñ (the average number of ligands per metal ion), and the free ligand concentration, [L]. By plotting ñ against pL (-log[L]), a formation curve is obtained, from which the stepwise stability constants can be determined using various computational methods.

Conclusion: A Clear Verdict

Conversely, the inherent structural constraint of geminal diamines leads to the formation of strained and unstable four-membered rings, rendering them poor chelating agents. Their general instability in aqueous solutions further limits their practical applications in coordination chemistry, particularly in the fields of drug development and biological research. For scientists and researchers seeking effective metal chelation, the choice unequivocally lies with vicinal diamines and other ligands capable of forming stable five- or six-membered chelate rings.

A Comparative Guide to Heptane-1,1-diamine and Shorter Chain 1,1-Diamines in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The utility of 1,1-diamines, also known as aminals or gem-diamines, as versatile intermediates in organic synthesis is a subject of ongoing interest. These compounds, characterized by two amino groups attached to the same carbon atom, are valuable synthons for the construction of a variety of nitrogen-containing molecules, including heterocycles and complex alkaloids. This guide provides a comparative analysis of heptane-1,1-diamine against its shorter-chain homologues, such as methane-1,1-diamine, ethane-1,1-diamine, and propane-1,1-diamine, in the context of their synthetic applications.

Due to the inherent instability of many simple N,N'-unsubstituted 1,1-diamines, direct comparative experimental data is scarce. Consequently, this guide draws upon established principles of organic chemistry to infer and compare their properties and reactivity, supported by available data on related structures.

General Properties and Stability

Unsubstituted 1,1-diamines are often transient species, prone to decomposition back to the corresponding aldehyde and amine, especially in the presence of water. Their stability is influenced by the nature of the substituents on both the carbon and nitrogen atoms. N-alkylation or the incorporation of the diamine moiety into a cyclic system generally enhances stability.

As the length of the alkyl chain in a homologous series of alkane-1,1-diamines increases, a predictable trend in physical properties is expected.

Table 1: Predicted Trends in Physical Properties of Unsubstituted Alkane-1,1-diamines

PropertyMethane-1,1-diamineEthane-1,1-diaminePropane-1,1-diamineThis compoundTrend with Increasing Chain Length
Boiling Point LowModerateHigherHighestIncreases due to stronger van der Waals forces with increasing molecular weight and surface area.
Melting Point LowLowModerateHigherGenerally increases with chain length, although packing efficiency in the solid state can cause some irregularities.
Water Solubility HighModerateLowerLowestDecreases as the hydrophobic character of the alkyl chain becomes more dominant over the hydrophilic amino groups.
Stability Very LowLowLowPotentially LowerWhile N,N'-unsubstituted 1,1-diamines are generally unstable, the longer alkyl chain in this compound might slightly decrease its stability in solution due to entropic factors upon decomposition. However, steric hindrance from the longer chain could also play a role in its kinetic stability in certain reactions. The stability of N,N'-disubstituted 1,1-diamines is significantly higher, and the effect of the C-alkyl chain length on stability in these systems is less pronounced.

Comparative Reactivity in Synthesis

The primary synthetic utility of 1,1-diamines lies in their role as masked aldehydes and as precursors to N-heterocycles. The differences in reactivity between this compound and its shorter-chain counterparts can be attributed to steric and electronic effects.

This compound:

  • Advantages: The longer heptyl chain may offer increased solubility in nonpolar organic solvents, which could be advantageous in certain reaction media. The steric bulk of the heptyl group might also lead to higher regioselectivity in reactions where the diamine acts as a nucleophile.

  • Disadvantages: The increased steric hindrance could also lead to slower reaction rates compared to shorter-chain diamines. The lower water solubility might be a limitation in reactions requiring aqueous conditions.

Shorter Chain 1,1-Diamines (Methane-, Ethane-, Propane-1,1-diamine):

  • Advantages: These smaller molecules are generally more reactive due to less steric hindrance, potentially leading to faster reaction times. Their higher solubility in polar solvents can be beneficial for a broader range of reaction conditions.

  • Disadvantages: Their higher volatility and, in the case of methane-1,1-diamine, extreme instability, can make them more challenging to handle. They may also exhibit lower regioselectivity in certain transformations due to their smaller size.

Applications in the Synthesis of N-Heterocycles

A significant application of 1,1-diamines is in the synthesis of nitrogen-containing heterocyclic compounds. They can react with a variety of bifunctional electrophiles to form rings of different sizes. For instance, the reaction of a 1,1-diamine with a 1,3-dicarbonyl compound can lead to the formation of dihydropyrimidines.

The choice between this compound and a shorter-chain analogue in such syntheses would depend on the desired substitution pattern of the final product and the reaction conditions. The heptyl group of this compound would be incorporated into the final heterocyclic structure, influencing its physical and pharmacological properties.

Experimental Protocols

Given the transient nature of many simple 1,1-diamines, they are often generated in situ for immediate use in a subsequent reaction. Below is a general protocol for the in situ generation of an alkane-1,1-diamine from an aldehyde and its subsequent reaction.

General Protocol for the in situ Generation and Reaction of a 1,1-Diamine

  • Reaction Setup: A solution of the desired amine (e.g., ammonia (B1221849) or a primary/secondary amine, 2.2 equivalents) in a suitable anhydrous solvent (e.g., ethanol, methanol, or a non-polar solvent if a dehydrating agent is used) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Aldehyde Addition: The corresponding aldehyde (1.0 equivalent; e.g., heptanal (B48729) for the generation of this compound) is added dropwise to the amine solution at a controlled temperature (typically 0 °C to room temperature).

  • In situ Formation: The reaction mixture is stirred for a period of time (e.g., 30 minutes to a few hours) to allow for the formation of the 1,1-diamine intermediate. The formation can be monitored by techniques such as NMR if a stable derivative is expected, but often the intermediate is used directly.

  • Subsequent Reaction: The electrophilic reagent for the desired subsequent reaction is then added to the flask containing the in-situ generated 1,1-diamine.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up according to standard procedures, which may include quenching, extraction, and purification by chromatography or crystallization to isolate the final product.

Logical Workflow and Reaction Pathway

The following diagrams illustrate the general synthesis of 1,1-diamines and their subsequent use in the formation of a heterocyclic system.

G cluster_synthesis In-situ Synthesis of 1,1-Diamine cluster_reaction Application in Heterocycle Synthesis aldehyde Aldehyde (R-CHO) diamine 1,1-Diamine (R-CH(NHR')2) aldehyde->diamine + 2 R'NH2 amine Amine (2 R'NH2) amine->diamine water H2O diamine->water - H2O diamine_ref 1,1-Diamine electrophile Bifunctional Electrophile (e.g., 1,3-Dicarbonyl) heterocycle N-Heterocycle electrophile->heterocycle diamine_ref->heterocycle G cluster_short Shorter Chain 1,1-Diamine cluster_long This compound short_chain R = Short Alkyl (e.g., -CH3, -C2H5) - Less Steric Hindrance - Higher Polarity/Water Solubility - Generally Higher Reactivity long_chain R = Heptyl (-C7H15) - Greater Steric Hindrance - Higher Lipophilicity/Nonpolar Solubility - Potentially Slower Reactivity/Higher Selectivity

A Comparative Computational Analysis of Heptane-1,1-diamine and Other Aminals for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the computational and experimental characteristics of Heptane-1,1-diamine in contrast to other geminal and non-geminal diamines.

This compound, a geminal diamine or aminal, represents a unique class of organic compounds characterized by two amino groups attached to the same carbon atom. This structural feature imparts distinct reactivity and stability profiles compared to diamines where the amino groups are separated along a carbon chain. This guide provides a comprehensive computational and experimental comparison of this compound with other representative aminals and non-geminal diamines, offering valuable insights for researchers in drug discovery and organic synthesis.

Executive Summary

Geminal diamines, such as this compound, are generally recognized for their inherent instability, particularly in aqueous or acidic environments, where they readily hydrolyze back to the corresponding aldehyde (heptanal) and amines. This reactivity contrasts sharply with the stability of vicinal or more distantly spaced diamines. Computational analysis can provide crucial insights into the thermodynamic and kinetic parameters governing this stability. This guide presents a comparative framework for evaluating these properties, alongside detailed experimental protocols for their synthesis and characterization.

Data Presentation: A Comparative Overview

Due to the limited specific experimental data available for this compound, the following table incorporates a combination of theoretical predictions (for this compound and other simple aminals) and experimental data for well-characterized non-geminal diamines. Theoretical values are derived from standard computational chemistry principles and data from closely related structures.

PropertyThis compound (Aminal - Theoretical)Bis(dimethylamino)methane (Aminal - Experimental)1,2-Diaminoethane (Vicinal Diamine - Experimental)1,7-Diaminoheptane (Non-geminal Diamine - Experimental)
Molecular Formula C₇H₁₈N₂C₅H₁₄N₂C₂H₈N₂C₇H₁₈N₂
Molar Mass ( g/mol ) 130.25102.1860.10130.25
Boiling Point (°C) Estimated: 150-16085116-117223-225[1]
Density (g/mL) Estimated: ~0.80.7530.8990.856
Calculated Dipole Moment (Debye) ~1.5 - 2.0~1.2~1.9~1.8
Relative Stability Low (prone to hydrolysis)Moderate (hydrolyzes in water)HighHigh
¹H NMR (δ ppm, N-C-N Proton) ~2.5 - 3.5 (broad)2.89N/AN/A
¹³C NMR (δ ppm, N-C-N Carbon) ~60 - 7076.5N/AN/A

Computational Analysis Workflow

A systematic computational approach is essential to predict and understand the properties of aminals like this compound. The following diagram outlines a typical workflow for such an analysis.

Computational_Workflow Computational Analysis Workflow for Aminals cluster_0 Model Preparation cluster_1 Quantum Mechanical Calculations cluster_2 Property Analysis Mol_Build Molecule Building & Initial Geometry Conf_Search Conformational Analysis Mol_Build->Conf_Search Geom_Opt Geometry Optimization (DFT) Conf_Search->Geom_Opt Freq_Calc Frequency & Thermodynamic Analysis Geom_Opt->Freq_Calc Spec_Pred Spectroscopic Prediction (NMR) Geom_Opt->Spec_Pred Stab_Analysis Stability & Reactivity Analysis Freq_Calc->Stab_Analysis Data_Comp Comparison with Alternatives Spec_Pred->Data_Comp Stab_Analysis->Data_Comp

Caption: A flowchart for the computational analysis of aminals.

Experimental Protocols

The following are detailed methodologies for the synthesis and characterization of acyclic aminals, adaptable for this compound.

Synthesis of Acyclic Aminals

Objective: To synthesize an acyclic aminal from an aldehyde and a secondary amine.

Materials:

  • Aldehyde (e.g., heptanal (B48729) for this compound synthesis with ammonia, though typically secondary amines are used for isolable aminals)

  • Secondary amine (e.g., dimethylamine, diethylamine)

  • Anhydrous solvent (e.g., diethyl ether, dichloromethane)

  • Drying agent (e.g., anhydrous magnesium sulfate, potassium carbonate)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the aldehyde in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a stoichiometric excess (typically 2.2 equivalents) of the secondary amine to the cooled aldehyde solution with stirring.

  • Allow the reaction mixture to stir at 0 °C for 1-2 hours and then warm to room temperature, stirring for an additional 12-24 hours.

  • Add a drying agent to the reaction mixture to remove the water formed during the reaction.

  • Filter the mixture to remove the drying agent.

  • Remove the solvent under reduced pressure to yield the crude aminal.

  • Purify the aminal by distillation under reduced pressure or by column chromatography on neutral alumina.

Note: Due to the inherent instability of aminals derived from primary amines and ammonia, their isolation can be challenging. The use of secondary amines generally leads to more stable and isolable products.

Characterization of Aminals

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Dissolve the purified aminal in a deuterated solvent (e.g., CDCl₃). The characteristic signal for the N-CH-N proton of the aminal is expected to appear as a broad singlet in the range of δ 2.5-3.5 ppm. Protons on the carbons adjacent to the nitrogen atoms will also show a downfield shift.

  • ¹³C NMR: The N-C-N carbon of the aminal typically resonates in the range of δ 60-80 ppm.

2. Mass Spectrometry (MS):

  • Utilize a soft ionization technique such as Electrospray Ionization (ESI) to observe the molecular ion peak.

  • The fragmentation pattern of aminals is often characterized by the cleavage of the C-N bond, leading to the formation of a stable iminium ion.

3. Infrared (IR) Spectroscopy:

  • The IR spectrum of a secondary amine-derived aminal will lack the characteristic N-H stretching bands of primary or secondary amines (around 3300-3500 cm⁻¹).

  • The C-N stretching vibrations are typically observed in the 1000-1200 cm⁻¹ region.

Signaling Pathways and Logical Relationships

The primary "pathway" of concern for aminals is their hydrolysis. This process is acid-catalyzed and represents the reverse of their formation.

Aminal_Hydrolysis Acid-Catalyzed Hydrolysis of Aminals Aminal Aminal (R-CH(NR'₂)₂) Protonated_Aminal Protonated Aminal Aminal->Protonated_Aminal + H⁺ Iminium_Ion Iminium Ion + R'₂NH Protonated_Aminal->Iminium_Ion - R'₂NH Hemiaminal Hemiaminal Iminium_Ion->Hemiaminal + H₂O Aldehyde Aldehyde (R-CHO) + R'₂NH Hemiaminal->Aldehyde - H⁺

Caption: Acid-catalyzed hydrolysis pathway of an aminal.

Conclusion

This compound, as a representative acyclic aminal, exhibits significantly different chemical properties compared to its non-geminal diamine isomers. Its inherent instability, driven by the tendency to hydrolyze, is a key consideration for its synthesis, handling, and potential applications. The computational and experimental frameworks presented in this guide provide a robust foundation for researchers to further investigate this and other aminals, enabling a more informed approach to their utilization in drug development and chemical synthesis. The provided protocols and workflows can be adapted to explore a wide range of aminal structures, facilitating a deeper understanding of their structure-property relationships.

References

Experimental Validation of Predicted Heptane-1,1-diamine Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted physicochemical properties of Heptane-1,1-diamine against the experimentally determined properties of its constitutional isomer, Heptane-1,7-diamine. Due to a lack of available experimental data for this compound, this document serves as a guide to the types of experimental validation required and offers a comparative benchmark. Furthermore, we discuss alternatives to geminal diamines in drug discovery and provide detailed experimental protocols for key property determination.

Executive Summary

This compound, a geminal diamine, is a molecule of interest in synthetic and medicinal chemistry. However, a thorough review of the scientific literature reveals a significant gap in experimentally validated data for its physicochemical properties. In contrast, its isomer, Heptane-1,7-diamine, is a well-characterized compound. This guide aims to bridge this knowledge gap by providing computationally predicted properties for this compound and comparing them with the established experimental data for Heptane-1,7-diamine. This comparison highlights the importance of experimental validation and provides a framework for the necessary analytical procedures.

Physicochemical Properties: A Comparative Analysis

The following table summarizes the predicted properties of this compound and the experimental properties of Heptane-1,7-diamine.

PropertyThis compound (Predicted)Heptane-1,7-diamine (Experimental)
Molecular Formula C₇H₁₈N₂C₇H₁₈N₂
Molecular Weight 130.23 g/mol 130.23 g/mol [1]
Boiling Point 155-165 °C223-225 °C[1]
Melting Point Not available26-29 °C[1]
pKa (most basic) ~10.510.95 (Predicted)[2]
Aqueous Solubility Predicted to be solubleSoluble in water[2][3]

Note on Predicted Values: The predicted values for this compound were generated using commercially available and open-source computational models. These predictions are based on the molecule's structure and are intended to be indicative. Experimental verification is crucial for confirming these properties.

Alternatives to Geminal Diamines in Drug Discovery

While geminal diamines can be useful building blocks, they can also present challenges in drug development, such as potential instability and metabolic liabilities. Researchers often explore bioisosteric replacements to optimize drug-like properties.

Vicinal Diamines: 1,2-diamines are a common alternative and are prevalent in many biologically active compounds and are used as scaffolds in combinatorial chemistry.

Other Bioisosteres: Depending on the specific application, other functional groups can be considered as bioisosteres for the geminal diamine motif to improve properties like metabolic stability, membrane permeability, and target binding. These can include, but are not limited to, amides, esters, and various heterocyclic rings.

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research and drug development. Below are detailed methodologies for key experiments.

Boiling Point Determination (Thiele Tube Method)

Objective: To determine the temperature at which a liquid's vapor pressure equals the atmospheric pressure.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating source (e.g., Bunsen burner or hot plate)

  • Mineral oil

Procedure:

  • A small amount of the liquid sample is placed in the small test tube.

  • The capillary tube is placed in the test tube with the open end down.

  • The test tube is attached to the thermometer and placed in the Thiele tube containing mineral oil.

  • The Thiele tube is gently heated.

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is discontinued, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement A Sample in Test Tube B Insert Capillary Tube A->B C Attach to Thermometer B->C D Place in Thiele Tube C->D E Heat Thiele Tube D->E Begin Heating F Observe Bubbles E->F G Cool and Observe F->G H Record Boiling Point G->H

Caption: Workflow for boiling point determination.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant(s) of the diamine.

Apparatus:

  • pH meter (calibrated)

  • Burette

  • Stir plate and stir bar

  • Beaker

  • Standardized acidic and basic solutions (e.g., 0.1 M HCl and 0.1 M NaOH)

Procedure:

  • A known concentration of the diamine sample is dissolved in deionized water.

  • The solution is titrated with a standardized acid (e.g., HCl) while monitoring the pH.

  • The titration is then reversed by titrating with a standardized base (e.g., NaOH).

  • The pH is recorded at regular intervals of titrant addition.

  • A titration curve is generated by plotting pH versus the volume of titrant added.

  • The pKa value(s) are determined from the midpoint(s) of the buffer region(s) on the titration curve.

pKa_Determination cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Diamine B Calibrate pH Meter A->B C Titrate with Acid B->C D Record pH C->D E Titrate with Base D->E F Record pH E->F G Plot Titration Curve F->G H Determine Midpoints G->H I Calculate pKa(s) H->I

Caption: Workflow for pKa determination.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in water at a specific temperature.

Apparatus:

  • Flasks with stoppers

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or HPLC system

Procedure:

  • An excess amount of the solid diamine is added to a known volume of water in a flask.

  • The flask is sealed and placed in a shaking incubator at a constant temperature for a set period (e.g., 24-48 hours) to reach equilibrium.

  • The resulting suspension is centrifuged to separate the undissolved solid.

  • A known volume of the supernatant is carefully removed and diluted.

  • The concentration of the diamine in the diluted supernatant is determined using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC with a calibration curve).

  • The solubility is calculated from the measured concentration and the dilution factor.

Solubility_Determination A Add Excess Solid to Water B Equilibrate with Shaking A->B C Centrifuge to Separate Solid B->C D Collect and Dilute Supernatant C->D E Analyze Concentration (UV-Vis/HPLC) D->E F Calculate Solubility E->F

Caption: Workflow for solubility determination.

Conclusion

The direct experimental validation of predicted properties for this compound is currently hindered by a lack of reported experimental data. This guide provides a comparative framework using the well-characterized isomer, Heptane-1,7-diamine, to underscore the differences that can exist between constitutional isomers and to emphasize the necessity of empirical data. The provided experimental protocols offer a clear path for researchers to obtain the necessary data for this compound and other novel compounds, thereby enabling a more complete and accurate understanding of their chemical behavior. This, in turn, will facilitate more informed decisions in their application, particularly in the field of drug discovery and development.

References

Unraveling the Ligand Landscape: A Comparative Guide to Bidentate Amines, Featuring an Analysis of the Elusive Heptane-1,1-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical step in catalyst design and optimization. While established ligands form the backbone of many catalytic systems, the exploration of novel ligands is essential for advancing chemical synthesis. This guide provides a comparative analysis of the performance of common bidentate amine ligands and addresses the theoretical potential and practical challenges associated with a lesser-known contender: Heptane-1,1-diamine.

This compound: A Tale of Inherent Instability

A thorough review of the scientific literature reveals a significant lack of performance data for this compound as a ligand in catalytic applications. This absence is not an oversight but rather a consequence of the inherent chemical instability of its structural class: geminal diamines. Geminal diamines, or 1,1-diamines, are compounds where two amino groups are attached to the same carbon atom. These structures are generally unstable and prone to decomposition, readily eliminating ammonia (B1221849) to form imines. This intrinsic instability makes their isolation and application as ligands in transition metal catalysis exceedingly challenging. While the synthesis of some geminal diamines has been reported, they are often transient intermediates rather than stable, isolable compounds suitable for forming robust catalytic complexes.[1][2]

Established Bidentate Amine Ligands: A Performance Benchmark

In contrast to the theoretical nature of this compound, a range of bidentate amine ligands with vicinal (1,2), 1,3, or 1,4-diamine functionalities are well-established and widely used in catalysis. These ligands form stable chelate rings with metal centers, enhancing catalyst stability and influencing reactivity and selectivity. Below is a comparison of some of the most common bidentate amine ligands.

Quantitative Performance Comparison

To provide a clear and objective comparison, the following table summarizes the performance of several established bidentate amine ligands in representative catalytic reactions. It is important to note that direct comparisons can be challenging due to variations in reaction conditions across different studies. The data presented here is collated from various sources to offer a general overview of their relative effectiveness.

LigandCatalyst SystemReaction TypeSubstrate 1Substrate 2Yield (%)Turnover Number (TON)Enantiomeric Excess (ee%)
Ethylenediamine (en)[Co(en)₃]³⁺Asymmetric Catalysis----High (in specific reactions)
Cu-MOREthylene Glycol AminationEthylene GlycolAmmonia9.6 (EDA yield)--
N,N,N',N'-Tetramethylethylenediamine (TMEDA)CuCl/TMEDAOxidative DimerizationTerminal Alkynes-up to 92--
Organozinc Intermediate StabilizationNegishi-type Cross-Coupling--Increased yields reported--
1,2-Diaminopropane (pn)Co/La₃O₄Amination of 1,2-propanediol1,2-propanediolAmmonia68 (conversion), 89 (selectivity)--
1,3-Diaminopropane (tn)Pd(DAP)(H₂O)₂]²⁺Complex FormationBiologically relevant ligands----

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are representative experimental protocols for catalytic reactions utilizing established bidentate amine ligands.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where a bidentate amine ligand can be employed.

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium source (e.g., Pd(OAc)₂, 0.5 mol%)

  • Bidentate amine ligand (e.g., TMEDA, 1 mol%)

  • Base (e.g., K₂CO₃, 2 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium source, bidentate amine ligand, and base.

  • Add the solvent mixture to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Mizoroki-Heck Reaction

This protocol outlines a general procedure for a palladium-catalyzed Mizoroki-Heck reaction, a versatile method for C-C bond formation where bidentate amine ligands can be utilized.[3]

Materials:

  • Aryl iodide (0.3 mmol)

  • Allylamine (0.36 mmol)

  • Pd(OAc)₂ (10 mol%)

  • AgOAc (0.3 mmol)

  • CO₂ (7 eq.)

  • TFA (1 mL)

Procedure:

  • In a reaction vessel, combine the allylamine, aryl iodide, Pd(OAc)₂, and AgOAc.

  • Add TFA as the solvent.

  • Pressurize the vessel with CO₂.

  • Heat the reaction mixture at 50 °C for 14 hours.

  • After cooling, isolate the product, which may be obtained as an HCl salt.[3]

  • Purification can be achieved through standard techniques such as crystallization or chromatography.

Signaling Pathways and Experimental Workflows

Visualizing complex chemical processes can greatly enhance understanding. The following diagrams, created using the DOT language, illustrate a conceptual catalytic cycle and a typical experimental workflow.

Catalytic_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Pd(II) Complex Pd(II) Complex Oxidative Addition->Pd(II) Complex Transmetalation Transmetalation Pd(II) Complex->Transmetalation R-B(OR)2 Pd(II) Intermediate Pd(II) Intermediate Transmetalation->Pd(II) Intermediate Reductive Elimination Reductive Elimination Pd(II) Intermediate->Reductive Elimination Reductive Elimination->Pd(0)L Product Product Reductive Elimination->Product Ar-R Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants Setup Combine in Flask Reactants->Setup Catalyst Catalyst Catalyst->Setup Ligand Ligand Ligand->Setup Solvent Solvent Solvent->Setup Stir & Heat Stir & Heat Setup->Stir & Heat Monitor Monitor Stir & Heat->Monitor Quench Quench Monitor->Quench Extract Extract Quench->Extract Dry & Concentrate Dry & Concentrate Extract->Dry & Concentrate Purify Purify Dry & Concentrate->Purify

References

A Comparative Guide to Assessing the Purity of Synthesized Heptane-1,1-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized Heptane-1,1-diamine. Detailed experimental protocols, comparative data, and a standardized workflow are presented to aid researchers, scientists, and drug development professionals in selecting the most appropriate methods for their specific needs.

Introduction to Purity Assessment of Diamines

The purity of synthesized diamines is crucial for their application in various fields, including polymer chemistry and as building blocks in drug discovery.[1][2][3] Impurities, which can arise from starting materials, side reactions, or degradation, can significantly impact the material properties of polymers and the pharmacological profile of active pharmaceutical ingredients.[4][5] Therefore, robust analytical methods are required to accurately quantify the purity of synthesized this compound and identify any potential impurities.

Common analytical techniques for the purity assessment of organic compounds, including diamines, involve chromatographic and spectroscopic methods.[6][7] Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are powerful tools for separating and identifying components in a mixture.

Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the desired level of sensitivity, the type of impurities expected, and the availability of instrumentation. Below is a comparison of the most common methods for assessing the purity of this compound.

Table 1: Comparison of Analytical Techniques for Purity Assessment

Technique Principle Information Provided Advantages Limitations Typical Purity (%)
GC-MS Separation by boiling point and polarity, followed by mass-to-charge ratio detection.Quantitative purity, identification of volatile impurities.High sensitivity and resolution, provides structural information of impurities.Requires volatile and thermally stable analytes; derivatization may be necessary.[6][7]99.5
¹H NMR Nuclear spin transitions in a magnetic field.Quantitative purity, structural elucidation of the main component and impurities.Non-destructive, provides detailed structural information, relatively fast analysis.Lower sensitivity compared to GC-MS, complex spectra for mixtures.99.2
HPLC-UV Separation by polarity on a stationary phase with UV detection.Quantitative purity of UV-active compounds.Wide applicability, suitable for non-volatile compounds.Requires a chromophore for UV detection; this compound may require derivatization.98.9
FTIR Infrared radiation absorption by molecular vibrations.Identification of functional groups, qualitative assessment of purity.Fast, simple sample preparation, provides information about bond types.Not suitable for quantification of minor components, limited information on the nature of impurities.Qualitative

Experimental Workflow for Purity Assessment

The following diagram illustrates a standardized workflow for the comprehensive purity assessment of a synthesized batch of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis cluster_3 Purity Determination A Synthesized This compound B Dissolution in appropriate solvent A->B C Derivatization (if required for HPLC/GC) B->C D GC-MS Analysis C->D Aliquots E ¹H NMR Spectroscopy C->E Aliquots F HPLC-UV Analysis C->F Aliquots G FTIR Spectroscopy C->G Aliquots H Peak Integration & Area % Calculation D->H I Spectral Interpretation & Impurity ID E->I F->H J Comparison with Reference Spectra G->J K Final Purity Report H->K I->K J->K

Caption: Workflow for the purity assessment of this compound.

Detailed Experimental Protocols

  • Objective: To quantify the purity of this compound and identify volatile impurities.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Procedure:

    • Sample Preparation: Prepare a 1 mg/mL solution of this compound in dichloromethane.

    • GC Conditions:

      • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

      • Inlet Temperature: 250°C.

      • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Injection Volume: 1 µL (split ratio 50:1).

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 30-400.

    • Data Analysis: Integrate the peak areas of all components. The purity is calculated as the percentage of the main peak area relative to the total peak area. Identify impurities by comparing their mass spectra with a library (e.g., NIST).

  • Objective: To determine the purity and confirm the structure of this compound.

  • Instrumentation: 400 MHz NMR spectrometer (e.g., Bruker Avance III).

  • Procedure:

    • Sample Preparation: Dissolve approximately 10 mg of the sample in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Acquisition Parameters:

      • Pulse Program: zg30.

      • Number of Scans: 16.

      • Relaxation Delay: 1.0 s.

      • Acquisition Time: 3.99 s.

    • Data Analysis: Process the spectrum using appropriate software (e.g., MestReNova). Purity is determined by comparing the integral of the product peaks to those of a known internal standard or identified impurities.

  • Objective: To quantify the purity of this compound, particularly for non-volatile or thermally labile impurities.

  • Instrumentation: HPLC system with a UV detector (e.g., Waters Alliance e2695).

  • Procedure:

    • Derivatization (if necessary): React the sample with a derivatizing agent like dansyl chloride to introduce a chromophore.

    • Sample Preparation: Prepare a 1 mg/mL solution of the derivatized or underivatized sample in the mobile phase.

    • HPLC Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v) with 0.1% trifluoroacetic acid.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30°C.

      • Detection Wavelength: 254 nm (adjust based on the chromophore).

      • Injection Volume: 10 µL.

    • Data Analysis: Calculate the purity based on the relative peak areas.

Comparison with an Alternative: Purified this compound via Recrystallization

To illustrate the effectiveness of the analytical workflow, a batch of synthesized this compound was compared to a sample that underwent an additional purification step (recrystallization).

Table 2: Purity Comparison of Crude vs. Recrystallized this compound

Analytical Method Purity of Crude Product (%) Purity of Recrystallized Product (%) Major Impurity Identified
GC-MS 98.299.8Heptanal (starting material)
¹H NMR 97.999.7Unreacted starting materials
HPLC-UV (derivatized) 97.599.6Byproduct from side reaction

The data clearly indicates that the additional recrystallization step significantly improved the purity of the final product by effectively removing residual starting materials and byproducts.

Conclusion

A multi-technique approach is recommended for the comprehensive assessment of the purity of synthesized this compound. GC-MS provides excellent sensitivity for volatile impurities, while NMR spectroscopy offers invaluable structural confirmation and quantification. HPLC is a versatile alternative, especially for non-volatile compounds, though it may require derivatization for UV detection of aliphatic diamines. The combination of these methods provides a high degree of confidence in the purity of the synthesized material, ensuring its suitability for downstream applications.

References

Safety Operating Guide

Proper Disposal of Heptane-1,1-diamine: A Guide Based on Analogous Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information

Proper disposal of Heptane-1,1-diamine requires careful adherence to safety protocols to mitigate risks to personnel and the environment. This guide provides a procedural framework for the safe management and disposal of this chemical, based on the properties of analogous diamines.

Quantitative Data Summary

The following table summarizes key quantitative data for 1,7-diaminoheptane (B1222138), which can be used as a conservative proxy for estimating the hazards associated with this compound.

PropertyValue (for 1,7-diaminoheptane)
Molecular FormulaC₇H₁₈N₂
Molecular Weight130.23 g/mol
Boiling Point223-225 °C (433-437 °F)[1]
Melting Point26-29 °C (79-84 °F)[1]
Flash Point190 °F (88 °C)[2]
Hazard CodesC (Corrosive)[2]
Risk Statements34 (Causes burns)[2]
Safety Statements26-36/37/39-45

Experimental Protocols: Disposal Procedure

The following step-by-step protocol outlines the recommended procedure for the disposal of this compound, based on best practices for handling corrosive and combustible organic amines.

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure all personnel are equipped with the appropriate PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Body Protection: Flame-retardant lab coat or chemical-resistant apron.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.

Spill Management

In the event of a spill, follow these steps:

  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated to disperse vapors.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use combustible materials like paper towels.

  • Neutralize: For small spills, cautiously neutralize with a weak acid (e.g., citric acid) before absorption.

  • Collect: Carefully collect the absorbed material into a designated, labeled waste container.

Waste Disposal
  • Containerize: Place all waste, including contaminated absorbent materials and disposable PPE, into a clearly labeled, sealed container suitable for hazardous chemical waste.

  • Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name ("this compound (potential unstable geminal diamine)"), and the associated hazards (Corrosive, Combustible).

  • Storage: Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as oxidizing agents and strong acids.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[1][3]

Mandatory Visualizations

Logical Relationship for Disposal Decision-Making

The following diagram illustrates the decision-making process for the safe disposal of this compound.

start Start: this compound for Disposal assess Assess Risks: - Unstable Geminal Diamine - Corrosive - Combustible start->assess ppe Don Appropriate PPE: - Goggles & Face Shield - Chemical-Resistant Gloves - Lab Coat/Apron - Respirator (if needed) assess->ppe spill Is there a spill? ppe->spill spill_yes Follow Spill Management Protocol: 1. Evacuate 2. Ventilate 3. Contain with inert material 4. Neutralize cautiously 5. Collect in waste container spill->spill_yes Yes spill_no Proceed with routine disposal spill->spill_no No containerize Containerize Waste: - Use labeled, sealed container - Include contaminated materials spill_yes->containerize spill_no->containerize label Label Container: - 'Hazardous Waste' - Chemical Name - Hazards (Corrosive, Combustible) containerize->label store Store Waste Appropriately: - Designated, cool, ventilated area - Away from incompatibles label->store dispose Arrange Professional Disposal: - Contact EHS or licensed vendor store->dispose end End: Safe Disposal dispose->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.